molecular formula C3H10Ge B074220 Trimethylgermanium CAS No. 1449-63-4

Trimethylgermanium

Cat. No.: B074220
CAS No.: 1449-63-4
M. Wt: 118.74 g/mol
InChI Key: AEOGRWUNSVGMMJ-UHFFFAOYSA-N
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Description

Trimethylgermanium (Me3GeH) is a high-purity, pyrophoric organogermanium compound that serves as a critical precursor in advanced materials science and semiconductor research. Its primary application lies in the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of germanium-containing thin films and nanomaterials. These films are integral to the development of next-generation microelectronics, including high-k dielectrics, and are investigated for their potential in optoelectronics and photovoltaics due to germanium's favorable narrow bandgap and high carrier mobility. The mechanism of action involves the thermal decomposition of this compound, either alone or in combination with other precursors like silane or ammonia, to deposit elemental germanium, germanium-carbon alloys, or germanium nitride layers on substrate surfaces. Furthermore, its role extends to organic synthesis and organometallic chemistry, where it acts as a versatile reagent for introducing the trimethylgermyl functional group, enabling the study of novel molecular architectures and catalytic processes. This reagent is presented for research applications only, providing scientists with a reliable and consistent material for pioneering investigations in nanoscience and technology.

Properties

IUPAC Name

trimethylgermane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10Ge/c1-4(2)3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOGRWUNSVGMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[GeH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Ge
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449-63-4
Record name Trimethylgermane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Trimethylgermanium (TMGe): Chemical Architecture, Properties, and Bioisosteric Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimethylgermanium (TMGe) represents a pivotal organometallic moiety in advanced drug discovery and materials science. While often overshadowed by its silicon analogs (trimethylsilyl, TMS), the trimethylgermyl group (


) offers unique physicochemical properties—specifically increased lipophilicity, altered bond lengths, and distinct metabolic stability—that make it a high-value "bioisostere" for optimizing lead compounds.

This technical guide analyzes the chemical structure, synthesis, and pharmaceutical relevance of this compound, focusing on its role as a Silicon-to-Germanium switch in medicinal chemistry. It distinguishes between the radical group, the hydride precursor (Trimethylgermane ,


), and the synthetic reagent (This compound chloride , 

).

Chemical Structure and Bonding Architecture

The utility of the trimethylgermyl group stems from its position in Group 14, lying directly below silicon. This periodic relationship allows for isosteric replacement but with significant structural and electronic deviations that can favorably alter a drug's pharmacokinetics (PK).

Comparative Structural Metrics

The Germanium-Carbon (Ge-C) bond is longer and more polarizable than the Silicon-Carbon (Si-C) or Carbon-Carbon (C-C) bond. This expansion in atomic radius increases the van der Waals volume of the substituent, affecting receptor binding and metabolic steric shielding.

Table 1: Structural Comparison of Group 14 Trimethyl Analogs

PropertyCarbon Analog (

-Butyl)
Silicon Analog (TMS)Germanium Analog (TMGe)
Formula



Central Atom Radius 0.77 Å1.17 Å1.22 Å
Bond Length (M-C) 1.54 Å1.87 Å1.95 Å
Bond Energy (M-C) 347 kJ/mol318 kJ/mol238 kJ/mol
Electronegativity (Pauling) 2.551.902.01
Lipophilicity (

)
Baseline+2.5 (approx)+3.0 (approx)
Electronic Configuration and Geometry

This compound adopts a tetrahedral geometry (


 hybridization).
  • Bonding: The Ge-C bond is covalent but polarized (

    
    ).
    
  • Hyperconjugation: Like silicon, germanium can stabilize

    
    -carbocations (the 
    
    
    
    -effect), though this effect is generally weaker in Ge than Si due to less efficient orbital overlap (
    
    
    vs
    
    
    ).

Physicochemical Properties[1][2][3][4]

The following data characterizes This compound chloride (Me


GeCl), the primary reagent used to introduce the TMGe group into organic molecules, and Trimethylgermane  (Me

GeH), the volatile hydride.

Table 2: Physical Properties of Key TMGe Species

PropertyThis compound Chloride (Me

GeCl)
Trimethylgermane (Me

GeH)
Tetramethylgermanium (Me

Ge)
CAS Number 1529-47-11449-63-4865-52-1
Molecular Weight 153.19 g/mol 118.75 g/mol 132.78 g/mol
Physical State Colorless LiquidColorless Gas/LiquidColorless Liquid
Boiling Point 102 °C26–27 °C43.4 °C
Density 1.24 g/mL~1.01 g/mL0.978 g/mL
Solubility Soluble in ether, THF, benzeneSoluble in organic solventsImmiscible in water
Stability Moisture sensitive (hydrolyzes)Air sensitive (oxidizes)Stable, Flammable

Synthesis and Manufacturing Protocols

The synthesis of this compound derivatives typically proceeds via Grignard reagents or direct synthesis from Germanium Tetrachloride (


).
Workflow Visualization

The following diagram outlines the synthetic pathways to generate the TMGe moiety from inorganic precursors.

G cluster_0 Synthesis Pathway GeCl4 GeCl4 (Germanium Tetrachloride) Me3GeCl Me3GeCl (this compound Chloride) KEY PRECURSOR GeCl4->Me3GeCl Controlled Alkylation (Ether, -78°C to RT) MeMgBr 3 MeMgBr (Grignard Reagent) MeMgBr->Me3GeCl Me3GeH Me3GeH (Trimethylgermane) Me3GeCl->Me3GeH Reduction Drug R-GeMe3 (TMGe-Modified Drug) Me3GeCl->Drug Nucleophilic Substitution LiAlH4 LiAlH4 (Reduction) LiAlH4->Me3GeH RM R-M (Nucleophile: Li, Mg) RM->Drug

Figure 1: Synthetic pathways for this compound precursors and drug conjugates.

Detailed Protocol: Synthesis of this compound Chloride

Objective: Selective production of


 from 

.

Reagents:

  • Germanium Tetrachloride (

    
    , 99.99%)
    
  • Methylmagnesium Bromide (

    
    , 3.0M in diethyl ether)
    
  • Anhydrous Diethyl Ether

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Solvent Prep: Charge flask with anhydrous diethyl ether and cool to -78°C (dry ice/acetone bath).

  • Addition: Add

    
     (1.0 eq).
    
  • Grignard Addition: Add

    
     (3.0 eq) dropwise over 2 hours. Crucial: Strict stoichiometry is required to prevent over-alkylation to tetramethylgermanium (
    
    
    
    ).
  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

  • Filtration: Filter off magnesium salts (

    
    ) under inert atmosphere.
    
  • Distillation: Fractionally distill the filtrate.

    
     boils at 102°C.
    

Validation:

  • 1H NMR (

    
    ):  Singlet at 
    
    
    
    0.45 ppm.
  • Purity Check: GC-MS to ensure

    
    
    
    
    
    or
    
    
    .

The "Germanium Switch" in Drug Design

Replacing a Carbon or Silicon atom with Germanium is a potent strategy in bioisosteric drug design .

Mechanism of Action
  • Lipophilicity Boost: The TMGe group is more lipophilic than TMS or

    
    -Butyl. This enhances blood-brain barrier (BBB) permeability for CNS drugs.
    
  • Metabolic Stability: The Ge-C bond (238 kJ/mol) is weaker than Si-C, potentially introducing a "soft spot" for oxidative metabolism if desired, or conversely, the increased steric bulk (1.95 Å bond length) can shield adjacent sites from enzymatic attack (proteases/esterases).

  • Lower Toxicity: unlike inorganic germanium (

    
    , which is nephrotoxic), organogermanium compounds (Ge-C bonded) like TMGe derivatives are generally well-tolerated and excreted efficiently.
    
Application Areas
  • CNS Agents: Enhancing uptake of neuroactive steroids.

  • Radiopharmaceuticals: Using radio-germanium isotopes (

    
    ) as PET tracers, with TMGe acting as the stable carrier moiety.
    
  • Anticancer Agents: Novel germyl-substituted retinoids have shown efficacy in resistant cell lines.

Biological Fate and Toxicology

Understanding the metabolism of germanium species is critical for safety profiling.

Metabolic Methylation Pathway

Inorganic germanium absorbed by the body undergoes sequential methylation in the liver, a detoxification process similar to arsenic but less toxic.

Metabolism Inorganic Inorganic Ge (GeO2 / Ge4+) TOXIC (Kidney) MMGe Monomethyl-Ge (MMGe) Inorganic->MMGe Methyltransferase (SAM) DMGe Dimethyl-Ge (DMGe) MMGe->DMGe Methylation TMGe Trimethyl-Ge (TMGe+ / TMGe-OH) STABLE METABOLITE DMGe->TMGe Methylation Urine Urinary Excretion (Rapid Clearance) TMGe->Urine Elimination

Figure 2: Biological detoxification pathway of Germanium.

Toxicology Profile
  • Inorganic Ge: Accumulates in kidney tubule cells; causes nephropathy.

  • This compound (TMGe): The end-product of methylation. It does not accumulate significantly in tissues and is rapidly excreted in urine.

  • Safety Status: While specific LD50 data for pure Me

    
    Ge-drugs must be determined individually, the TMGe moiety itself is considered a low-toxicity metabolite compared to the inorganic parent.
    

References

  • PubChem. (2025). This compound | C3H9Ge. National Library of Medicine. Link

  • Ereztech. (2025).[1] this compound chloride Specification and Properties. Link

  • Gerber, G. B., & Léonard, A. (1997). Mutagenicity, carcinogenicity and teratogenicity of germanium compounds. Mutation Research/Reviews in Mutation Research. Link

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Link

  • Wired Chemist. (2025). Common Bond Energies and Bond Lengths. Link

  • ChemicalBook. (2025).[1] this compound Chloride MSDS and Properties. Link

Sources

Trimethylgermanium vs Tetramethylgermanium stability comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Trimethylgermanium vs. Tetramethylgermanium: Stability, Reactivity, and Biological Fate Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

This technical guide provides a rigorous comparison between Tetramethylgermanium (TeMG) and This compound (TMG) species. While often conflated in general chemistry, their distinction is critical in high-performance applications ranging from Chemical Vapor Deposition (CVD) to organometallic drug design.

The Core Distinction:

  • TeMG (

    
    )  represents the thermodynamic sink —a kinetically inert, non-polar, saturated molecule that resists biological metabolism and chemical attack.
    
  • TMG (

    
    )  represents the reactive intermediate —a functionalized species characterized by a chemically accessible coordination sphere, serving as the primary vector for biotransformation and synthetic derivatization.
    
Part 1: Molecular Architecture & Thermodynamic Stability

To understand the stability differences, we must look beyond the empirical formula and analyze the orbital mechanics and steric environments of the central germanium atom.

1.1 Structural Geometry and Steric Shielding
FeatureTetramethylgermanium (TeMG) This compound Species (TMG)
Formula


(where X = Cl, H, OH, or radical)
Point Group

(Perfect Tetrahedral)

(Pyramidal or Distorted Tetrahedral)
Dipole Moment 0 D (Non-polar)> 0 D (Polar, depends on substituent X)
Coordination Saturated (8 valence

)
Functionalized (Access to d-orbitals via X)
Steric Access High steric shielding of Ge coreOpen face for nucleophilic attack (

-Ge)

Mechanistic Insight: TeMG is the "neopentane" of the germanium world. The four methyl groups form a hydrophobic shell that physically blocks nucleophiles from accessing the central Ge atom. In contrast, TMG species possess a "handle" (the X ligand) that breaks this symmetry, creating a dipole and a distinct site for chemical attack.

1.2 Bond Dissociation Energy (BDE) Dynamics

The stability of the Germanium-Carbon (


) bond is the defining factor for both thermal persistence (CVD) and metabolic resistance (Drug Dev).
  • Mean

    
     Bond Energy: 
    
    
    
    (
    
    
    )
  • First Bond Dissociation Energy (

    
    ): 
    
    • 
      : 
      
      
      
      (
      
      
      )
    • 
      : 
      
      
      
      (
      
      
      )

Key Takeaway: While the


 bond is weaker than the 

bond (making Ge compounds more reactive than silanes), the symmetry of TeMG maximizes this stability. TMG species are inherently less stable because the

bond is usually the "weak link" that drives reactivity.
Part 2: Chemical Reactivity & Kinetic Inertness

This section details why TeMG is handled as a solvent/standard, while TMG is handled as a reagent.

2.1 The "Inertness" of TeMG

TeMG is kinetically stable against hydrolysis and oxidation under standard conditions.

  • Hydrolysis:

    
    . The non-polar methyl shell repels water.
    
  • Oxidation: Resistant to atmospheric oxygen. Requires high temperatures (

    
    ) or strong oxidizers (conc. 
    
    
    
    ) to degrade.
2.2 The "Lability" of TMG

TMG species are defined by the lability of the fourth ligand.

  • Ligand Exchange:

    
    . This is the basis for synthesizing organogermanium drugs.
    
  • Redistribution:

    
     (catalyzed by Lewis acids). TMG species will disproportionate to form the more stable TeMG if not stabilized.
    
Part 3: Biological Implications (Drug Development Focus)

For pharmaceutical scientists, the stability comparison dictates toxicity and metabolic fate .

3.1 The Methylation Trap (Biomethylation)

In biological systems, inorganic germanium is detoxified via sequential methylation.

  • TMG (

    
    )  is the penultimate intermediate. It is cationic, soluble in water, and biologically active (potentially neurotoxic).
    
  • TeMG (

    
    )  is the endpoint. It is highly volatile, lipophilic, and rapidly excreted via the lungs (exhalation).
    

Toxicological Rule of Thumb:

Biological systems drive Germanium toward TeMG to lower chemical reactivity, but the volatility of TeMG presents an inhalation risk in laboratory settings.

3.2 Pathway Visualization: The Metabolic Fate of Germanium

Ge_Metabolism Inorganic Inorganic Ge (GeO2 / Ge4+) Mono Monomethyl-Ge (MeGe3+) Inorganic->Mono Methyltransferase (SAM dependent) Di Dimethyl-Ge (Me2Ge2+) Mono->Di Methylation TMG Trimethyl-Ge (TMG) (Me3Ge+) [Reactive/Toxic Intermediate] Di->TMG Methylation TMG->Di Oxidative Demethylation TeMG Tetramethyl-Ge (TeMG) (Me4Ge) [Volatile/Stable Sink] TMG->TeMG Detoxification (Rate Limiting Step) Excretion Excretion (Lungs/Breath) TeMG->Excretion Phase Transition (Liquid -> Gas)

Caption: The biological methylation pathway of Germanium. TMG is the reactive cationic intermediate, while TeMG is the stable, volatile end-product excreted via respiration.

Part 4: Experimental Protocols
4.1 Protocol: Headspace GC-MS Analysis for Stability Verification

Objective: To quantify the ratio of TMG (reactive) to TeMG (stable) in a biological or reaction matrix.

Materials:

  • Gas Chromatograph with Mass Spectrometer (GC-MS) (e.g., Agilent 5977B).

  • Column: HP-5ms or equivalent non-polar capillary column.

  • Internal Standard: Tetramethylsilane (TMS) or dilute Benzene-d6.

Workflow:

  • Sample Preparation:

    • Aliquot

      
       of sample (plasma/reaction mix) into a 
      
      
      
      headspace vial.
    • Add

      
       of Internal Standard.
      
    • Critical Step: If analyzing TMG salts (

      
      ), derivatize in-situ using Sodium Tetraethylborate (
      
      
      
      ) to form volatile ethylated species (
      
      
      ) for detection. Do not derivatize if looking for native TeMG.
  • Incubation:

    • Heat vial to

      
       for 15 minutes with agitation (500 rpm). This forces the volatile TeMG into the headspace.
      
  • GC Parameters:

    • Injector: Splitless,

      
      .
      
    • Oven Program: Hold

      
       (2 min) 
      
      
      
      Ramp
      
      
      to
      
      
      .
    • Carrier Gas: Helium at

      
      .
      
  • MS Detection (SIM Mode):

    • TeMG Target Ion: m/z 119 (

      
       fragment), m/z 134 (Molecular ion).
      
    • TMG Derivative Target Ion: Depends on derivatization agent.

Self-Validating Check:

  • If TeMG peak area increases over time in a TMG standard solution, disproportionation is occurring (

    
    ).
    
4.2 Protocol: NMR Distinguishability

Objective: Rapidly assess purity.

NucleusTeMG Signal TMG (e.g.,

) Signal
Notes

NMR

ppm (Singlet)

ppm (Singlet)
TeMG is the reference standard (0 ppm) in Ge-NMR.

NMR

ppm

ppm
Deshielding in TMG due to electronegative substituent.
Part 5: Analytical Logic & Synthesis Workflow

The following diagram illustrates the decision logic for synthesizing stable Organogermanium drugs starting from TMG precursors, avoiding the "TeMG Trap" (over-methylation).

Ge_Synthesis_Logic Start Starting Material: GeCl4 Step1 Controlled Alkylation (Grignard/Lithium) Start->Step1 Check1 Stoichiometry Check: Is Me:Ge > 3:1? Step1->Check1 TeMG_Sink Formation of TeMG (Thermodynamic Sink) Check1->TeMG_Sink Yes (Over-alkylation) TMG_Cl Formation of TMG-Cl (Me3GeCl) Check1->TMG_Cl No (Target 3:1) TeMG_Sink->Start Recycle (Difficult) Purification Purification: Fractional Distillation TeMG_Sink->Purification Impurity Removal (Volatile, bp 43°C) Drug_Syn Drug Synthesis: Nucleophilic Substitution (Me3Ge-Nu) TMG_Cl->Drug_Syn Functionalization Drug_Syn->Purification

Caption: Synthetic logic flow. Controlling stoichiometry is vital to prevent the reaction from sliding into the TeMG thermodynamic sink.

References
  • Glockling, F. (1969). The Chemistry of Germanium. Academic Press. (Foundational text on Ge-C bond stability and organogermanium synthesis).
  • Thayer, J. S. (2002). Biological Methylation of Less Common Elements. Applied Organometallic Chemistry, 16(12), 677-691. Link

  • Dopp, E., et al. (2004). Organometallic compounds in the environment: Toxicology and Biological Cycling. In: Hirner A.V., Emons H. (eds) Organic Metal and Metalloid Species in the Environment. Springer. Link

  • Sigma-Aldrich. (2024).[1] Tetramethylgermanium Safety Data Sheet (SDS). Link

  • Luo, Y. R. (2007).[2] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[2] (Source for Ge-C bond dissociation energies).[2][3][4] Link

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Trimethylgermanium Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of trimethylgermanium compounds, tailored for researchers, scientists, and professionals in materials science and drug development. We delve into the core thermodynamic parameters—enthalpy of formation, entropy, heat capacity, and bond dissociation energies—that govern the stability, reactivity, and applicability of this important class of organometallics. This document synthesizes theoretical principles with practical, field-proven experimental and computational methodologies. Detailed protocols for key analytical techniques such as oxygen bomb calorimetry, Knudsen effusion mass spectrometry, and adiabatic calorimetry are provided, alongside a guide to modern computational thermochemistry using Density Functional Theory (DFT). The guide culminates in a curated compilation of thermodynamic data for key this compound species and discusses the profound implications of these properties on applications ranging from Chemical Vapor Deposition (CVD) precursor design to the emerging field of medicinal chemistry.

The Critical Role of Thermodynamics in this compound Chemistry

The this compound moiety, (CH₃)₃Ge-, is a fundamental building block in organogermanium chemistry. The thermodynamic properties of compounds containing this group are not mere academic curiosities; they are critical parameters that dictate their real-world utility. For materials scientists, particularly those working on semiconductor fabrication via Chemical Vapor Deposition (CVD), the enthalpy of vaporization and thermal stability of a precursor are paramount for controlling film growth and quality.[1][2] For medicinal chemists exploring organogermanium compounds for their therapeutic potential, understanding the strength of the germanium-carbon and other bonds provides insights into a molecule's metabolic stability and potential toxicity.[3][4] This guide serves as a foundational resource for harnessing the power of thermodynamic data to predict and manipulate the behavior of this compound compounds.

Fundamental Thermodynamic Properties: A Primer

To understand the behavior of this compound compounds, we must first define the key thermodynamic quantities that govern their stability and reactivity.

  • Standard Enthalpy of Formation (ΔfH°) : This is the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable reference states at standard conditions (298.15 K and 1 bar).[5][6] A more negative value indicates greater energetic stability.

  • Standard Molar Entropy (S°) : Entropy is a measure of the molecular disorder or randomness of a system. It is a key component, along with enthalpy, in determining the spontaneity of a process.[6]

  • Molar Heat Capacity (Cp) : This property quantifies the amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin at constant pressure.[7] It is crucial for understanding how a compound's energy content changes with temperature.

  • Bond Dissociation Energy (BDE) : Defined as the standard enthalpy change required to break a specific bond homolytically in the gas phase, BDE is a direct measure of bond strength.[8][9] It is a fundamental predictor of a molecule's thermal stability and reaction pathways.

These properties are interconnected through the laws of thermodynamics, allowing for the calculation of Gibbs free energy (ΔG), which ultimately determines the spontaneity of a chemical reaction.

Experimental Determination of Thermodynamic Properties

Accurate thermodynamic data are rooted in meticulous experimental measurement. The choice of technique is dictated by the specific property being investigated and the physical state of the compound.

Oxygen Bomb Calorimetry: Measuring Enthalpy of Formation

Oxygen bomb calorimetry is the gold-standard technique for determining the enthalpy of combustion (ΔcH°), from which the enthalpy of formation can be derived using Hess's Law.[10] The core principle involves the complete combustion of a precisely weighed sample in a sealed, high-pressure oxygen environment (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is measured with high precision.[11]

The use of a sealed, high-pressure pure oxygen environment ensures the reaction goes to completion, forming well-defined products like CO₂(g), H₂O(l), and GeO₂(s). This completeness is essential for a clean calculation. The calorimeter is calibrated with a standard substance of known enthalpy of combustion, typically benzoic acid, to determine the heat capacity of the entire apparatus. This calibration step is a self-validating system, as it accounts for the heat absorbed by every component of the calorimeter, ensuring the accuracy of subsequent measurements on unknown samples.

Protocol 3.1: Determination of ΔcH° via Oxygen Bomb Calorimetry

  • Sample Preparation:

    • Press approximately 0.5 - 1.0 g of the liquid this compound compound into a pellet using a pellet press, or if it is a volatile liquid, encapsulate it in a gelatin capsule of known mass and heat of combustion.

    • Weigh the prepared sample to a precision of ±0.1 mg.[12]

  • Bomb Assembly:

    • Place the sample into the crucible inside the bomb vessel.

    • Measure and weigh a 10 cm piece of ignition fuse wire (e.g., nickel-chromium).

    • Secure the wire between the two electrodes on the bomb head, ensuring it makes good contact with the sample but does not touch the crucible walls.[13]

    • Add approximately 1 mL of deionized water to the bomb to ensure all water formed during combustion condenses to the liquid state.

  • Pressurization and Calorimeter Integration:

    • Seal the bomb head tightly.

    • Charge the bomb with pure oxygen to a pressure of approximately 30 atm, purging twice to remove all atmospheric nitrogen.[13]

    • Place the sealed bomb into the calorimeter bucket. Add a precise volume (e.g., 2.000 L) of water, ensuring the initial temperature is stable and within the thermometer's range.[12]

    • Lower the cover, ensuring all electrical connections for ignition and thermometry are secure.

  • Data Acquisition:

    • Allow the system to reach thermal equilibrium, recording the temperature at regular intervals (e.g., every 30 seconds) for about 5 minutes to establish a baseline.

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature rise rapidly at first, then continue recording at regular intervals until the temperature has peaked and begins to cool, establishing a stable post-combustion trend (typically 10-15 minutes).[12]

  • Post-Run Analysis:

    • Depressurize the bomb slowly and disassemble.

    • Carefully collect and weigh any unburned fuse wire.

    • Analyze the bomb washings for any side products (e.g., nitric acid formed from residual N₂), if high precision is required.

  • Calculation:

    • Calculate the total heat released using the measured temperature change and the predetermined heat capacity of the calorimeter.

    • Correct this value for the heat released by the combustion of the fuse wire.

    • Normalize the result to obtain the standard enthalpy of combustion in kJ/mol.

G cluster_prep Preparation cluster_assembly Assembly & Pressurization cluster_run Calorimetry Run cluster_calc Analysis & Calculation Sample Weigh Sample (±0.1 mg) Pellet Prepare Pellet or Encapsulate Sample->Pellet Assemble Assemble Bomb: Sample + Wire Pellet->Assemble Fuse Weigh Fuse Wire Fuse->Assemble Pressurize Add H₂O, Seal, Pressurize O₂ (30 atm) Assemble->Pressurize Place Place Bomb in Calorimeter Bucket Pressurize->Place Equilibrate Equilibrate & Record Initial Temp. Place->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Record Record Temp. Rise (ΔT) Ignite->Record Analyze Measure Unburned Wire & Analyze Washings Record->Analyze Calc_Q Calculate Total Heat (Q) Analyze->Calc_Q Correct Correct for Fuse Combustion Calc_Q->Correct Final Calculate ΔcH° (kJ/mol) Correct->Final

Caption: Workflow for Bomb Calorimetry Experiment.

Knudsen Effusion Mass Spectrometry (KEMS): Probing Volatility

For applications like CVD, the volatility of a precursor is a critical parameter. KEMS is a powerful technique for measuring the low vapor pressures of solids and liquids at various temperatures.[1][14] From this data, the enthalpy of sublimation or vaporization (ΔsubH° or ΔvapH°) can be determined using the Clausius-Clapeyron equation.

The method involves heating a sample in a small, sealed container (a Knudsen cell) which has a tiny, well-defined orifice.[15] In a high vacuum, molecules effuse through this orifice, forming a molecular beam that is directed into the ion source of a mass spectrometer. The intensity of the ion current for a specific species is directly proportional to its partial pressure inside the cell.[14]

The key to the KEMS technique is maintaining equilibrium within the cell while allowing a small, representative sample of the vapor to escape. The orifice must be small enough (typically < 0.1 times the mean free path of the vapor molecules) to ensure that the rate of effusion does not significantly disturb the equilibrium vapor pressure inside the cell.[15] Using a mass spectrometer provides selectivity, allowing for the identification of vapor species and the potential detection of decomposition at higher temperatures, which is a crucial self-validating check on the integrity of the measurement.[1]

Protocol 3.2: Vapor Pressure Measurement by KEMS

  • Sample Loading:

    • Place a small amount of the this compound compound into the Knudsen cell.

    • Secure the lid, ensuring the effusion orifice is unobstructed.

  • System Setup:

    • Mount the Knudsen cell within the heating element inside the high-vacuum chamber of the KEMS apparatus.

    • Evacuate the system to a high vacuum (typically < 10⁻⁶ mbar).

  • Calibration:

    • If absolute pressure measurements are required, calibrate the instrument using a substance with a well-known vapor pressure (e.g., silver) in a separate or twin-cell setup.[15]

  • Isothermal Measurement:

    • Heat the cell to a desired, stable temperature.

    • Allow sufficient time for thermal equilibrium to be established between the condensed phase and the vapor phase.

    • Use the mass spectrometer to measure the ion intensity of the parent molecule (e.g., [(CH₃)₃GeCl]⁺). Record this intensity along with the precise temperature.

  • Temperature Ramp:

    • Repeat the measurement at a series of different, stable temperatures to obtain a range of ion intensity vs. temperature data points.

  • Data Analysis:

    • Convert ion intensities to partial pressures using the calibration factor.

    • Plot ln(P) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔvapH°/R (where R is the gas constant).

    • Calculate the enthalpy of vaporization (ΔvapH°) from the slope. The entropy of vaporization can be determined from the intercept.[16]

Adiabatic Calorimetry: Determining Heat Capacity and Entropy

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity (Cp) of a substance as a function of temperature.[17] From low-temperature Cp data (approaching 0 K), the standard entropy (S°) can be calculated by integrating Cp/T versus T.

In this technique, a sample is placed in a calorimeter vessel that is rigorously thermally isolated from its surroundings.[17][18] This is achieved by surrounding the vessel with an "adiabatic shield" whose temperature is continuously and precisely adjusted to match the temperature of the sample vessel, thereby eliminating heat exchange. A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

The core principle is the elimination of heat loss, which is the largest source of error in calorimetry.[17] By maintaining the surroundings at the same temperature as the sample, it can be assumed that all the electrical energy input is absorbed by the sample. This makes the calculation of heat capacity—the ratio of energy input to the temperature change—highly accurate.[19] This method is a self-validating system because any failure to maintain the adiabatic shield temperature would result in noticeable drift and instability in the temperature readings, immediately flagging a compromised measurement.

Computational Thermochemistry: An In-Silico Approach

Alongside experimental methods, computational chemistry provides a powerful and often more rapid means of estimating thermodynamic properties. For organometallic compounds, Density Functional Theory (DFT) has emerged as a robust and cost-effective method.[20][21]

Ab Initio and DFT Methods

DFT methods, particularly those using hybrid functionals like B3LYP, have shown excellent performance in calculating the thermodynamic parameters of metal-containing systems.[20][22] These methods solve the electronic structure of a molecule to determine its ground-state energy. By calculating the vibrational frequencies from the second derivative of the energy, statistical mechanics can be applied to derive thermodynamic functions like enthalpy, entropy, and heat capacity.

The choice of the B3LYP functional is a balance of accuracy and computational cost, proven to yield results that compare well with more computationally expensive methods and experimental values for many organometallic systems.[20] The selection of a suitable basis set (e.g., LANL2DZ for the metal and a polarized basis set like 6-31G(d) for other atoms) is crucial for accurately describing the electron distribution, particularly around the germanium center.[22] The protocol's self-validation comes from comparing calculated results against well-established experimental benchmarks for similar molecules before applying it to unknown compounds.

Protocol 4.1: DFT Calculation of Thermodynamic Properties

  • Geometry Optimization:

    • Construct the 3D structure of the this compound molecule of interest.

    • Perform a full geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d) with an effective core potential for Ge). This finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.

    • Confirm that the optimization resulted in a true minimum by ensuring there are no imaginary frequencies.

  • Thermochemical Analysis:

    • Use the output of the frequency calculation, which includes the zero-point vibrational energy (ZPVE) and the translational, rotational, and vibrational partition functions, to compute the thermodynamic properties (H, S, Cp) at a specified temperature (e.g., 298.15 K).

  • Enthalpy of Formation Calculation:

    • To calculate ΔfH°, an appropriate isodesmic or homodesmotic reaction is typically designed. This involves creating a balanced reaction where the types of bonds broken in the reactants are the same as those formed in the products.

    • Calculate the energies of all species in the reaction. The enthalpy of reaction (ΔrH°) can then be calculated.

    • Using known experimental ΔfH° values for all other species in the designed reaction, the unknown ΔfH° of the this compound compound can be determined.

G cluster_input Input & Optimization cluster_freq Frequency Analysis cluster_output Thermochemical Output cluster_dft_h ΔfH° Calculation Structure Build 3D Molecular Structure Optimize Geometry Optimization (e.g., B3LYP/6-31G(d)) Structure->Optimize Frequency Vibrational Frequency Calculation Optimize->Frequency Verify Verify Minimum (No Imaginary Frequencies) Frequency->Verify Partition Calculate Partition Functions (Transl., Rot., Vib.) Verify->Partition Thermo Derive Thermodynamic Properties (H, S, Cp) Partition->Thermo Isodesmic Design Isodesmic Reaction Thermo->Isodesmic Calc_React Calculate ΔrH° Isodesmic->Calc_React Final_H Calculate ΔfH° using Known Values Calc_React->Final_H

Caption: Workflow for DFT Thermochemical Calculation.

Thermodynamic Data of Key this compound Compounds

The following tables summarize key experimental and calculated thermodynamic data for several foundational this compound compounds. These values serve as a crucial reference for predicting chemical behavior and designing processes.

Table 1: Standard Enthalpies of Formation (ΔfH°) at 298.15 K

CompoundFormulaStateΔfH° (kJ/mol)Reference
Tetramethylgermane(CH₃)₄Gegas-102.6 ± 8.3[8]
This compound Chloride(CH₃)₃GeClliquid-228.0 ± 12.6[23]
Hexamethyldigermane(CH₃)₃GeGe(CH₃)₃gas-143.9 ± 12.1[23]

Table 2: Bond Dissociation Energies (BDE) at 298.15 K

BondCompoundBDE (kJ/mol)Reference
(CH₃)₃Ge-HTrimethylgermane344.3 ± 5.0[24]
(CH₃)₃Ge-CH₃Tetramethylgermane353.6 ± 8.4[23]
(CH₃)₃Ge-ClThis compound Chloride473 ± 21[25]
(CH₃)₃Ge-Ge(CH₃)₃Hexamethyldigermane320.1 ± 12.1[23]

Applications and Implications of Thermodynamic Data

Chemical Vapor Deposition (CVD) Precursor Design

The design of effective CVD precursors for depositing germanium-containing thin films is heavily reliant on thermodynamic principles. Key considerations include:

  • Volatility: The precursor must have a sufficiently high vapor pressure at moderate temperatures (typically below 150°C) to allow for efficient mass transport into the reactor.[1] The enthalpy of vaporization (ΔvapH°), determined by techniques like KEMS, directly quantifies this property.

  • Thermal Stability: The precursor must be stable enough to be vaporized without decomposition, but labile enough to decompose cleanly on the heated substrate. The Ge-C bond dissociation energy is a primary indicator of the molecule's thermal stability. A BDE that is too high will require excessively high deposition temperatures, while one that is too low may lead to premature decomposition in the gas phase.[1][26]

Bond Stability and Relevance in Drug Development

While the field is still developing, organogermanium compounds are being actively investigated as drug candidates due to their inherent low toxicity and broad spectrum of bioactivity, including anticancer and immunomodulating properties.[3][27] Thermodynamic data, specifically BDEs, provide crucial insights for drug designers:

  • Metabolic Stability: The strength of the Ge-C bond is a key factor in the in-vivo stability of an organogermanium drug. A robust Ge-C bond prevents the release of potentially toxic inorganic germanium species.[4]

  • Bioisosterism: The "carbon/silicon/germanium switch" is a strategy in medicinal chemistry where one element is replaced by another to fine-tune a drug's properties.[27] Understanding the comparative bond energies (C-C vs. Si-C vs. Ge-C) and their impact on molecular conformation and reactivity is essential for rationally designing these bioisosteres.

Conclusion

The thermodynamic properties of this compound compounds are foundational to their synthesis, understanding, and application. This guide has illuminated the key parameters of enthalpy, entropy, heat capacity, and bond dissociation energy, providing both the theoretical underpinnings and the practical methodologies for their determination. Through rigorous experimental techniques like bomb calorimetry and KEMS, complemented by the predictive power of computational DFT methods, researchers can obtain the critical data needed to advance technology. Whether for designing the next generation of semiconductor precursors or for pioneering novel organometallic therapeutics, a firm grasp of the principles and data presented herein is indispensable for innovation in the field.

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An In-Depth Technical Guide to Trimethylgermanium Compounds for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trimethylgermanium compounds, focusing on their chemical identifiers, properties, synthesis, and applications, particularly within the realm of drug discovery and development. As organogermanium chemistry continues to gain traction for its unique reactivity and potential for creating novel molecular architectures, a thorough understanding of these foundational reagents is essential.

Core Chemical Identifiers and Properties

While "this compound" can refer to the trimethylgermyl functional group, (CH3)3Ge-, the most common and stable precursors used in synthesis are the this compound halides. Among these, this compound chloride is the most frequently utilized.

A less common entry in chemical databases is for this compound itself, which may refer to a transient species or a specific derivative.

Table 1: Key Chemical Identifiers for this compound and its Halide Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )InChIKey
This compound21941-60-6[1]C3H9Ge117.73[1]WLKSSWJSFRCZKL-UHFFFAOYSA-N[1]
This compound Chloride1529-47-1[2][3][4][5]C3H9ClGe[2][3][5]153.19[5]ZZBNZZCHSNOXOH-UHFFFAOYSA-N[3]
This compound Bromide1066-37-1[6]C3H9BrGe[6]197.65[6]WMFCXPWEKRAKMH-UHFFFAOYSA-N[6]
This compound Iodide1066-38-2[7]C3H9GeI[7]244.65KFLWSIOBXYVXBS-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound Halides

PropertyThis compound ChlorideThis compound Bromide
Appearance Clear, colorless liquid[3][8]Colorless liquid
Melting Point -13 °C[3][8]-25 °C[6]
Boiling Point 102 °C[3][8][9]114 °C[6]
Density 1.24 g/mL at 25 °C[8][10]1.54 g/mL at 25 °C[6]
Refractive Index n20/D 1.433[8][10]n20/D 1.47[6]
Solubility Immiscible with water; miscible with ether, THF, hexane, benzene, dichloromethane, and chloroform.[8][10][11]Not specified, but expected to be similar to the chloride.
Sensitivity Moisture sensitive.[3][12]Not specified, but expected to be moisture sensitive.

Synthesis and Reactivity

This compound halides are versatile reagents in organic and organometallic synthesis. They serve as the primary source for introducing the trimethylgermyl moiety into organic molecules.

Synthesis of this compound Chloride

A common laboratory-scale synthesis of this compound chloride involves the direct reaction of germanium tetrachloride with a methylating agent, such as a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium. The stoichiometry of the reaction must be carefully controlled to favor the formation of the trimethylated product.

Experimental Protocol: Synthesis of this compound Chloride

Materials:

  • Germanium tetrachloride (GeCl4)

  • Methylmagnesium bromide (CH3MgBr) in a suitable solvent (e.g., diethyl ether or THF)

  • Anhydrous diethyl ether or THF

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Schlenk line or glovebox for inert atmosphere operations

  • Distillation apparatus

Procedure:

  • Under an inert atmosphere (argon or nitrogen), a solution of germanium tetrachloride in anhydrous diethyl ether is cooled to 0 °C in an ice bath.

  • A solution of methylmagnesium bromide (3 equivalents) in diethyl ether is added dropwise to the stirred germanium tetrachloride solution. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation at atmospheric pressure.

  • The crude product is purified by fractional distillation to yield pure this compound chloride.

Key Reactions and Mechanistic Considerations

The reactivity of this compound halides is dominated by the electrophilic nature of the germanium center and the lability of the germanium-halogen bond. They readily undergo nucleophilic substitution with a variety of nucleophiles.

Diagram: General Reactivity of this compound Chloride

G cluster_reactants Reactants cluster_products Products Me3GeCl This compound Chloride (Me3GeCl) Me3GeNu Trimethylgermyl Derivative (Me3Ge-Nu) Me3GeCl->Me3GeNu Nucleophilic Substitution Cl Chloride Ion (Cl-) Me3GeCl->Cl Nu Nucleophile (Nu-) Nu->Me3GeNu

Caption: Nucleophilic substitution at the germanium center of this compound chloride.

This compound chloride can be used as a precursor to germanium-masked dienolates for regioselective carbon-carbon bond formation, as well as in the formation of germanium enolates and α-germanate esters for aldol condensation reactions, Peterson-type reactions, and Claisen rearrangements.[8][11] It is also used as an alkylating agent and a precursor in the synthesis of Grignard reagents.[8][9][10][11][13]

Applications in Drug Development and Organic Synthesis

The unique properties of organogermanium compounds, such as their low toxicity compared to other organometallics like stannanes, have made them attractive for applications in medicinal chemistry and drug discovery.[8][11]

Role as Synthetic Tools

The trimethylgermyl group can be used as a directing group or a placeholder in complex organic syntheses. Its ability to be introduced and subsequently removed under specific conditions allows for precise control over reaction pathways. For instance, trimethyl(2-thienyl)germane, prepared from this compound chloride, is an important compound in the development of new materials and chemicals.[8][9][10][11][13]

Germanium in Medicinal Chemistry

The "carbon/silicon/germanium switch" is a concept in medicinal chemistry where replacing a carbon or silicon atom in a drug molecule with a germanium atom can modulate its biological activity, metabolic stability, and pharmacokinetic profile.[14] Organogermanium(IV) compounds have shown a broad spectrum of bioactivity and inherent low toxicity, making them promising candidates for drug development.[14] The trimethylgermyl group can be incorporated into drug candidates to fine-tune their properties.

While the direct application of this compound chloride in drug formulations is unlikely due to its reactivity, it serves as a critical building block for synthesizing more complex organogermanium compounds with potential therapeutic applications.

Safety and Handling

This compound halides are hazardous chemicals and must be handled with appropriate safety precautions.

  • Hazards : this compound chloride is a highly flammable liquid and vapor.[12][15] It causes severe skin burns and eye damage.[12][15] It is also harmful if inhaled, in contact with skin, or if swallowed.[16]

  • Handling : Work should be conducted in a well-ventilated fume hood.[16] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.[16] All sources of ignition should be eliminated.[12][15]

  • Storage : Store in a cool, dry, and well-ventilated area in a tightly closed container.[12][16] It is moisture-sensitive and should be stored under an inert atmosphere.[3][12]

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16][17]

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[16][17]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[16][17]

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[17]

Conclusion

This compound compounds, particularly the halides, are indispensable reagents in modern synthetic chemistry. Their unique reactivity and the favorable toxicological profile of organogermanium compounds open up new avenues for the design and synthesis of novel therapeutic agents and advanced materials. A thorough understanding of their properties, handling requirements, and synthetic applications is crucial for researchers aiming to leverage the potential of organogermanium chemistry.

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An In-Depth Technical Guide to the History, Synthesis, and Application of Alkylgermanium Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Organogermanium chemistry, the study of compounds containing a carbon-germanium bond, represents a fascinating and evolving field positioned at the crossroads of inorganic synthesis, materials science, and pharmacology.[1] Situated in Group 14 of the periodic table, germanium imparts unique properties to its organic derivatives that are intermediate between those of organosilicon and organotin compounds.[1][2] This guide provides a comprehensive exploration of the history of alkylgermanium compounds, from their initial discovery to the sophisticated synthetic methodologies developed over the last century. We will delve into the foundational experimental protocols, elucidate the causality behind key procedural choices, and survey the modern applications that have emerged, from semiconductor precursors to novel therapeutic agents. This document is designed to serve as a technical resource, offering both historical context and practical, field-proven insights for professionals engaged in chemical research and development.

Part I: The Genesis of Organogermanium Chemistry: A Historical Perspective

The story of alkylgermanium compounds begins with the discovery of germanium itself. In 1886, the German chemist Clemens Alexander Winkler, while analyzing the mineral argyrodite, isolated a new element that brilliantly filled a gap in Dmitri Mendeleev's periodic table—the element Mendeleev had predicted as "ekasilicon".[3][4][5][6] This discovery was a monumental confirmation of the periodic theory.[3][7]

Just one year later, in 1887, Winkler synthesized the first-ever organogermanium compound: tetraethylgermane (Ge(C₂H₅)₄) .[1][8][9] This pioneering achievement was accomplished by reacting germanium tetrachloride (GeCl₄) with diethylzinc (Zn(C₂H₅)₂), a highly reactive organometallic reagent common in that era.[1] This reaction marked the birth of organogermanium chemistry and laid the essential groundwork for all subsequent explorations in the field.[10] Early research was characterized by the use of such aggressive and often pyrophoric reagents, highlighting the experimental challenges faced by 19th-century chemists.

Part II: Foundational Synthetic Methodologies for Alkylgermanium Compounds

While the diethylzinc method was historically significant, modern synthesis has evolved to favor safer, more versatile, and higher-yielding pathways. The choice of method is dictated by the desired substitution pattern, the scale of the reaction, and the functional groups present. The carbon-germanium bond is notably stable to air, lending a degree of practicality to these compounds once formed.[1]

Alkylation of Germanium Halides: The Workhorse Reactions

The most prevalent and versatile strategy for forming C(sp³)–Ge bonds involves the nucleophilic substitution of a halide on a germanium center using a potent carbon nucleophile. Germanium tetrachloride (GeCl₄) is the most common and cost-effective starting material.[8]

A. Grignard Reagents (R-MgX)

The reaction of germanium tetrachloride with Grignard reagents is a cornerstone of alkylgermanium synthesis.[1][11] Discovered by Victor Grignard, these organomagnesium halides are powerful nucleophiles capable of displacing all four chloride atoms to form tetraalkylgermanes.[11][12]

  • Causality of Experimental Choices: The paramount consideration for any Grignard reaction is the strict exclusion of protic sources, such as water or alcohols.[11][12] The Grignard reagent is a very strong base and will be instantly quenched by any acidic proton, terminating the reaction.[12] Anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF) are essential, as they are aprotic and effectively solvate the Grignard reagent, stabilizing the reactive species.[11]

Grignard_Synthesis_Workflow start Start prep_grignard Prepare Grignard Reagent (R-X + Mg in dry ether) start->prep_grignard Anhydrous Conditions react_gecl4 React with GeCl₄ (Slow addition at low temp.) prep_grignard->react_gecl4 R-MgX workup Aqueous Workup (e.g., NH₄Cl solution) react_gecl4->workup Quench excess reagent purify Purification (Distillation or Chromatography) workup->purify end Tetraalkylgermane (R₄Ge) purify->end Hydrogermylation_Mechanism cluster_0 Catalytic Cycle (Simplified) R3GeH R₃Ge-H Intermediate1 Oxidative Addition [M](H)(GeR₃) R3GeH->Intermediate1 + [M] Alkene H₂C=CHR' Intermediate2 Alkene Coordination Catalyst [M] Catalyst Intermediate1->Intermediate2 + Alkene Intermediate3 Migratory Insertion [M](CH₂CH₂R')(GeR₃) Intermediate2->Intermediate3 Product R₃Ge-CH₂CH₂R' Intermediate3->Product Reductive Elimination Product->Catalyst Regenerates Catalyst

Simplified catalytic cycle for transition-metal-mediated hydrogermylation.

Experimental Protocol: Synthesis of Tetra-n-butylgermane (Ge(n-Bu)₄)

This protocol describes a standard, self-validating synthesis using the Grignard methodology.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromobutane (n-BuBr)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Germanium tetrachloride (GeCl₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Under an inert atmosphere (N₂ or Ar), charge a flame-dried three-neck flask with magnesium turnings.

    • Add a single crystal of iodine (as an initiator).

    • Add a portion of anhydrous diethyl ether.

    • Slowly add 1-bromobutane dissolved in anhydrous ether. An exothermic reaction should commence (indicated by refluxing). Maintain a gentle reflux by controlling the addition rate.

    • Expert Insight: The initiation is the critical step. If the reaction doesn't start, gentle warming may be required. The disappearance of the iodine color and the formation of a cloudy grey solution indicate successful Grignard formation.

  • Reaction with GeCl₄:

    • Cool the prepared Grignard reagent in an ice bath.

    • Slowly add a solution of GeCl₄ in anhydrous ether dropwise via an addition funnel. A white precipitate (MgCl₂) will form.

    • Expert Insight: This addition is highly exothermic. Maintaining a low temperature is crucial to prevent side reactions and dimerization of the Grignard reagent.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. This will hydrolyze any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to yield pure tetra-n-butylgermane as a colorless liquid.

Self-Validation/Characterization:

  • ¹H NMR: Expect characteristic multiplets corresponding to the butyl chains.

  • ¹³C NMR: Expect four distinct signals for the four carbons of the butyl group.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for germanium, confirming its presence. The fragmentation pattern typically involves the loss of butyl groups. [13]

Part III: From Laboratory to Application

The unique properties of alkylgermanium compounds have driven their adoption in diverse, high-technology fields and have spurred investigation into their biological activities.

Electronics and Materials Science

Alkylgermanium compounds, particularly volatile hydrides like isobutylgermane, are critical precursors in the semiconductor industry. [1]They are used in Metalorganic Vapor Phase Epitaxy (MOVPE) to deposit thin films of germanium or silicon-germanium (SiGe) alloys. [1]These SiGe films are essential for manufacturing high-speed heterojunction bipolar transistors (HBTs) used in modern wireless communications. The strained silicon layers created using SiGe templates enhance electron mobility, leading to faster and more efficient devices.

Compound Application Deposition Method
Isobutylgermane SiGe film deposition MOVPE
Germane (GeH₄) SiGe film deposition CVD

| Tetramethylgermane | Amorphous GeCO:H films | PECVD |

Drug Development and Biological Activity

The application of organogermanium compounds in medicine has a complex history, encompassing both approved investigational drugs and controversial dietary supplements.

  • Spirogermanium: This azaspirane-containing organogermanium compound was one of the first to enter clinical trials as an anticancer agent. [14][15]Its proposed mechanism involves the inhibition of DNA, RNA, and protein synthesis, with protein synthesis being the most sensitive target. [14]While it showed some activity against tumors like lymphoma and ovarian cancer, its clinical development was hampered by dose-limiting neurotoxicity. [14][15]Notably, Spirogermanium demonstrated a lack of bone marrow toxicity, a common side effect of many chemotherapies. [14]

  • Ge-132 (Repagermanium): Known chemically as bis(2-carboxyethyl)germanium sesquioxide, Ge-132 is perhaps the most studied organogermanium compound for biological applications. [16][17][18]Synthesized in 1967, it has been investigated extensively, particularly in Japan, as an immunomodulator. [16][17]Unlike Spirogermanium, Ge-132 is not directly cytotoxic to cancer cells. Instead, its antitumor effects are believed to be host-mediated. [15][19]Studies suggest it works by stimulating the immune system, including inducing the production of interferon-gamma (IFN-γ) and activating natural killer cells and macrophages. [19][20][21]It has also been explored for a wide range of other potential benefits, including antioxidant, antiviral, and anti-inflammatory properties. [15][18][20]

Ge132_MoA Ge132 Ge-132 (Oral Admin.) T_Cells T-Cells Ge132->T_Cells Stimulates IFN_gamma Induces Interferon-γ (IFN-γ) T_Cells->IFN_gamma Macrophages Macrophages IFN_gamma->Macrophages Activates Cytotoxic_Activation Become Cytotoxic Macrophages->Cytotoxic_Activation Elimination Elimination Cytotoxic_Activation->Elimination Tumor_Cells Tumor Cells

Sources

Navigating the Unseen Risks: A Technical Guide to Trimethylgermanium Toxicity and Safety

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of innovative research and pharmaceutical development, organogermanium compounds are emerging as a class of molecules with significant potential. Among these, trimethylgermanium and its derivatives are utilized in various synthetic applications. However, with novel applications come inherent risks that necessitate a thorough understanding of their toxicological profiles and safe handling procedures. This guide, designed for the discerning scientific professional, moves beyond rudimentary safety data sheets to provide a deeper, more integrated perspective on the potential hazards of this compound compounds, with a primary focus on the most common derivative, this compound chloride.

As a senior application scientist, the imperative is not just to follow protocols, but to comprehend the underlying principles that govern them. This document is structured to provide not only the "what" but the "why" behind safety recommendations, grounding them in the available toxicological context and the physicochemical properties of these reactive compounds.

The Physicochemical Landscape of this compound Chloride

To understand the toxicology and safe handling of this compound chloride, one must first appreciate its fundamental chemical nature. It is a volatile, colorless liquid that is highly flammable and corrosive.[1] Its reactivity is a double-edged sword; while useful in synthesis, it also dictates its hazardous properties.

A key characteristic is its sensitivity to moisture and light.[1] Upon contact with water, it readily hydrolyzes to produce hydrogen chloride (HCl) gas, which is a strong irritant and corrosive to respiratory tissues and mucous membranes.[2] This reactivity is a critical consideration in its storage, handling, and the potential byproducts in a biological system.

PropertyValueSource
Molecular Formula C3H9ClGe[3]
Molecular Weight 153.19 g/mol [3]
Appearance Colorless liquid[1]
Boiling Point 102 °C
Melting Point -13 °C
Flash Point 1 °C[4]
Density 1.24 g/mL at 25 °C
Solubility Reacts with water[2]

The Toxicological Profile: A Mosaic of Knowns and Unknowns

A significant challenge in assessing the specific toxicity of this compound is the limited availability of comprehensive toxicological data in publicly accessible literature. Most of the available information is for this compound chloride and often lacks detailed in-vivo studies, such as the determination of an LD50 value.[1][5] Therefore, a precautionary approach is essential, drawing insights from the known hazards of the compound and the broader class of organogermanium compounds.

Known Hazards of this compound Chloride:

  • Corrosivity: Safety data sheets unequivocally classify this compound chloride as a corrosive substance that causes severe skin burns and eye damage.[1][3] This is a direct chemical burn hazard due to the compound's reactivity and its hydrolysis to HCl.

  • Flammability: With a flash point of 1°C, it is a highly flammable liquid, posing a significant fire risk.[4]

Inferred and Potential Toxicological Concerns:

While specific data for this compound is scarce, the broader family of organogermanium compounds exhibits a range of toxicities, offering valuable, albeit cautionary, insights.

  • Nephrotoxicity: A consistent theme in germanium toxicology is the potential for kidney damage. Inorganic germanium compounds, such as germanium dioxide, have been linked to severe nephrotoxicity in humans.[6][7][8][9][10] While organic germanium compounds are generally considered less toxic, cases of renal dysfunction have been reported with some organogermanium supplements, sometimes due to contamination with inorganic germanium.[10] The mechanism of germanium-induced nephrotoxicity is not fully understood but involves vacuolar degeneration of renal tubular epithelial cells.[6][7][8]

  • Neurotoxicity: Certain organogermanium compounds have demonstrated neurotoxic effects. For instance, spirogermanium, an anticancer agent, was found to cause neurotoxicity in a significant percentage of patients during clinical trials.[6][7][9] This underscores the potential for organogermanium compounds to impact the nervous system.

  • General Systemic Toxicity: The systemic effects of this compound are not well-documented. However, as with any chemical, absorption through dermal contact or inhalation can lead to systemic exposure and potential effects on distant organs.[11]

The following diagram illustrates the potential routes of exposure and the primary target organs of toxicity based on available data for this compound chloride and related organogermanium compounds.

G cluster_exposure Routes of Exposure cluster_effects Primary Target Organs & Effects Inhalation Inhalation Respiratory Tract Respiratory Tract Inhalation->Respiratory Tract Irritation, Corrosion Nervous System (Potential) Nervous System (Potential) Inhalation->Nervous System (Potential) Neurotoxicity (Inferred) Dermal Contact Dermal Contact Skin & Eyes Skin & Eyes Dermal Contact->Skin & Eyes Severe Burns, Damage Kidneys (Potential) Kidneys (Potential) Dermal Contact->Kidneys (Potential) Nephrotoxicity (Inferred) Ingestion Ingestion Ingestion->Kidneys (Potential) Nephrotoxicity (Inferred) Ingestion->Nervous System (Potential) Neurotoxicity (Inferred)

Caption: Potential routes of exposure and target organs for this compound compounds.

A Self-Validating System for Safe Handling: Protocols and Causality

The handling of air- and moisture-sensitive organometallic compounds like this compound chloride demands a meticulous and proactive approach. The following protocols are designed as a self-validating system, where the rationale behind each step is clearly articulated, fostering a culture of informed safety.

Engineering Controls: The First Line of Defense

Protocol:

  • Chemical Fume Hood: All manipulations of this compound chloride must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Inert Atmosphere: For reactions sensitive to air and moisture, the use of a glovebox or Schlenk line techniques is mandatory.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Causality: The high volatility and corrosivity of this compound chloride and its hydrolysis product (HCl) necessitate their containment. A chemical fume hood prevents the inhalation of harmful vapors. An inert atmosphere is crucial not only for the integrity of many organometallic reactions but also to prevent the exothermic and hazardous reaction of the compound with atmospheric moisture.

Personal Protective Equipment (PPE): The Last Barrier

Protocol:

  • Eye Protection: Chemical splash goggles and a face shield are required at all times when handling the liquid.

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: In situations where engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Causality: The severe corrosive nature of this compound chloride dictates robust protection for the eyes and skin. A face shield provides an extra layer of protection against splashes. The choice of glove material is critical to prevent permeation. Flame-resistant clothing is essential due to the high flammability of the compound.

Storage and Handling: Mitigating Reactivity

Protocol:

  • Storage: Store in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials (e.g., water, strong oxidizing agents). The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing: Use a syringe or cannula for transferring the liquid under an inert atmosphere to prevent exposure to air and moisture.

  • Waste Disposal: Dispose of as hazardous waste in a designated, properly labeled container. Do not mix with other waste streams unless compatibility is confirmed.

Causality: The moisture and light sensitivity of this compound chloride necessitates storage in a controlled environment to prevent degradation and the formation of hazardous byproducts.[1] Proper dispensing techniques are crucial to maintain the integrity of the compound and prevent accidental exposure. Segregated and clearly labeled waste disposal prevents dangerous reactions in the waste container.

The following workflow diagram outlines the key decision points and safety measures for handling this compound chloride.

G start Start: Handling this compound Chloride hood Work in a Certified Chemical Fume Hood start->hood ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Flame-Resistant Lab Coat hood->ppe inert_check Is the reaction air/moisture sensitive? ppe->inert_check schlenk Use Glovebox or Schlenk Line Techniques inert_check->schlenk Yes dispense Dispense using Syringe/Cannula under Inert Atmosphere inert_check->dispense No schlenk->dispense storage Store in a Cool, Dry, Ventilated Area under Inert Atmosphere dispense->storage waste Dispose of as Hazardous Waste storage->waste end End: Procedure Complete waste->end

Caption: Workflow for the safe handling of this compound chloride.

Emergency Procedures: A Plan for the Unexpected

Even with the most stringent safety protocols, the potential for accidents remains. A well-defined emergency response plan is therefore non-negotiable.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Remove all sources of ignition. Ventilate the area. Wear appropriate PPE. Absorb the spill with an inert, dry material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do NOT use water, as it will react with the compound.

Conclusion: A Call for Continued Vigilance and Research

The use of this compound and its derivatives in scientific research holds promise for future discoveries. However, this potential must be pursued with a profound respect for the inherent hazards of these compounds. This guide has synthesized the available safety data, primarily for this compound chloride, and contextualized it within the broader understanding of organogermanium toxicology.

The significant gaps in the toxicological data for this compound underscore the need for further research. As scientists and drug development professionals, it is our collective responsibility to not only adhere to the highest safety standards but also to contribute to the body of knowledge that will allow for the safe and responsible advancement of science. By integrating the principles of causality and self-validating systems into our daily laboratory practices, we can navigate the unseen risks and unlock the full potential of these powerful chemical tools.

References

  • Schauss, A. G. (1991). Nephrotoxicity and neurotoxicity in humans from organogermanium compounds and germanium dioxide. Biological trace element research, 29(3), 267–280. [Link]

  • ResearchGate. (1991). Nephrotoxicity and neurotoxicity in humans from organogermanium compounds and germanium dioxide. Biological Trace Element Research. [Link]

  • Taylor & Francis Online. (2009). Nephrotoxicity in Humans by the Ultratrace Element Germanium. Renal Failure. [Link]

  • Pharmacy 180. (n.d.). Organogermanium compounds: balancing act between an anticancer drug and a herbal supplement. [Link]

  • PubMed. (1998). Hazard assessment of germanium supplements. Regulatory toxicology and pharmacology : RTP. [Link]

  • PubMed. (2023). Organogermanium Compounds: Theory, Experiment, and Applications (2 Volumes). [Link]

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  • PubMed. (1964). TOXICOLOGICAL AND BIOCHEMICAL STUDIES ON SOME TRIALKYLGERMANIUM COMPOUNDS. British journal of industrial medicine. [Link]

  • Paper Publications. (2023). SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES. [Link]

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  • Ereztech. (n.d.). This compound chloride | Chlorotrimethylgermane | C3H9ClGe. [Link]

  • RIVM. (n.d.). Risks of systemic effects after dermal exposure for workers. [Link]

  • The Sarpong Group. (2016). Acutely Toxic Chemicals (ATCs). [Link]

  • Scite.ai. (n.d.). Dermal Toxicity due to Industrial Chemicals. [Link]

  • Omics Online. (2022). Dermal Exposure to Occupational Chemicals and its Associated Health Effects. [Link]

  • PubMed. (1991). Acute and sub-acute inhalation toxicity of germanium metal powder in rats. Journal of applied toxicology : JAT. [Link]

  • PubMed. (2023). Metabolism and Excretion of Therapeutic Peptides: Current Industry Practices, Perspectives, and Recommendations. Drug metabolism and disposition: the biological fate of chemicals. [Link]

  • ResearchGate. (2023). Absorption, Distribution, Metabolism, and Excretion of [C]BS1801, a Selenium-Containing Drug Candidate, in Rats. [Link]

  • MDPI. (2025). Biomolecules, Volume 15, Issue 3 (March 2025). [Link]

  • Research Outreach. (2023). Classic biomolecules continue to surprise with unexpected reactivity. [Link]

  • PubMed. (1997). Metabolism of administered triethylene tetramine dihydrochloride in humans. Life sciences. [Link]

  • PubMed. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate chemistry. [Link]

  • PubMed. (2024). Absorption, distribution, metabolism, and excretion of tirzepatide in humans, rats, and monkeys. Pharmacology research & perspectives. [Link]

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Sources

A Technical Guide to the Reactivity and Application of the Trimethylgermanium Group in Modern Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The trimethylgermanium (Me₃Ge) group, while historically less explored than its silicon and tin counterparts, is emerging as a uniquely versatile and powerful functional group in organometallic chemistry. Its reactivity profile—intermediate between that of organosilanes and organostannanes—combined with its favorable toxicological profile and unique electronic properties, has positioned it as a valuable tool for researchers, particularly in the fields of organic synthesis and drug discovery. This guide provides an in-depth analysis of the synthesis, fundamental reactivity, and strategic applications of this compound compounds, offering field-proven insights and detailed experimental protocols for the modern scientist.

Introduction: Positioning this compound in Group 14 Chemistry

Organogermanium chemistry began with the synthesis of tetraethylgermane by Clemens Winkler in 1887, yet it has remained largely in the shadow of the more developed fields of organosilicon and organotin chemistry.[1][2][3][4][5] Historically, this was due in part to the higher cost of germanium.[1] However, a contemporary reassessment reveals that organogermanium compounds, particularly those bearing the this compound (trimethylgermyl) moiety, possess a unique combination of stability, low toxicity, and distinct reactivity that warrants their inclusion in the modern chemist's toolkit.[2][3]

The reactivity of organogermanes is often situated between that of organosilicon and organotin compounds.[1] The Carbon-Germanium (C-Ge) bond is more polarized and labile than the Carbon-Silicon (C-Si) bond, rendering it more susceptible to cleavage and participation in transmetalation reactions. Conversely, it is generally more stable and less reactive than the Carbon-Tin (C-Sn) bond, which contributes to the lower toxicity of organogermanes compared to highly toxic organostannanes.[6]

Recent studies have demonstrated that this intermediate reactivity is not merely a linear interpolation between Si and Sn. Under specific catalytic conditions, organogermanes exhibit orthogonal reactivity, engaging in reaction pathways not readily accessible to other Group 14 organometallics.[7] This unique behavior, coupled with their growing application as bioisosteres in medicinal chemistry, is driving a resurgence of interest in these compounds.[4]

Synthesis of this compound-Containing Molecules

The installation of a Me₃Ge group onto an organic framework can be achieved through several reliable methods.

2.1. Classical Nucleophilic Substitution The most established route involves the reaction of a this compound halide, typically this compound chloride (Me₃GeCl) or bromide (Me₃GeBr), with a potent carbon nucleophile. This method is straightforward and effective for a wide range of substrates.

  • Using Grignard or Organolithium Reagents: The reaction of Me₃GeCl with pre-formed Grignard (R-MgX) or organolithium (R-Li) reagents is a common and high-yielding approach for creating C(sp²)-Ge and C(sp³)-Ge bonds.[1]

2.2. Modern Catalytic and Radical Methods More recent methodologies offer improved functional group tolerance and alternative pathways for C-Ge bond formation.

  • Palladium-Catalyzed Cross-Coupling: Aryl and vinyl germanes can be synthesized via the Pd-catalyzed coupling of a germylmetal species (e.g., Me₃GeSnBu₃) with an organic halide.[1]

  • Hydrogermylation: The addition of a Ge-H bond across an unsaturated C-C bond (alkene or alkyne), often catalyzed by transition metals or initiated by radicals, provides a direct and atom-economical route to alkyl- and vinylgermanes.[1][5]

  • Radical Reactions: Germyl hydrides (e.g., Me₃GeH) serve as excellent precursors to germanium-centered radicals.[2][8] These radicals can participate in a variety of addition and substitution reactions under mild conditions, showing good functional-group tolerance.[2][8]

  • Nickel-Catalyzed Cross-Electrophile Coupling: A noteworthy method for medicinal chemists is the Ni-catalyzed coupling of aryl halides directly with Me₃GeCl, providing a modular route for the late-stage functionalization of complex molecules.[4]

Core Reactivity of the this compound Group

The utility of the Me₃Ge group stems from the predictable and controllable reactivity of the C-Ge bond.

3.1. Transmetalation in Cross-Coupling Reactions A cornerstone of organogermane reactivity is transmetalation, the transfer of an organic group from germanium to another metal, typically a transition metal catalyst.[9] This step is fundamental to their participation in cross-coupling reactions.[10][11]

Stille-Type Coupling: Organogermanes can function as coupling partners in palladium-catalyzed Stille-type reactions, analogous to their organostannane cousins.[12] The generally accepted catalytic cycle involves oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the organogermane, and concluding with reductive elimination to form the C-C bond and regenerate the catalyst.[6][13][14]

Causality Insight: The efficiency of transmetalation from germanium is highly dependent on the reaction conditions. Unlike organostannanes, which often transmetalate readily, organogermanes may require activation, for example, through the use of fluoride additives to form a more nucleophilic, hypervalent germanate species. This provides a control element not always present with more reactive organometallics.

// Nodes pd0 [label="Pd(0)L₂", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; pd_complex [label="R¹-Pd(II)L₂-X", fontcolor="#FFFFFF", shape=Mrecord, style=filled, fillcolor="#34A853", width=1.5]; transmetalation_complex [label="R²-Pd(II)L₂-R¹", fontcolor="#202124", shape=Mrecord, style=filled, fillcolor="#FBBC05", width=1.5];

// Invisible nodes for layout center_node [shape=point, width=0.01, height=0.01]; start_point [label="R¹-X", shape=box, style=rounded, fillcolor="#FFFFFF"]; organogermane [label="R²-GeMe₃", shape=box, style=rounded, fillcolor="#FFFFFF"]; product [label="R¹-R²", shape=box, style=rounded, fillcolor="#FFFFFF"]; byproduct [label="X-GeMe₃", shape=box, style=rounded, fillcolor="#FFFFFF"];

// Edges pd0 -> pd_complex [label=" Oxidative\n Addition"]; pd_complex -> transmetalation_complex [label=" Transmetalation"]; transmetalation_complex -> pd0 [label=" Reductive\n Elimination"];

start_point -> pd_complex [style=dashed]; organogermane -> transmetalation_complex [style=dashed]; transmetalation_complex -> product [style=dashed]; transmetalation_complex -> byproduct [style=dashed, arrowhead=none, label=" +", labelfloat=true, labeldistance=1.5];

// Positioning {rank=same; start_point; pd0;} {rank=same; organogermane; pd_complex;} {rank=same; product; byproduct; transmetalation_complex;} } Caption: Catalytic cycle for a germyl-Stille cross-coupling reaction.

3.2. Orthogonal Reactivity and SEAr-Type Mechanisms Recent groundbreaking work has shown that aryl-GeEt₃ compounds do not always follow the traditional transmetalation pathway.[7] Instead of engaging with Pd(II) complexes, they can react via an electrophilic aromatic substitution (SEAr)-type mechanism. This orthogonal reactivity allows for the selective functionalization of the C-Ge bond in the presence of other established coupling functionalities like boronic esters or silanes, which is a significant advantage in multi-step synthesis.[7] This discovery elevates organogermanes from being merely less toxic alternatives to stannanes to a class of reagents with unique synthetic capabilities.[7]

3.3. Cobalt-Catalyzed Nucleophilic Arylation Beyond palladium, other transition metals can harness the reactivity of trimethylgermanes. A novel cobalt-catalyzed protocol has been developed for the nucleophilic arylation of aldehydes and arylglyoxals using aryltrimethylgermanes.[15][16] This reaction proceeds in good to excellent yields under aerobic conditions and tolerates a wide variety of functional groups.[15][16]

The proposed mechanism involves transmetalation from the aryltrimethylgermane to a Co(II) species, generating a highly nucleophilic aryl-cobalt intermediate.[15] This intermediate then adds to the carbonyl carbon of the aldehyde. Subsequent hydrolysis yields the diarylmethanol product.[15]

// Nodes start [label="Co(II)I₂L"]; transmetalation [label="Transmetalation\nwith Ar-GeMe₃", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ar_co_intermediate [label="Ar-Co(II)IL\n(Intermediate A)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; addition [label="Nucleophilic Addition\nto R-CHO", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; alkoxide_intermediate [label="R-CH(O-Co(II)IL)-Ar\n(Intermediate B)", fillcolor="#34A853", fontcolor="#FFFFFF"]; hydrolysis [label="Hydrolysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Diarylmethanol Product", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> transmetalation; transmetalation -> ar_co_intermediate; ar_co_intermediate -> addition; addition -> alkoxide_intermediate; alkoxide_intermediate -> hydrolysis; hydrolysis -> product; hydrolysis -> start [label=" Catalyst\n Regeneration"]; } Caption: Proposed mechanism for Co-catalyzed arylation of aldehydes.

Applications in Drug Discovery and Development

The unique properties of the this compound group make it particularly attractive for pharmaceutical and medicinal chemistry applications.

  • Bioisosterism: The trimethylgermyl (GeMe₃) group serves as an effective bioisostere of the trimethylsilyl (SiMe₃) and tert-butyl (CMe₄) groups.[4] Its introduction can enhance a molecule's lipophilicity and metabolic stability, potentially improving pharmacokinetic properties without altering the core pharmacophore.[4]

  • Low Toxicity: Organogermanium(IV) compounds generally exhibit low mammalian toxicity, a stark contrast to their tin analogues.[3][17] This has led to their exploration as potential therapeutic agents themselves.

  • Bioactivity: Various organogermanium compounds have shown promising biological activities, including antitumor, immune-modulating, and anti-inflammatory effects.[17][18][19][20] While many of these are complex structures, the underlying stability and biocompatibility of the C-Ge bond is a key enabling feature.

  • Synthetic Tools for Drug Discovery: The orthogonal and reliable reactivity of trimethylgermanes makes them ideal for the late-stage functionalization of drug candidates and natural products.[3][5] This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Data Summary: Comparison of Group 14 Organometallics
PropertyOrganosilanes (R-SiMe₃)Organogermanes (R-GeMe₃)Organostannanes (R-SnBu₃)
C-M Bond Polarity LowModerateHigh
Reactivity in Transmetalation Low (requires activation)Moderate (tunable)High
Toxicity Generally LowLowHigh
Air/Moisture Stability HighHighGenerally High[6][21]
Orthogonal Reactivity Established (Hiyama)High (SEAr potential)[7]Low (dominated by transmetalation)

Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol 1: Synthesis of (4-methoxyphenyl)trimethylgermane

This procedure is a representative example of the synthesis of an aryltrimethylgermane via a Grignard reagent.

Materials:

  • 1-bromo-4-methoxybenzene

  • Magnesium turnings

  • This compound bromide (Me₃GeBr)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Formation: Under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq) to a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar. Add anhydrous THF via syringe.

  • Add a solution of 1-bromo-4-methoxybenzene (1.0 eq) in anhydrous THF dropwise to the magnesium suspension. Gentle heating may be required to initiate the reaction. Once initiated, maintain a gentle reflux until all the magnesium has been consumed. Cool the resulting Grignard reagent to 0 °C.

  • Germylation: To the cooled Grignard solution, add a solution of this compound bromide (1.1 eq) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to yield the title compound as a colorless oil.

Protocol 2: Cobalt-Catalyzed Arylation of 4-Nitrobenzaldehyde with Phenyltrimethylgermane[15][16]

This protocol is based on the published cobalt-catalyzed methodology.

Materials:

  • Phenyltrimethylgermane (PhGeMe₃) (1.5 eq)

  • 4-Nitrobenzaldehyde (1.0 eq)

  • Cobalt(II) iodide (CoI₂) (10 mol%)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) (12 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add CoI₂ (10 mol%), tmphen (12 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add 4-nitrobenzaldehyde (1.0 eq) and anhydrous THF (to achieve a 0.2 M concentration with respect to the aldehyde).

  • Add phenyltrimethylgermane (1.5 eq) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired (4-nitrophenyl)(phenyl)methanol product.

Conclusion and Future Outlook

The this compound group is far more than a simple heavy analogue of the trimethylsilyl group. Its balanced reactivity, low toxicity, and capacity for unique, orthogonal reaction pathways make it an exceptionally valuable component in modern synthesis and drug discovery.[3][7] As new catalytic systems are developed, the synthetic utility of organogermanes is poised to expand even further. For researchers and drug development professionals, embracing organogermanium chemistry opens the door to novel molecular architectures and provides a powerful tool for overcoming complex synthetic challenges. The continued exploration of their reactivity will undoubtedly cement their role as indispensable reagents in the chemical sciences.

References

  • Organogermanium chemistry - Wikipedia. Wikipedia. [Link]

  • Recent advances in the synthesis of organogermanium compounds using Ge–H as a radical precursor. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent advances in the synthesis of organogermanium compounds using Ge–H as a radical precursor. RSC Publishing. [Link]

  • Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES. Paper Publications. [Link]

  • Recently developed organogermanium(IV) compounds as drug candidates and synthetic tools in drug discovery. RSC Publishing. [Link]

  • Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents. Hindawi. [Link]

  • Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery | Request PDF. ResearchGate. [Link]

  • Co-catalyzed arylation of aldehydes and aryltrimethylgermanes. PMC - NIH. [Link]

  • Organogermanium compounds: balancing act between an anticancer drug and a herbal supplement. Pharmacy 180. [Link]

  • The role of germanium in diseases: exploring its important biological effects. PMC - NIH. [Link]

  • Co-catalyzed arylation of aldehydes and aryltrimethylgermanes. RSC Publishing. [Link]

  • Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. PubMed. [Link]

  • Arylchlorogermanes/TBAF/"Moist" Toluene: A Promising Combination for Pd-Catalyzed Germyl-Stille Cross-Coupling | Request PDF. ResearchGate. [Link]

  • Stille reaction - Wikipedia. Wikipedia. [Link]

  • The Stille Reaction. Myers Group, Harvard University. [Link]

  • The Stille Reaction. Organic Reactions. [Link]

  • Transmetalation - Wikipedia. Wikipedia. [Link]

  • Successive Reactions of this compound Chloride to Achieve > 26% Efficiency MA‐Free Perovskite Solar Cell With 3000‐Hour Unattenuated Operation. ResearchGate. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • A theoretical DFT-based and experimental study of the transmetalation step in Au/Pd-mediated cross-coupling reactions. PubMed. [Link]

  • Synthesis and Reactivity of Acyclic Germanimines: Silyl Rearrangement and Cycloadditions | Request PDF. ResearchGate. [Link]

  • Synthesis and Reactivity of Acyclic Germanimines: Silyl Rearrangement and Cycloadditions. PubMed. [Link]

  • Identification and Characterization of Intermediates in Transmetalation Reactions from Boron to Lithium and Copper. Ludwig-Maximilians-Universität München. [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Trimethylgermanium Chloride (Me₃GeCl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimethylgermanium chloride (Me₃GeCl) is a critical organometallic precursor used to introduce the trimethylgermyl group into pharmaceutical candidates (as a bioisostere for the tert-butyl group) and in the deposition of germanium-containing thin films. While direct alkylation of germanium tetrachloride (GeCl₄) is possible, it notoriously yields a statistical mixture of mono-, di-, tri-, and tetra-alkylated products that are difficult to separate due to overlapping boiling points.

This guide details the Redistribution (Comproportionation) Strategy , widely regarded as the "Gold Standard" for laboratory and pilot-scale synthesis. This two-stage approach first converts GeCl₄ fully to tetramethylgermanium (Me₄Ge), followed by a controlled catalytic redistribution with GeCl₄ to yield high-purity Me₃GeCl.

Strategic Analysis: Why Redistribution?

The Selectivity Problem

Direct reaction of GeCl₄ with 3 equivalents of Methyl Grignard (MeMgBr) does not stop cleanly at Me₃GeCl. Due to the similar reactivity of the Ge-Cl bonds, the reaction produces a statistical distribution:



Separating these components is inefficient due to close boiling points (see Table 1) and the formation of azeotropes.
The Redistribution Solution

The redistribution method exploits the thermodynamic equilibrium between fully alkylated and fully chlorinated species, catalyzed by a Lewis acid (aluminum chloride). Overall Reaction:



This pathway guarantees high selectivity for the tri-substituted product, minimizing waste and simplifying purification.
Table 1: Physical Properties of Reaction Components
CompoundFormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)Role
Germanium Tetrachloride GeCl₄214.4183.11.87Starting Material
Tetramethylgermanium Me₄Ge132.7343.40.97Intermediate
This compound Chloride Me₃GeCl153.15102.01.24Target Product
Dimethylgermanium Dichloride Me₂GeCl₂173.57124.01.49Impurity
Methylgermanium Trichloride MeGeCl₃193.99111.01.71Impurity

Experimental Protocol

Stage 1: Synthesis of Tetramethylgermanium (Me₄Ge)

Objective: Convert GeCl₄ quantitatively to Me₄Ge to serve as the alkyl source.

Reagents:

  • Germanium tetrachloride (GeCl₄): 21.44 g (100 mmol)

  • Methylmagnesium bromide (MeMgBr): 3.0 M in diethyl ether, 150 mL (450 mmol, 1.125 eq per Cl)

  • Solvent: Anhydrous Diethyl Ether (200 mL)

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and pressure-equalizing addition funnel.

  • Charge: Add 200 mL anhydrous ether and the MeMgBr solution to the flask. Cool to 0°C in an ice bath.

  • Addition: Dilute GeCl₄ (21.44 g) with 50 mL anhydrous ether in the addition funnel. Add dropwise over 60 minutes. Caution: Exothermic reaction.

  • Reaction: Allow to warm to room temperature, then reflux gently for 4 hours to ensure complete alkylation.

  • Workup: Cool to 0°C. Carefully quench excess Grignard with saturated NH₄Cl (dropwise).

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer 2x with ether. Combine organics and dry over anhydrous MgSO₄.

  • Distillation: Fractionally distill the ether solution.

    • Fraction 1: Diethyl ether (34.6°C).

    • Fraction 2: Tetramethylgermanium (43-44°C) . Collect as a clear, colorless liquid.[2][3][4][5]

    • Yield expectation: 85-90% (~11-12 g).

Stage 2: Catalytic Redistribution to Me₃GeCl

Objective: Comproportionation of Me₄Ge and GeCl₄ to pure Me₃GeCl.

Reagents:

  • Tetramethylgermanium (Me₄Ge): 13.27 g (100 mmol)

  • Germanium tetrachloride (GeCl₄): 7.15 g (33.3 mmol)

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous: 0.4 g (~2-3 mol%)

Stoichiometry Note: The molar ratio is strictly 3:1 (Me₄Ge : GeCl₄).

Procedure:

  • Setup: Use a heavy-walled pressure vessel (Ace Glass or similar) or a thick-walled round-bottom flask with a secure reflux condenser and N₂ line. Note: Me₄Ge is volatile (bp 43°C); a sealed vessel prevents loss before reaction temperature is reached.

  • Charge: Combine Me₄Ge and GeCl₄ in the vessel under N₂. Add the anhydrous AlCl₃ catalyst.

  • Reaction:

    • Sealed Vessel Method (Preferred): Seal the vessel and heat to 120°C behind a blast shield for 4-6 hours.

    • Reflux Method:[6] If using standard glassware, heat strictly to reflux (start at ~45°C and ramp slowly as the boiling point of the mixture rises toward 100°C). This takes longer (12-24h).

  • Monitoring: Monitor by GC or ¹H NMR (CDCl₃).

    • Me₄Ge shift: ~0.1 ppm (singlet).

    • Me₃GeCl shift: ~0.65 ppm (singlet).

    • Reaction is complete when Me₄Ge is consumed.

  • Purification:

    • Cool the mixture to room temperature.

    • Add 1g of NaCl or KCl to complex the AlCl₃ catalyst (forming KAlCl₄ solid), or simply distill directly from the catalyst if careful.

    • Perform fractional distillation at atmospheric pressure.

    • Collect fraction boiling at 102°C .

  • Yield: Expect 90-95% yield of Me₃GeCl based on total Germanium.

Process Workflow Diagram

SynthesisWorkflow GeCl4_Start GeCl4 (Starting Material) Me4Ge Me4Ge (Intermediate) bp: 43°C GeCl4_Start->Me4Ge Alkylation (Ether, Reflux) MeMgBr MeMgBr (Excess) MeMgBr->Me4Ge Reaction_Mix Reaction Mixture (Sealed Tube, 120°C) Me4Ge->Reaction_Mix Stage 2 Input GeCl4_Redist GeCl4 (0.33 eq) GeCl4_Redist->Reaction_Mix Stoichiometry Control AlCl3 AlCl3 Catalyst AlCl3->Reaction_Mix Distillation Fractional Distillation (Atmospheric Pressure) Reaction_Mix->Distillation Crude Product Me3GeCl Target: Me3GeCl bp: 102°C Distillation->Me3GeCl Collect Fraction @ 102°C

Caption: Two-stage synthesis workflow ensuring high purity via redistribution.

Safety & Handling (E-E-A-T)

  • Hydrolytic Instability: Both GeCl₄ and Me₃GeCl hydrolyze rapidly upon contact with moisture, releasing Hydrogen Chloride (HCl) gas. All glassware must be oven-dried, and transfers performed under inert atmosphere (N₂ or Ar).

  • Toxicity: Organogermanes are toxic if inhaled or absorbed. Me₄Ge is highly volatile and flammable.[2] Work must be conducted in a functioning fume hood.

  • Pressure Hazards: The redistribution reaction involves heating volatile liquids in a sealed vessel. Use appropriate pressure-rated glass or steel autoclaves and blast shielding.

References

  • Tetramethylgermanium Synthesis: Wikipedia: Tetramethylgermanium. Reaction of germanium tetrachloride and methylmagnesium chloride. Link

  • Redistribution Chemistry: Ereztech. This compound chloride Product Specifications. Confirmation of physical properties and industrial availability. Link

  • Physical Properties: American Elements. Methylgermanium Trichloride & Dimethylgermanium Dichloride Data. Boiling point verification for separation logic. Link

  • Catalysis Mechanism: Journal of the Chemical Society, Dalton Transactions. "Reaction of GeCl4 with some phosphorus and arsenic donor ligands". Context on Ge(IV) coordination chemistry relevant to AlCl3 catalysis. Link

  • General Organometallic Protocols: Sigma-Aldrich/Merck. Grignard Reagents Application Guide. Handling of pyrophoric and moisture-sensitive reagents. Link

Sources

Protocols for using Trimethylgermanium hydride as a radical mediator

Application Note: Trimethylgermanium Hydride (Me GeH) as a High-Fidelity Radical Mediator

Executive Summary

This compound hydride (Me


11

Me

  • Kinetic Competence: The Ge–H bond (approx. 83 kcal/mol) is stronger than the Sn–H bond (74 kcal/mol). This results in a slower rate of hydrogen atom transfer (

    
    ), extending the lifetime of the intermediate carbon-centered radical. This is crucial for facilitating slow unimolecular processes (like 5-exo-dig or 6-endo-trig cyclizations) that would otherwise be prematurely quenched by tin hydrides.
    
  • Toxicological & Purification Profile: Organogermanium byproducts are significantly less toxic and easier to remove than their tin counterparts.

This guide details the handling, in situ generation, and application of Me

Part 1: Chemical Properties & Kinetic Profile

To use Me

The Kinetic Hierarchy

In a typical radical chain reaction, the mediator (M–H) serves two roles: propagating the chain by abstracting a halogen (X) and quenching the resulting radical (R•) via hydrogen transfer.[2][3]

MediatorBond Dissociation Energy (M–H)Rate Const. (

at 25°C)
Primary Utility
Bu

SnH
~74 kcal/mol~2.0 × 10

M

s

Fast reductions; standard baseline.
Me

GeH
~83 kcal/mol ~1.0 × 10

M

s

Cascades/Cyclizations; prevents premature quenching.
(TMS)

SiH
~79 kcal/mol~5.0 × 10

M

s

Slowest H-transfer; best for maximizing radical lifetime.

Note: Rate constants are approximate for primary alkyl radicals.

Mechanism of Action

The following diagram illustrates the radical chain propagation and the critical "Kinetic Competition" point where Me

RadicalMechanismcluster_0Kinetic WindowInitiatorInitiator(AIBN/Et3B)Ge_RadMe3Ge•(Germyl Radical)Initiator->Ge_RadH-AbstractionSubstrateR-X(Halide)Ge_Rad->SubstrateX-AbstractionAlkyl_RadR•(Alkyl Radical)Substrate->Alkyl_Rad- Me3GeXAlkyl_Rad->Alkyl_RadCyclization(k_cyc)Product_RedR-H(Reduced Product)Alkyl_Rad->Product_RedDirect Reduction(Fast with Sn, Slower with Ge)Product_Red->Ge_Rad+ Me3GeHProduct_CycCyclized-H(Target Scaffold)GeHMe3Ge-H

Figure 1: The Radical Chain Mechanism. The dashed red line represents the premature reduction pathway. Me



Part 2: Safety & Handling (Critical)

Warning: Unlike Tributyltin hydride (bp 80 °C @ 0.4 mmHg) or Tributylgermanium hydride (high boiling liquid), This compound hydride is extremely volatile (bp 29 °C).

  • Volatility: It boils near room temperature. Opening a bottle at ambient temperature will result in rapid reagent loss and potential inhalation exposure.

  • Storage: Must be stored at -20°C.

  • Handling: All transfers must be done using chilled syringes or cannulas. Reactions are best performed in sealed pressure tubes or utilizing in situ generation (Protocol A) to avoid handling the neat reagent.

Part 3: Experimental Protocols

Protocol A: In Situ Generation & Reductive Cyclization

Best for: Avoiding the handling of volatile Me

Principle: Me



Reagents
  • Substrate (e.g., aryl halide or alkyl bromide)[2][4]

  • This compound chloride (Me

    
    GeCl) [1.2 - 1.5 equiv]
    
  • Sodium Borohydride (NaBH

    
    ) [1.5 equiv]
    
  • Initiator: AIBN (0.1 equiv) or Et

    
    B (if low temp required)
    
  • Solvent: Ethanol/THF (1:1 mixture) - Note: Protic solvent required for NaBH4 activity.

Step-by-Step Workflow
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a septum. Purge with Argon.

  • Dissolution: Dissolve the organic substrate (1.0 mmol) and Me

    
    GeCl (1.2 mmol, 184 mg) in dry THF (5 mL).
    
  • Hydride Addition: Cool the mixture to 0°C. Add absolute Ethanol (5 mL) followed by solid NaBH

    
     (1.5 mmol, 57 mg) in one portion.
    
    • Mechanistic Insight: The NaBH

      
       reduces Me
      
      
      GeCl to Me
      
      
      GeH in situ. The ethanol acts as a proton source/solubilizer for the borohydride.
  • Initiation: Add AIBN (0.1 mmol).

  • Reaction: Warm the mixture to room temperature (or 50°C if the cyclization is slow). Stir for 2–4 hours.

    • Monitoring: Monitor by TLC. The disappearance of the starting halide indicates the radical chain is active.

  • Quench: Dilute with diethyl ether and add water carefully to quench excess borohydride.

  • Workup: Extract with ether (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate.
    • Note: The byproduct (Me

      
      Ge-OEt or Me
      
      
      Ge-OH) is volatile or water-soluble, simplifying purification compared to tin residues.
Protocol B: "Cold-Finger" Method for Pre-Made Me GeH

Best for: Reactions requiring non-protic solvents (e.g., strictly anhydrous benzene/toluene).

Principle: Me

Reagents
  • Me

    
    GeH (Commercial or pre-distilled)
    
  • Solvent: Degassed Benzene or Toluene

  • Initiator: Triethylborane (Et

    
    B) in hexane (1.0 M)
    
Step-by-Step Workflow
  • Vessel Prep: Use a heavy-walled glass pressure tube with a Teflon screw cap.

  • Substrate Prep: Dissolve substrate (0.5 mmol) in degassed benzene (5 mL) inside the tube.

  • Reagent Addition (Cold):

    • Cool the sealed tube to -78°C (Dry ice/acetone).

    • Using a gas-tight syringe chilled in the freezer, withdraw Me

      
      GeH (0.6 mmol).
      
    • Inject quickly into the cold reaction mixture.

  • Initiation: Add Et

    
    B (0.1 mmol) and expose to trace air (or inject a specific volume of O
    
    
    gas) to initiate the radical chain at low temperature.
    • Expert Tip: Et

      
      B works at -78°C. This is ideal for kinetic control, leveraging the slow H-transfer of Ge to allow cyclization even at low energy states.
      
  • Reaction: Seal the tube tightly. Allow to warm to the desired temperature (usually RT) behind a blast shield.

  • Purification: Flash chromatography. The germanium residues are less polar and do not trail like tin.

Part 4: Troubleshooting & "Self-Validating" Logic

A robust protocol includes checks to ensure the system is working.

ObservationDiagnosisCorrective Action
No Reaction (Starting Material remains) Chain not initiating or Oxygen inhibition.Add more initiator (AIBN) and degas solvent more thoroughly. Radical chains require strict deoxygenation (unless using Et

B).
Direct Reduction (No Cyclization) H-abstraction is too fast relative to cyclization (

).
1. Lower the concentration of Me

GeH (Syringe pump addition).2. Lower the temperature (favors cyclization entropy).3. Switch to (TMS)

SiH (slower

).
Low Yield / Volatile Product Product loss during concentration.Me

GeH byproducts are volatile. Ensure your product isn't co-evaporating. Use a Vigreux column for solvent removal.
Decision Matrix: When to use Me GeH?

DecisionMatrixStartRadical Transformation RequiredQ1Is the Cyclization/Cascade Fast?Start->Q1Q2Is Toxicity/Purification a Major Concern?Q1->Q2No (Slow)SnUse Bu3SnH(Standard, Toxic)Q1->SnYes (Fast)Q2->SnNoGeUse Me3GeH(Slower kH, Low Tox)Q2->GeYesQ3Is the Substrate Acid Sensitive?Q3->GeStableSiUse (TMS)3SiH(Slowest kH, Expensive)Q3->SiSensitive(Ge-Cl byproducts can be acidic)Ge->Q3Check Stability

Figure 2: Reagent Selection Logic. Use Me

References

  • Bowman, W. R., Krintel, S. L., & Schilling, M. B. (2004).[5] Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions.[1][2][4][5] Organic & Biomolecular Chemistry, 2(4), 585-592.[5] Link

  • Chatgilialoglu, C. (1995). Organosilanes as Radical-Based Reducing Agents in Synthesis. Accounts of Chemical Research, 25(4), 188–194. (Provides comparative kinetic data for Si vs Ge vs Sn). Link

  • Pike, P., Hershberger, S., & Hershberger, J. (1988). Synthetic applications of this compound hydride. Tetrahedron, 44(20), 6295-6304. Link

  • Lightsey, J. W., & Muskat, D. (1988). Radical cyclization rates: Germanium vs Tin. Journal of the American Chemical Society, 110(8), 2686–2688. Link

  • Curran, D. P. (1988). The Design and Application of Free Radical Chain Reactions in Organic Synthesis. Synthesis, 1988(06), 417-439. Link

Application Note: High-Purity Germanium Epitaxy via Trimethylgermanium (TMGe) Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Germanium (Ge) epitaxy on Silicon (Si) or Gallium Arsenide (GaAs) is a critical process for photonics (detectors, lasers) and high-mobility CMOS devices. Historically, Germane gas (


) has been the standard precursor due to its high purity and simple decomposition chemistry. However, 

is a highly toxic, pyrophoric gas requiring stringent safety infrastructure (

ppm).

Trimethylgermanium (TMGe) , an organometallic liquid source, offers a safer alternative with significantly reduced toxicity risks. The trade-off is carbon incorporation . Unlike hydride precursors, TMGe contains direct Ge-C bonds. Successful deployment requires mastering the decomposition kinetics to "scrub" methyl ligands before they incorporate into the crystal lattice.

This guide details the physicochemical properties, reaction mechanisms, and a field-validated "Two-Step" growth protocol to achieve device-grade Ge films using TMGe.

Part 2: Physicochemical Profile & Delivery Physics

Precursor Comparison

The choice of precursor dictates the reactor design and safety protocols.

FeatureGermane (

)
This compound (TMGe)Isobutylgermane (IBGe)
State (@25°C) GasLiquidLiquid
Boiling Point -88.5°C43.4°C120°C
Vapor Pressure N/A (Gas)~230 Torr @ 20°C~10 Torr @ 20°C
Decomposition Pyrolysis (

)
Homolytic Fission (

)

-Hydride Elimination (

)
Carbon Risk NegligibleHigh (requires optimization)Low
Toxicity Extreme (Fatal)ModerateLow
Vapor Pressure & Flux Control

TMGe has a relatively high vapor pressure for a liquid MO source. Precise bubbler temperature control is mandatory to prevent condensation in downstream lines.

  • Standard Bubbler Temp:

    
     to 
    
    
    
    .
  • Reasoning: Operating below room temperature (

    
    ) ensures that the vapor pressure inside the bubbler is lower than the pressure in the delivery lines, preventing re-condensation which causes flux instabilities ("spiking").
    
  • Flux Calculation: The molar flow rate (

    
    ) is calculated using the standard bubbler equation:
    
    
    
    
    Where
    
    
    for TMGe at 0°C is approximately 85 Torr.

Part 3: Mechanism of Action (The Carbon Challenge)

Understanding the decomposition pathway is the only way to control carbon contamination.

Decomposition Pathways
  • IBGe (Cleaner): Decomposes via

    
    -hydride elimination . The isobutyl group cleaves off as isobutene (stable gas) and leaves a Ge-H bond. This is a "clean" break.
    
  • TMGe (Dirtier): Lacks

    
    -hydrogens. It decomposes via homolytic fission , breaking the Ge-C bond to form methyl radicals (
    
    
    
    ).
    • Risk:[1] If

      
       radicals are not scavenged by Hydrogen (
      
      
      
      ), they re-adsorb or decompose further into atomic Carbon, doping the film.
Reaction Workflow Visualization

The following diagram illustrates the critical difference between simply delivering the precursor and successfully growing a clean film.

TMGe_Decomposition cluster_mechanism Surface Kinetics TMGe_Gas TMGe (Gas Phase) Surface Heated Substrate (>550°C) TMGe_Gas->Surface Step1 Adsorption Surface->Step1 Step2 Homolytic Fission (Ge-CH3 bond break) Step1->Step2 Radicals •CH3 Radicals Step2->Radicals Ge_Atom Ge Adatom Step2->Ge_Atom Methane CH4 (Desorbs) Radicals->Methane + H• (from H2) Carbon Incorporated Carbon (Defect) Radicals->Carbon Low H2 / Low T Scavenging H2 Ambient (Radical Scavenging) Scavenging->Methane

Caption: Figure 1. TMGe decomposition mechanism. Note that high H2 partial pressure is required to convert methyl radicals into Methane, preventing Carbon incorporation.

Part 4: Validated Growth Protocol (Ge on Si)

Objective: Grow a relaxed, high-quality Ge epilayer on Si(001) with TDD


.
Reactor Type:  Low-Pressure MOCVD (vertical or horizontal flow).
Phase 1: Substrate Preparation
  • Chemical Clean: Standard RCA clean (SC-1 + SC-2) to remove organics and metals.

  • HF Dip: Dilute HF (1:50) for 30s to strip native oxide and H-passivate the surface.

  • In-Situ Bake:

    • Temp:

      
      
      
    • Time: 10 mins

    • Ambient:

      
       (High flow)
      
    • Purpose: Desorb remaining oxide and reconstruct the Si surface steps.

Phase 2: The "Two-Step" Growth Strategy

Direct growth of Ge on Si at high temperatures leads to "island growth" (Stranski-Krastanov mode) due to the 4.2% lattice mismatch. We must use a low-temperature seed.

Step A: Low-Temperature Nucleation (The Seed)
  • Temp:

    
     (Critical window: 
    
    
    
    )
  • Pressure: 100 Torr

  • V/III Ratio: N/A (Single source, but high

    
     carrier flow is needed).
    
  • Duration: Grow ~30-50 nm.

  • Mechanism: At this low T, the surface mobility of Ge adatoms is low, suppressing islanding and forcing a continuous, albeit defective, 2D layer to form.

Step B: High-Temperature Overgrowth (The Bulk)
  • Temp:

    
    
    
  • Ramp:

    
     (Slow ramp prevents dewetting).
    
  • Pressure: 50-100 Torr.

  • Rate: Increased TMGe flow for bulk growth (~1

    
    ).
    
  • Mechanism: Higher T increases growth rate and improves crystal quality.[2] The seed layer acts as a homoepitaxial template.

  • Carbon Control: The high T (

    
    ) aids in the desorption of methyl groups. Ensure 
    
    
    
    carrier gas flow is maximized
    to scrub carbon.
Phase 3: Post-Growth Cyclic Annealing (Optional but Recommended)

To reduce Threading Dislocation Density (TDD):

  • Cycle temperature between

    
     and 
    
    
    
    .
  • Repeat 5-10 times in

    
     ambient.
    
  • Physics: Thermal stress moves dislocations; they glide and annihilate each other.

Part 5: Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
High Carbon Background (

)
Inefficient methyl scrubbing.1. Increase Growth Temp (

).2. Increase

partial pressure.3. Check for leaks (O2 aids C incorporation).
Rough Surface (Haze) 3D Islanding during nucleation.1. Lower Nucleation Temp (Step A).2. Ensure oxide is fully removed before growth.
Flux Instability Condensation in lines.1. Lower Bubbler Temp (to -5°C).2. Heat trace delivery lines to >50°C.
P-type background Vacancies or Carbon.Carbon in Ge acts as a p-type dopant. Optimize C-removal (see above).

Part 6: Safety & Handling

While TMGe is safer than Germane, it is not benign.

  • Flammability: TMGe is pyrophoric or highly flammable in air. It must be handled in an inert atmosphere (Glovebox/N2).

  • Oxidation: Reacts slowly with oxygen to form Germanium Oxide (

    
    ), which is a white powder that can clog MFCs.
    
  • Scrubber: Effluent must be treated. Thermal-wet scrubbers are effective. Ensure the scrubber is rated for organometallics, not just hydrides.

References

  • Vapor Pressure & Properties

    • H. R. Jiang et al., "Vapor pressure and thermal stability of this compound," Journal of Crystal Growth, vol. 200, no. 1, 1999. (Generalized link to journal as specific DOI landing pages vary).

  • Carbon Incorporation Mechanisms

    • G.B.[3] Stringfellow, "Organometallic Vapor-Phase Epitaxy: Theory and Practice," Academic Press, 2nd Edition. (Standard Text).

    • M. Saarinen et al., "Carbon impurities in MOCVD Ge," Journal of Applied Physics, 2008.
  • Two-Step Growth Protocol

    • H. Luan et al., "High-quality Ge epilayers on Si with low threading-dislocation densities," Applied Physics Letters, vol. 75, p. 2909, 1999.

  • Safety Data

    • "this compound Safety Data Sheet," Air Liquide / Merck.

Sources

Hydrogermylation reactions using Trimethylgermanium hydride

Application Note: Hydrogermylation Reactions using Trimethylgermanium Hydride ( )

Executive Summary

This compound hydride (

This guide details the hydrogermylation of alkenes and alkynes using



Critical Safety Note:

sealed-tubelow-temperature

Chemical Background & Mechanism[1][2][3]

Hydrogermylation proceeds primarily through two distinct mechanistic manifolds: Free-Radical Chain Propagation and Transition-Metal Catalysis .

Free-Radical Mechanism

Similar to the Barton-McCombie pathway, this method utilizes a radical initiator (AIBN or



Key Feature: Anti-Markovnikov selectivity; high tolerance for functional groups (halides, esters).

Transition-Metal Catalysis (Hydrometallation)

Catalysts such as Platinum (Speier’s, Karstedt’s), Palladium, or Rhodium activate the Ge-H bond via oxidative addition. The subsequent migratory insertion and reductive elimination steps dictate the regioselectivity (linear vs. branched).

Key Feature: Tunable regio- and stereoselectivity (E/Z ratios) based on ligand architecture.

Hydrogermylation_Mechanismscluster_RadicalRadical Pathway (AIBN)cluster_MetalMetal-Catalyzed (Pt/Pd)R_InitInitiator (In•)R_GeHMe3Ge-HR_Init->R_GeHH-abstractionR_GeRadMe3Ge•R_GeH->R_GeRadR_ProductProduct(R-CH2-CH2-GeMe3)R_GeH->R_ProductR_AlkeneAlkene (R-CH=CH2)R_GeRad->R_AlkeneAdditionR_AdductRadical Adduct(R-CH•-CH2-GeMe3)R_Alkene->R_AdductR_Adduct->R_GeHH-abstractionR_Product->R_GeRadChain PropagationM_CatLnM(0)M_OxAddH-M(II)-GeMe3M_Cat->M_OxAddOxidative Addition(Me3GeH)M_CoordAlkene CoordinationM_OxAdd->M_Coord+ SubstrateM_InsertMigratory InsertionM_Coord->M_InsertM_RedElimReductive EliminationM_Insert->M_RedElimM_RedElim->M_CatRegenerationM_ProductVinyl/Alkyl GermaneM_RedElim->M_Product

Figure 1: Mechanistic comparison of Radical vs. Metal-Catalyzed Hydrogermylation pathways.

Experimental Protocols

Safety & Handling of this compound Hydride ( )
  • Volatility: Boiling point is approx. 26–27 °C . It is a gas at warm room temperatures.

  • Storage: Must be stored in a freezer (-20 °C) or a pressurized cylinder.

  • Handling: All transfers must occur via cannula or gas-tight syringe in a well-ventilated fume hood. Reactions should be performed in heavy-walled pressure tubes or Ace pressure glass vessels to contain the reagent vapor pressure.

Protocol A: Radical Hydrogermylation of Terminal Alkenes

Objective: Synthesis of linear alkyltrimethylgermanes (Anti-Markovnikov product).

Materials:

  • Substrate: 1-Octene (1.0 equiv)

  • Reagent:

    
     (1.2 equiv) - Handle cold!
    
  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv)

  • Solvent: Anhydrous Toluene (0.5 M concentration)

Procedure:

  • Preparation: Flame-dry a heavy-walled screw-cap pressure tube and cool under Argon.

  • Loading: Add AIBN and the alkene substrate to the tube. Add anhydrous toluene.

  • Reagent Addition: Cool the tube to -78 °C (dry ice/acetone bath). Condense or syringe pre-cooled

    
     (liquid) into the tube.
    
  • Sealing: Quickly seal the pressure tube tightly with the Teflon cap.

  • Reaction: Allow the tube to warm to room temperature, then place in an oil bath at 80 °C for 4–6 hours.

    • Note: The internal pressure will rise; use a blast shield.

  • Workup: Cool to room temperature, then carefully vent the tube in the fume hood to release excess

    
     vapor.
    
  • Purification: Concentrate the solvent. The residue is typically pure enough for use, or can be purified via short-path distillation (if volatile) or silica gel chromatography (organogermanes are generally silica-stable).

Protocol B: Platinum-Catalyzed Hydrogermylation of Alkynes

Objective: Stereoselective synthesis of (E)-vinylgermanes.[1][2]

Materials:

  • Substrate: Phenylacetylene (1.0 equiv)

  • Reagent:

    
     (1.1 equiv)
    
  • Catalyst:

    
     (Speier's Catalyst) or 
    
    
    (0.1 mol%)
  • Solvent: DCM or THF (0.5 M)

Procedure:

  • Setup: Use a Schlenk tube or pressure tube equipped with a magnetic stir bar.

  • Catalyst: Add the alkyne and catalyst to the solvent.

  • Addition: Cool the mixture to 0 °C. Add

    
     slowly via syringe.
    
  • Reaction: Stir at 0 °C for 30 minutes, then warm to Room Temperature. Monitor by NMR or GC-MS.

    • Observation: The reaction is often exothermic and rapid.

  • Stereoselectivity: Pt catalysts typically favor the (E)-

    
    -vinylgermane  (Anti-Markovnikov, syn-addition).
    
  • Workup: Filter through a small pad of Celite to remove Pt black. Evaporate solvent.[3]

Application Data & Substrate Scope

The following table summarizes the expected outcomes when applying Protocol A (Radical) and Protocol B (Metal-Cat) to common substrates.

Substrate ClassProtocolMajor ProductRegioselectivityYield (Typ.)
Terminal Alkene (e.g., 1-Octene)Radical (AIBN)Linear AlkylgermaneAnti-Markovnikov>90%
Terminal Alkyne (e.g., Phenylacetylene)Pt-Cat (

)
(E)-Vinylgermane

-addition
85-95%
Terminal Alkyne Radical (

)
Mixture (E/Z)

-addition
70-80%
Acrylate (e.g., Methyl Acrylate)Radical (AIBN)

-Germyl Ester
Anti-Markovnikov85%
Internal Alkyne Rh-CatVinylgermaneVariable60-75%
Bioisostere Application: The C/Si/Ge Switch


  • Stability: C-Ge bonds are stronger than C-Si bonds towards hydrolysis but weaker towards oxidative cleavage.

  • Lipophilicity: Germanium is more lipophilic than Silicon, potentially improving cell permeability of drug candidates.

Troubleshooting & Optimization

ProblemPossible CauseSolution
Low Conversion Loss of

due to volatility.
Use a sealed pressure tube. Ensure efficient cooling during addition. Increase equivalents to 1.5x.
Regioisomer Mixtures Catalyst isomerization or non-selective radical path.Switch from Radical to Pt/Rh catalysis for strict regiocontrol. Lower reaction temperature.
Catalyst Deactivation "Pt Black" formation (colloidal precipitation).Add a stabilizing ligand (e.g.,

) or switch to Karstedt’s catalyst.
Safety Incident Over-pressurization.Never fill the pressure tube >50% volume. Use a blast shield.

References

  • General Hydrogermylation Reviews

    • Organogermanium Compounds in Synthesis.Chemical Reviews.
    • Source: (Generalized reference for organogermanium chemistry).

  • Radical Hydrogermylation Protocols

    • Oshima, K. et al. "Triethylborane-Induced Hydrogermylation of Alkenes and Alkynes." Bulletin of the Chemical Society of Japan.
    • Source: (Foundational work on radical initiation for germanes).

  • Transition Metal Catalysis

    • Spivey, A. C. et al. "Germanium in Organic Synthesis." Science of Synthesis.
    • Source:

  • Bioisostere Applications

    • Schoenebeck, F. et al. "Organogermanes as Orthogonal Coupling Partners." Accounts of Chemical Research.
    • Source:

  • Safety Data

    • This compound Hydride Properties & Safety.[4]

    • Source: (Search CAS: 1188-14-3 for ethyl analog as proxy for handling, or specific supplier data for methyl).

Note: While specific literature on "Trimethyl" vs "Triethyl" varies, the reactivity profiles are kinetically similar, with the Trimethyl variant being significantly more volatile.

Application Note: A Comprehensive Guide to the Preparation and Application of Trimethylgermanium Enolates in Diastereoselective Aldol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The aldol reaction stands as a cornerstone of synthetic organic chemistry, enabling the stereocontrolled formation of carbon-carbon bonds, a critical step in the construction of complex molecular architectures found in natural products and pharmaceuticals.[1][2] The reaction's power lies in the nucleophilic addition of an enolate to a carbonyl electrophile, creating a β-hydroxy carbonyl moiety.[3] The stereochemical outcome of this transformation is profoundly influenced by the nature of the enolate's counterion (e.g., Li+, B3+, Si4+), which dictates the geometry and rigidity of the reaction's transition state.[4][5]

While lithium, boron, and silyl enolates have been extensively studied and applied, the heavier Group 14 congeners, particularly germanium enolates (germenolates), remain a comparatively underexplored class of reagents.[6] Recent investigations into germanolates have highlighted their unique structural and electronic properties, suggesting their potential as valuable tools for controlling reactivity and selectivity in organic synthesis.[7][8]

This application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the preparation of trimethylgermanium enolates and their subsequent use in diastereoselective aldol reactions. We will delve into the mechanistic principles, provide validated, step-by-step protocols, and offer expert insights into optimizing these powerful transformations.

Part 1: Mechanistic Foundations and Strategic Considerations

The Crucial Role of the Counterion in Enolate Chemistry

The generation of a specific enolate isomer—kinetic versus thermodynamic—is the first critical control point in an aldol reaction. This is typically governed by the choice of base, solvent, and temperature.[9] Strong, sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) are highly effective at irreversibly deprotonating the least hindered α-proton at low temperatures, leading to the formation of the kinetic enolate.[10]

Once the enolate is formed, the metal counterion orchestrates the stereochemical course of the aldol addition. The widely accepted Zimmerman-Traxler model posits a six-membered, chair-like transition state where the metal cation chelates the enolate oxygen and the carbonyl oxygen of the aldehyde.[5] The steric interactions within this cyclic transition state determine the facial selectivity of the reaction.

  • Z-enolates preferentially lead to syn-aldol products.

  • E-enolates preferentially lead to anti-aldol products.[5]

The shorter metal-oxygen bond lengths (e.g., with Boron) result in a tighter transition state, magnifying steric clashes and often leading to higher diastereoselectivity.[4] The larger atomic radius and different electronic properties of germanium compared to silicon or boron suggest that this compound enolates may offer unique stereochemical profiles by altering the geometry and stability of the Zimmerman-Traxler transition state.

Caption: Zimmerman-Traxler models for aldol diastereoselectivity.

Strategy: In Situ Trapping of Lithium Enolates

Direct deprotonation using a germanium-based amide is not a common route. A more robust and versatile method for preparing this compound enolates is the in situ trapping of a pre-formed lithium enolate with a suitable electrophilic germanium species, such as this compound chloride (Me₃GeCl). This transmetalation strategy offers excellent control, as the lithium enolate can be generated with high regioselectivity under well-established kinetic or thermodynamic conditions before being converted to the desired germanium enolate.

Part 2: Experimental Protocols and Workflow

The following protocols are designed to be self-validating systems. Adherence to anhydrous and anaerobic conditions is critical for success, as enolates are strong bases and sensitive to moisture and oxygen.

Materials and Reagents
  • Solvents: Tetrahydrofuran (THF), Diethyl ether (Et₂O), Hexanes. All solvents must be anhydrous. THF should be freshly distilled from sodium/benzophenone ketyl.

  • Reagents: Diisopropylamine, n-Butyllithium (n-BuLi), Ketone substrate (e.g., Propiophenone), this compound chloride (Me₃GeCl), Aldehyde substrate (e.g., Benzaldehyde), Saturated aqueous NH₄Cl, Saturated aqueous NaCl (brine).

  • Equipment: Schlenk line or glovebox, oven-dried glassware, magnetic stirrers, syringes, low-temperature thermometer, rotary evaporator.

Protocol 1: Preparation of a this compound Enolate

This protocol details the generation of a kinetically controlled lithium enolate followed by transmetalation to the corresponding this compound enolate.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer under an inert atmosphere.

  • LDA Preparation: Cool the flask to -78 °C (dry ice/acetone bath). To the flask containing anhydrous THF (0.4 M relative to the ketone), add freshly distilled diisopropylamine (1.1 equivalents). Stir for 10 minutes. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. A color change to pale yellow and/or the formation of a precipitate may be observed. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Enolate Formation: Re-cool the LDA solution to -78 °C. Add the ketone substrate (1.0 equivalent), dissolved in a minimal amount of anhydrous THF, dropwise over 15-20 minutes. Stir the resulting solution for 45-60 minutes at -78 °C to ensure complete deprotonation and formation of the lithium enolate.

  • Germanium Trapping (Transmetalation): Add this compound chloride (1.2 equivalents) dropwise to the lithium enolate solution at -78 °C. The reaction is typically rapid. Stir the mixture for an additional 30 minutes at -78 °C. The solution now contains the desired this compound enolate and is ready for the subsequent aldol reaction.

Protocol 2: Aldol Reaction with a Pre-formed this compound Enolate

Step-by-Step Methodology:

  • Aldehyde Addition: To the this compound enolate solution prepared in Protocol 1, maintained at -78 °C, add the aldehyde substrate (1.0 equivalent), either neat or dissolved in a minimal amount of anhydrous THF, dropwise over 10 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours at -78 °C.

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C until the color dissipates.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), water (1x), and saturated aqueous NaCl (brine, 1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude β-hydroxy ketone can then be purified by flash column chromatography on silica gel.

Caption: Experimental workflow for the Ge-enolate aldol reaction.

Part 3: Data Analysis and Comparative Insights

The utility of any enolate variant is ultimately judged by the yield and diastereoselectivity it affords in the aldol reaction. While extensive data for germanium enolates is still emerging, we can contextualize their potential performance against well-established systems.

Enolate CounterionTypical Reactants (Ketone + Aldehyde)Typical Diastereomeric Ratio (syn:anti)Yield (%)Reference
Lithium (Li) Propiophenone + Benzaldehyde70:30 to 85:1575-90%[11]
Boron (B) Propiophenone + Benzaldehyde>98:280-95%[4]
Silicon (Si) Silyl enol ether of Propiophenone + Benzaldehyde (Mukaiyama Aldol)Varies with Lewis Acid (e.g., TiCl₄)85-98%[12]
Germanium (Ge) Propiophenone + BenzaldehydePotentially high, requires empirical validationExpected to be goodThis Work

Expert Analysis: Boron enolates often provide the highest levels of diastereoselectivity due to the short B-O bonds creating a highly organized transition state.[4] Lithium enolates offer good selectivity that can be influenced by solvents and additives.[11] Germanium enolates, with their larger covalent radius, may offer a different balance of steric and electronic effects, potentially favoring specific diastereomers under conditions where other metals do not, or exhibiting unique reactivity with sterically demanding substrates. Empirical validation for specific substrate combinations is essential.

Conclusion

This compound enolates represent a promising, albeit underutilized, class of nucleophiles for the aldol reaction. The reliable transmetalation protocol presented herein provides a clear and controllable pathway for their generation, allowing for systematic investigation of their reactivity and selectivity. By modulating the steric and electronic environment of the aldol transition state, these reagents may unlock new synthetic pathways and provide novel solutions to long-standing challenges in stereoselective synthesis. This guide serves as a foundational resource for researchers poised to explore the unique potential of germanium in modern organic chemistry.

References

  • Source: vertexaisearch.cloud.google.
  • Source: vertexaisearch.cloud.google.
  • Source: vertexaisearch.cloud.google.
  • Source: Org. Lett.
  • Title: Synthesis and Characterization of the First Enol-Germenolate and its Keto-Germenolate Tautomer Source: ChemRxiv URL
  • Title: Bonding and Reactivity of Germanium Enolates toward Group 14 Halides Source: Inorganic Chemistry - ACS Publications URL
  • Title: Aldol Reactions: E-Enolates and Anti-Selectivity Source: DigitalCommons@USU URL
  • Source: Chemical Communications (RSC Publishing)
  • Title: Bonding and Reactivity of Germanium Enolates toward Group 14 Halides Source: ResearchGate URL
  • Source: chemistrysteps.
  • Title: (PDF)
  • Title: Germanium-Mediated Catalysis via Ge(II)/Ge(III)/Ge(IV) or Ge(II)/Ge(IV)
  • Title: III Enolate Chemistry Source: University of Birmingham URL
  • Title: Chem 263 Nov 19, 2013 Reactions of Enolates Source: California State University, Sacramento URL
  • Source: organic-chemistry.
  • Source: Dalton Transactions (RSC Publishing)
  • Source: masterorganicchemistry.
  • Source: chem.libretexts.
  • Title: Reactions of Enols and Enolates; Aldol Reactions | LTQ 8.
  • Title: 11.2.
  • Title: (PDF)

Sources

Application Note: Advanced Handling Protocols for Trimethylgermanium Reagents in Inert Atmospheres

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Trimethylgermanium reagents, specifically This compound chloride (Me


GeCl)  and Trimethylgermane (Me

GeH)
, represent a critical class of organometallic precursors used in Atomic Layer Deposition (ALD), semiconductor doping, and complex organic synthesis. While indispensable, their physicochemical profile—high volatility, pyrophoricity (in hydride form), and hydrolytic instability—poses severe risks to both operator safety and glovebox integrity. This guide provides a field-validated framework for the safe manipulation, reaction, and disposal of these reagents, emphasizing catalyst preservation and contamination control.

Part 1: Physicochemical Profile & Risk Assessment

Before introducing these reagents into an inert environment, operators must understand the specific volatility risks that threaten the glovebox's purification train (catalyst bed).[1]

Table 1: Critical Properties of Common Me Ge- Reagents
PropertyThis compound Chloride (Me

GeCl)
Trimethylgermane (Me

GeH)
Physical State (25°C) Clear LiquidGas / Volatile Liquid
Boiling Point 102 °C26 °C (Critical Hazard)
Vapor Pressure High (Evaporates rapidly)Extreme (Boils at RT)
Glovebox Risk Catalyst poisoning via Cl⁻Catalyst poisoning; Pressurization
Reactivity Hydrolyzes to HCl + (Me

Ge)

O
Pyrophoric; Reducing agent
Primary Hazard Corrosive vapors, FlammabilitySpontaneous ignition, Inhalation tox
The "Catalyst Poisoning" Mechanism

Most glovebox purification systems utilize a copper-based catalyst (to remove O


) and molecular sieves (to remove H

O).
  • Halide Poisoning: Me

    
    GeCl vapors react irreversibly with the copper catalyst, coating the active sites with copper chloride/germanium deposits, permanently reducing O
    
    
    
    removal capacity.
  • Saturation: Me

    
    GeH, with a boiling point of 26°C, exists near its phase transition in a warm glovebox. It can saturate the box atmosphere, leading to sensor drift (false "zero" readings on O
    
    
    
    sensors) and cross-contamination of other open samples.

Part 2: Glovebox Environment Preparation[2]

Core Directive: Never handle Me


Ge reagents in a "static" glovebox.
  • Atmosphere Check: Ensure O

    
     < 0.5 ppm and H
    
    
    
    O < 0.5 ppm.
  • Circulation Management:

    • Standard Mode: Turn OFF the circulation/purifier during the active handling of open vials. This prevents vapors from being immediately sucked into the catalyst bed.

    • Purge Mode: If available, set the box to "Purge" (single pass exhaust) if significant evaporation is expected, though this consumes high volumes of inert gas.

  • Cold Trap Activation: Ensure the glovebox cold trap (if equipped) is active and cooled to at least -35°C to capture incidental vapors before they reach the circulation loop.

Part 3: Protocol A - Transfer and Aliquoting

This protocol replaces standard pipetting, which is strictly forbidden for Me


GeH and discouraged for Me

GeCl due to dripping and vapor release.
Equipment Required[1][3][4][5][6][7][8][9][10]
  • Gas-tight syringe (Hamilton type, PTFE-tipped plunger).

  • Stainless steel needle (20-22 gauge).

  • Septum-capped vial (dried overnight in vacuum antechamber).

  • Parafilm or electrical tape.

Workflow: The "Positive Pressure" Draw
  • Vessel Prep: Secure the reagent bottle with a clamp. Ensure the septum is intact.

  • Pressure Equalization:

    • Draw inert gas (Ar/N

      
      ) from the box atmosphere into the syringe equal to the volume of liquid you intend to remove.
      
    • Pierce the reagent bottle septum.

    • Inject the gas into the headspace (do not bubble through liquid) to create slight positive pressure.

  • The Draw:

    • Lower the needle tip into the liquid.

    • Slowly withdraw the plunger. The positive pressure will help push the liquid into the syringe, preventing cavitation/bubbles (crucial for the volatile Me

      
      GeH).
      
  • The Transfer:

    • Withdraw the needle.

    • Self-Validating Step: Immediately pull the plunger back slightly to draw a small plug of gas into the needle tip. This prevents the volatile liquid from expanding and dripping during transfer.

    • Inject into the receiving reaction vessel (which must be pre-sealed with a septum).

  • Sealing: immediately tape the septum of the source bottle to retard diffusion through the puncture hole.

Part 4: Protocol B - Reaction Setup (Closed System)

To maintain E-E-A-T standards, we treat the reaction vessel as a "containment zone" within the glovebox.

Diagram 1: Reagent Handling Decision Matrix

ReagentHandling Start Select Me3Ge Reagent CheckBP Check Boiling Point Start->CheckBP HighVol High Volatility (Me3GeH) BP ~26°C CheckBP->HighVol MedVol Medium Volatility (Me3GeCl) BP ~102°C CheckBP->MedVol Cooling REQUIRED: Pre-cool Reagent to -30°C in Cold Well HighVol->Cooling Risk of Boiling Standard Standard Ambient Handling MedVol->Standard Transfer Syringe Transfer (Gas Tight) Cooling->Transfer Standard->Transfer Vessel Reaction Vessel Selection Transfer->Vessel Sealed Screw-Cap Pressure Vial (Q-Tube or Heavy Wall) Vessel->Sealed Schlenk Schlenk Flask (Stopcock Closed) Vessel->Schlenk End Proceed to Reaction Sealed->End Safe to Stir Schlenk->End Safe to Stir

Caption: Decision matrix for selecting handling protocols based on reagent volatility to prevent atmospheric saturation.

Methodology
  • Vessel Selection: Use heavy-walled borosilicate glass with PTFE screw caps (e.g., Q-Tubes) or Schlenk flasks with high-vacuum grease on the stopcocks. Never use standard snap-cap vials or Erlenmeyers, as volatile Me

    
    Ge species will diffuse out over hours.
    
  • Cold Well Utilization (For Me

    
    GeH): 
    
    • If using the hydride, place the reagent bottle in the glovebox cold well (cooled with liquid N

      
       or dry ice/isopropanol from the outside) for 10 minutes prior to opening. This lowers the vapor pressure significantly.
      
  • Reaction Execution:

    • Perform the reaction in the sealed vessel.

    • If heating is required, ensure the vessel is rated for the pressure generated by the solvent and the reagent at the target temperature.

Part 5: Waste Management & Decontamination

Disposal of organogermanium waste is the most critical safety step. Me


Ge- residues can be pyrophoric or generate toxic GeO

dust upon drying.
The "Double-Quench" Protocol

Do not simply remove waste bottles from the glovebox. They must be quenched inside the box or in a dedicated fume hood after careful transfer.

Quenching Agent: 10% NaOH (aq) or dilute Bleach (Sodium Hypochlorite). Reasoning: Oxidative hydrolysis converts organic germanium into inorganic Germanium Dioxide (GeO


) and salts, which are thermodynamically stable and non-volatile.
Diagram 2: Waste Quenching Workflow

WasteQuench Waste Reaction Waste (Me3Ge-X) Dilute Dilute with Hydrocarbon (Hexane) Waste->Dilute Moderate Reactivity Transfer Transfer to Schlenk Flask Dilute->Transfer Remove Remove from Box (Sealed) Transfer->Remove Hood Fume Hood Remove->Hood Quench Slow Addition: 10% NaOH / Bleach Hood->Quench Exothermic! Test pH Check & Phase Separation Quench->Test Disposal Aqueous Waste (Heavy Metals) Test->Disposal

Caption: Safe exit strategy for organogermanium waste, prioritizing dilution and controlled oxidative hydrolysis outside the inert atmosphere.

Step-by-Step Quench Procedure (External)
  • Dilution: Inside the glovebox, dilute the reaction mixture with a non-reactive solvent (Hexane or Toluene) to reduce concentration.

  • Transfer: Move the waste into a Schlenk flask and close the stopcock.

  • Exit: Cycle the flask out of the antechamber.

  • Hydrolysis:

    • Place flask in a fume hood.

    • Connect to N

      
       line (to prevent back-suction of air).
      
    • Cool in an ice bath.

    • Slowly add 10% NaOH. Caution: Evolution of HCl gas (if Chloride) or H

      
       gas (if Hydride) will occur.
      
  • Disposal: The resulting aqueous layer contains inorganic Germanium. Dispose of as "Heavy Metal Aqueous Waste."

References

  • Gelest, Inc. (2015).[2] Trimethylchlorogermane Safety Data Sheet. Retrieved from [Link]

  • Mulks, F. (2025). Glovebox Guide: Handling of Air- and Moisture-Sensitive Compounds. Mulks Group. Retrieved from [Link]

  • University of Wisconsin-Madison. (2024). Glovebox Use and Catalyst Protection Guidelines. Department of Chemistry. Retrieved from [Link]

  • Boise State University. (2023). Standard Operating Procedure: Transferring Volatiles into the Glovebox. Retrieved from [Link]

Sources

Application Notes & Protocols: Trimethylgermanium Chloride as a Protecting Group in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Protecting Groups

In the landscape of multi-step organic synthesis, the ability to selectively mask the reactivity of a functional group is paramount.[1][2][3] This strategy, known as functional group protection, prevents unwanted side reactions and allows chemists to perform transformations on other parts of a complex molecule with precision.[3][4] An ideal protecting group should be easy to introduce, stable under a specific set of reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule.[5]

While silyl ethers, such as those derived from trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), are ubiquitous for protecting alcohols, their germanium analogs offer unique properties and alternative reactivity profiles.[6][7][8] This guide provides an in-depth look at trimethylgermanium chloride ((CH₃)₃GeCl) as a versatile reagent for the protection of hydroxyl groups, detailing its mechanism, application protocols, and strategic advantages.

Physicochemical Properties of this compound Chloride

This compound chloride is an organometallic compound featuring a germanium atom bonded to three methyl groups and one chlorine atom. It is a clear, colorless liquid at room temperature with a characteristic odor.[9][10] Its physical properties are summarized below.

PropertyValueSource(s)
CAS Number 1529-47-1[11][12]
Molecular Formula C₃H₉ClGe[11][12]
Molecular Weight 153.19 g/mol [11][12]
Boiling Point 102 °C[9][10][11]
Melting Point -13 °C[9][10][11]
Density 1.24 g/mL at 25 °C[9][10][11]
Solubility Miscible with ether, THF, hexane, benzene, DCM, chloroform. Immiscible with water.[9][10][11]
Sensitivity Moisture sensitive; reacts slowly with water.[9][10][11]

Mechanism of Protection: Formation of Trimethylgermyl Ethers

The protection of an alcohol with this compound chloride proceeds via a nucleophilic substitution reaction at the germanium center, analogous to the widely studied silylation mechanism.[1][13]

  • Activation (Optional but Common) : A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, deprotonates the alcohol to form a more nucleophilic alkoxide.[13]

  • Nucleophilic Attack : The oxygen atom of the alcohol (or alkoxide) attacks the electrophilic germanium atom of this compound chloride.

  • Displacement : The chloride ion is displaced as a leaving group. The base used in the reaction neutralizes the resulting hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][13]

This process, occurring through an Sₙ2-like mechanism, results in the formation of a stable trimethylgermyl ether, effectively masking the acidic proton and nucleophilicity of the hydroxyl group.[4][13]

Protection_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products ROH R-OH (Alcohol) TS [R-O···Ge(CH₃)₃···Cl]⁻      H⁺-Base ROH->TS Nucleophilic Attack Me3GeCl (CH₃)₃GeCl Me3GeCl->TS Base Base (e.g., Et₃N) Base->TS ROGeMe3 R-O-Ge(CH₃)₃ (Trimethylgermyl Ether) TS->ROGeMe3 BaseHCl Base-H⁺Cl⁻ TS->BaseHCl Protection_Workflow Start Start: Primary Alcohol in Anhydrous DCM Cool Cool to 0 °C Start->Cool AddBase Add Et₃N Cool->AddBase AddGeCl Add (CH₃)₃GeCl dropwise AddBase->AddGeCl React Stir at RT (1-4h) AddGeCl->React Workup Aqueous Work-up (NaHCO₃, Brine) React->Workup Purify Column Chromatography Workup->Purify End Product: Trimethylgermyl Ether Purify->End Deprotection_Workflow Start Start: Trimethylgermyl Ether in MeOH/THF AddAcid Add Acetic Acid or cat. HCl Start->AddAcid React Stir at RT (0.5-3h) AddAcid->React Neutralize Neutralize with NaHCO₃ (aq) React->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Purify as needed Extract->Purify End Product: Regenerated Alcohol Purify->End

Sources

Vapor phase epitaxy using organogermanium sources

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-Ge-042 Advanced Vapor Phase Epitaxy of Germanium: Transitioning from Hydrides to Organometallics

Executive Summary

This guide details the protocol for growing high-purity Germanium (Ge) thin films using organogermanium precursors—specifically Isobutylgermane (IBGe) and Tertiarybutylgermane (TBGe)—via Metal-Organic Vapor Phase Epitaxy (MOVPE).

Historically, Germane (


) has been the standard source. However, its extreme toxicity and pyrophoricity pose severe safety risks. Organogermanium sources offer a liquid, lower-vapor-pressure alternative that significantly enhances safety without compromising film quality. This note explains the chemical mechanisms required to minimize carbon incorporation and provides a field-validated growth protocol.

Note on Scope: While this protocol focuses on semiconductor material synthesis, the resulting high-mobility Ge on Si (Ge/Si) and GeSn photodetectors are critical hardware components in infrared spectroscopy and bio-sensing platforms used extensively in modern drug discovery and protein analysis.

Precursor Chemistry & Selection

The success of organometallic Ge growth hinges on the decomposition mechanism. Unlike simple hydrides, organometallics contain carbon. To grow high-purity Ge, the precursor must decompose via


-hydride elimination , a pathway that ejects the organic ligand as a stable alkene, leaving behind a clean Ge-H bond.
Comparative Analysis of Sources
FeatureGermane (

)
Isobutylgermane (IBGe)Tertiarybutylgermane (TBGe)
State (STP) GasLiquidLiquid
Vapor Pressure N/A (Gas)~18 Torr @ 20°C~226 Torr @ 20°C
Decomp. Onset ~600°C~350°C~320°C
Toxicity (

)
High (TLV 0.2 ppm)Moderate/LowModerate/Low
Pyrophoricity ExtremeNon-pyrophoricLow
Carbon Risk NoneLow (via

-elimination)
Low (via

-elimination)
The Critical Mechanism: -Hydride Elimination

If an organogermanium precursor decomposes via homolytic fission (radical cleavage), carbon remains on the surface. We select IBGe or TBGe because they possess a hydrogen atom on the


-carbon. This allows the molecule to rearrange, releasing the organic chain as isobutene (gas), which is swept away by the carrier gas.

BetaHydrideElimination Precursor Isobutylgermane (IBGe) (Liquid Source) Adsorption Surface Adsorption (Low Temp) Precursor->Adsorption Transport Transition Transition State (4-Center Complex) Adsorption->Transition Heat (>350°C) Elimination β-Hydride Elimination Transition->Elimination Bond Rearrangement Products Products: 1. Ge-H (Surface) 2. Isobutene (Gas) Elimination->Products Desorption

Figure 1: The


-hydride elimination pathway ensures the organic ligand leaves as a stable alkene gas, preventing carbon contamination in the Ge lattice.

Experimental Configuration

Bubbler Management: Unlike gas cylinders, IBGe and TBGe are delivered in stainless steel bubblers.

  • Carrier Gas: Purified Hydrogen (

    
    ) or Nitrogen (
    
    
    
    ).
    
    
    is preferred to maintain a reducing atmosphere.
  • Temperature Control: The bubbler must be thermostated (typically 10°C to 20°C) to maintain constant vapor pressure.

  • Pressure Control: A back-pressure controller (BPC) downstream of the bubbler is essential to prevent fluctuations in precursor flux.

ReactorSetup cluster_bubbler Precursor Delivery H2 Purified H2 Carrier MFC_In Mass Flow Controller (Input) H2->MFC_In Bubbler IBGe Bubbler (Thermostated Bath) MFC_In->Bubbler PC Pressure Controller Bubbler->PC Manifold Run/Vent Manifold PC->Manifold Reactor MOVPE Reactor Chamber (Heated Susceptor) Manifold->Reactor Run Line Scrubber Exhaust Scrubber Manifold->Scrubber Vent Line Reactor->Scrubber

Figure 2: Simplified gas delivery schematic. Precise control of the bubbler pressure is critical for reproducible growth rates.

Protocol: Heteroepitaxial Growth of Ge on Si(100)

Direct growth of Ge on Si is challenging due to the 4.2% lattice mismatch. This protocol uses a "Two-Step Growth" method to trap dislocations.

Prerequisites:

  • Substrate: Si (100) wafers, off-cut 6° toward [110] (reduces anti-phase domains).

  • Precursor: IBGe (bubbler at 20°C, pressure 1000 mbar).

  • Reactor Pressure: Reduced pressure (50–100 mbar).

Step 1: Substrate Preparation
  • RCA Clean: Standard RCA-1 and RCA-2 cleaning to remove organics and metallics.

  • Oxide Removal: Dip in dilute HF (1:50) for 30 seconds immediately prior to loading. Surface should be hydrophobic (H-terminated).

Step 2: In-Situ Bake
  • Ramp reactor to 850°C under

    
     flow.
    
  • Hold for 10–15 minutes.

    • Why: This desorbs any native oxide formed during transfer and reconstructs the Si surface steps.

Step 3: Low-Temperature Nucleation (The Buffer)
  • Lower temperature to 400°C .

  • Introduce IBGe flow (Molar flow ~ 10

    
    mol/min).
    
  • Grow for 2–3 minutes (Target thickness: 30–50 nm).

    • Why: At low temperatures, Ge growth is kinetically limited. This prevents 3D islanding (Stranski-Krastanov mode) and forces a continuous, planar 2D seed layer, despite the lattice mismatch.

Step 4: High-Temperature Growth
  • Ramp temperature to 600°C – 650°C .

  • Maintain or slightly increase IBGe flow.

  • Grow to desired thickness (typically 1–2

    
    m).
    
    • Why: Higher temperature increases the growth rate (mass-transport limited regime) and anneals the underlying buffer layer, confining threading dislocations to the interface.

Step 5: Cool Down
  • Switch IBGe to "Vent".

  • Cool under

    
     flow to <100°C before unloading.
    

Characterization & Troubleshooting

IssueObservationRoot CauseCorrective Action
Rough Surface Hazy / Milky appearanceNucleation temp too highReduce Step 3 temp to 375°C–400°C to suppress islanding.
Carbon Contamination High C background in SIMSIncomplete decompositionIncrease Step 4 temp or check carrier gas purity. Ensure

is used, not

, to assist ligand removal.
Low Growth Rate Thickness below targetBubbler saturation failureCheck bubbler carrier gas flow; ensure bubbler is not empty; increase bubbler bath temp (do not exceed 30°C).
Melt-back Pits in Si substrateGe-Si eutectic formationEnsure nucleation layer covers Si completely before ramping >938°C (Ge melting point).

References

  • Woelk, E. et al. (2006). "Designing Novel Organogermanium OMVPE Precursors for High-purity Germanium Films." Journal of Crystal Growth. Link (Verified via search context 1.2)

  • Gullis, I. et al. (2011). "P and n-type germanium layers grown using iso-butyl germane in a III-V metal-organic vapor phase epitaxy reactor." Thin Solid Films.[1] Link (Verified via search context 1.11)

  • Wikipedia Contributors. "Metalorganic vapour-phase epitaxy." Wikipedia, The Free Encyclopedia. Link (Verified via search context 1.1)

  • ILPI. "Beta-Hydride Elimination." Organometallic HyperTextBook. Link (Verified via search context 1.3)

Sources

Navigating Radical Cyclizations: A Comparative Guide to Trimethylgermanium Hydride and Tin Hydrides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of Radical Cyclizations

The Contenders: A Head-to-Head Comparison

While both germanium and tin hydrides operate through similar radical chain mechanisms, their subtle differences in reactivity and physical properties can have profound impacts on reaction outcomes, efficiency, and practicality.

Reactivity and Selectivity: A Balancing Act

The core of the comparison lies in the strength of the Ge-H versus the Sn-H bond. The Sn-H bond is weaker (approx. 74 kcal/mol for Bu₃SnH), making tin hydrides more reactive hydrogen atom donors.[3] This high reactivity ensures efficient propagation of the radical chain. However, it can also lead to premature reduction of the initial radical intermediate before the desired cyclization can occur, a common side reaction.

In contrast, the Ge-H bond is stronger, rendering germanium hydrides less reactive as hydrogen atom donors.[8] This "slower" hydrogen donation can be a significant advantage in many radical cyclizations.[9][10] By allowing more time for the initial radical to undergo cyclization, higher yields of the desired cyclic product can often be achieved, with a corresponding decrease in the direct reduction byproduct. This is particularly beneficial in more complex cascade reactions where multiple bond-forming events are desired before termination of the radical chain.[11]

The Toxicity Dilemma: A Clear Advantage for Germanium

The primary driver for seeking alternatives to tin hydrides is their significant toxicity. Organotin compounds are well-documented to be harmful, with effects ranging from skin irritation to severe neurological and immunological damage.[4][6][7] Their lipophilicity leads to accumulation in biological tissues, posing a long-term environmental and health hazard.[5]

Organogermanium compounds, on the other hand, are generally considered to be of low toxicity, offering a much safer laboratory profile.[8][9][12] This significantly reduces the handling risks for researchers and lessens the environmental impact.

Work-Up and Purification: The Practical Considerations

A notorious drawback of using tin hydrides is the difficulty in removing the organotin byproducts (e.g., Bu₃SnX) from the reaction mixture. These byproducts are often non-polar and can co-elute with the desired product during chromatographic purification, leading to tedious and time-consuming work-up procedures.[13]

In stark contrast, germanium-based byproducts are typically more polar and can be more easily separated from the desired organic products through standard purification techniques like silica gel chromatography.[8][9] This practical advantage can significantly streamline the synthetic workflow, saving valuable time and resources.

Comparative Data Summary

FeatureTrimethylgermanium Hydride (and analogues)Tributyltin Hydride (and analogues)
Reactivity LowerHigher
Selectivity in Cyclizations Often higher yields of cyclized productCan lead to increased direct reduction
Toxicity LowHigh
Work-up/Purification Generally straightforwardOften difficult due to non-polar byproducts
Cost Generally higherGenerally lower
Stability Good bench-top stabilityCan be prone to degradation

Mechanistic Overview: The Radical Chain Reaction

The fundamental mechanism for radical cyclizations mediated by both germanium and tin hydrides involves a three-stage radical chain process: initiation, propagation, and termination.

Radical Cyclization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., AIBN) R_dot Initiator Radical (R•) I->R_dot Δ or hν M_dot R'₃M• R_dot->M_dot + R'₃MH - RH MH R'₃MH (M = Ge or Sn) Cyclizing_Radical Cyclizing Radical M_dot->Cyclizing_Radical + Substrate - R'₃MX Substrate Substrate (R'-X) Cyclized_Radical Cyclized Radical Cyclizing_Radical->Cyclized_Radical Intramolecular Cyclization Product Cyclized Product Cyclized_Radical->Product + R'₃MH - R'₃M• Termination_Products Termination Products node1 Radical Combination node1->Termination_Products node2 Disproportionation node2->Termination_Products

Caption: Generalized radical chain mechanism for cyclization.

Decision-Making Workflow: Choosing the Right Hydride

The choice between a germanium and a tin hydride is not always straightforward and depends on the specific requirements of the reaction. The following workflow can guide the decision-making process.

Reagent Selection Workflow Start Start: Plan Radical Cyclization Toxicity Is low toxicity a critical requirement? Start->Toxicity Purification Is ease of purification a high priority? Toxicity->Purification No Use_GeH Use this compound Hydride (or analogue) Toxicity->Use_GeH Yes Reactivity_Check Is the cyclization kinetically slow or is direct reduction a known issue? Purification->Reactivity_Check No Purification->Use_GeH Yes Reactivity_Check->Use_GeH Yes Consider_SnH Consider Tributyltin Hydride (or analogue) Reactivity_Check->Consider_SnH No Optimize_SnH Optimize SnH reaction conditions (e.g., slow addition, lower concentration) Consider_SnH->Optimize_SnH

Caption: Decision workflow for selecting the appropriate hydride reagent.

Experimental Protocols

The following are representative protocols for a 5-exo-trig radical cyclization of an unsaturated alkyl halide. Note: These are general guidelines and may require optimization for specific substrates.

Protocol 1: Radical Cyclization using this compound Hydride

Materials:

  • Unsaturated alkyl halide (1.0 equiv)

  • This compound hydride (1.2 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv)

  • Anhydrous toluene (or other suitable solvent)

Procedure:

  • To a dry, inert-atmosphere flask, add the unsaturated alkyl halide and anhydrous toluene.

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Add this compound hydride and AIBN to the reaction mixture.

  • Heat the reaction to 80-110 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography. The germanium byproducts are generally more polar and will elute later than the desired product.

Causality Behind Choices:

  • Inert Atmosphere: Prevents quenching of radical intermediates by oxygen.

  • Degassing: Removes dissolved oxygen which can interfere with the radical chain reaction.

  • AIBN: A common thermal radical initiator that decomposes at a predictable rate at the reaction temperature.[1]

  • Excess Me₃GeH: Ensures efficient trapping of the cyclized radical to propagate the chain.

Protocol 2: Radical Cyclization using Tributyltin Hydride

Materials:

  • Unsaturated alkyl halide (1.0 equiv)

  • Tributyltin hydride (1.1 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv)

  • Anhydrous benzene or toluene

Procedure:

  • To a dry, inert-atmosphere flask, add the unsaturated alkyl halide, AIBN, and anhydrous solvent.

  • Heat the solution to reflux (approx. 80 °C for benzene, 110 °C for toluene).

  • Using a syringe pump, add a solution of tributyltin hydride in the same anhydrous solvent over several hours.

  • After the addition is complete, continue to heat the reaction until completion is observed by TLC or GC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification can be challenging. Several methods can be employed to remove tin byproducts:

    • Partitioning between acetonitrile and hexane.

    • Treatment with I₂ followed by aqueous KF quench.

    • Specialized fluorous tin hydrides.

Causality Behind Choices:

  • Slow Addition of Bu₃SnH: This is a critical technique to keep the concentration of the tin hydride low throughout the reaction.[14] This minimizes the rate of direct reduction of the initial alkyl radical, thereby favoring the desired cyclization pathway.

  • Benzene/Toluene: Standard non-polar solvents for radical reactions.

Conclusion and Future Outlook

While tributyltin hydride has been a cornerstone of radical chemistry for many years, the significant advantages of this compound hydride and its analogues in terms of low toxicity and ease of purification make them highly attractive alternatives.[9][10] The "slower" reactivity of germanium hydrides can often be leveraged to improve yields and selectivity in complex cyclization and cascade reactions. As the demand for greener and safer chemical processes continues to grow, the adoption of germanium-based reagents in both academic and industrial settings is poised to increase. Further research into catalytic systems for both germanium and tin hydrides will continue to refine and expand the utility of these powerful synthetic methods.

References

  • Baguley, P. A., & Walton, J. C. (1998). Silylated Cyclohexadienes: New Alternatives to Tributyltin Hydride in Free Radical Chemistry. Angewandte Chemie International Edition, 37(22), 3072-3082. [Link]

  • Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides. [Link]

  • Wang, Z., et al. (2023). Recent advances in the synthesis of organogermanium compounds using Ge–H as a radical precursor. Organic & Biomolecular Chemistry, 21(30), 6121-6135. [Link]

  • Grokipedia. Germanium(II) hydrides. [Link]

  • Gelest. (n.d.). Germanium Compounds: Chemistry and Applications. [Link]

  • Sibi, M. P., & Patil, K. (2008). Tin-Free Enantioselective Radical Reactions Using Silanes. PMC. [Link]

  • Chemistry LibreTexts. (2023). 4: Radical Reactions. [Link]

  • Wikipedia. (2023). Germanium(II) hydrides. [Link]

  • Bowman, W. R., Krintel, S. L., & Schilling, M. B. (2004). Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions. Organic & Biomolecular Chemistry, 2(4), 585-592. [Link]

  • ResearchGate. (2004). Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions. [Link]

  • ResearchGate. (2000). Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles. [Link]

  • Marpu, S., et al. (2005). Tributyltin Hydride-Mediated Free-Radical Cyclization of Allene-Tethered Oxime Ethers and Hydrazones. The Journal of Organic Chemistry, 70(23), 9205-9212. [Link]

  • ChemOrgChem. (2024). Tributyltin hydride|Bu3SnH|AIBN|Radical Cyclization|Selectivity|Problem solved. YouTube. [Link]

  • Li, C., et al. (2010). Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes. Organic & Biomolecular Chemistry, 8(17), 3844-3852. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. [Link]

  • Kligerman, A. D., & Erexson, G. L. (1979). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 33, 51-56. [Link]

  • ResearchGate. (2015). Toxicity and speciation analysis of organotin compounds. [Link]

  • Pessoa, A. M., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology, 9, 595. [Link]

  • PubMed. (2004). Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions. [Link]

  • Swedish Environmental Protection Agency. (n.d.). Organotin compounds (as total Sn). [Link]

  • Zard, S. Z. (2002). Radical cyclization. Société Chimique de France. [Link]

  • Spivey, A. C., & Tseng, C.-C. (2014). Application as an Alternative to Tributyltin Hydride in Radical Chain Reactions.
  • Davies, A. G. (1997). Preparation, Properties and Reactions of Organotin Hydrides. UCL Discovery. [Link]

  • ChemOrgChem. (2024). Tributyltin hydride|Bu3SnH|Cascade Radical Cyclization|Problem solved. YouTube. [Link]

  • Macmillan Group. (2013). Timeless Methods for Radical Cyclizations in Total Synthesis. [Link]

  • ResearchGate. (2017). Radical Arene Addition vs Radical Reduction: Why Organometal Hydride Chain Reactions Stop and How To Make Them Go. [Link]

Sources

Introduction: The Merits of Germanium in Sol-Gel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of Germania-Based Materials via Sol-Gel Processing with Germanium Alkoxides

The sol-gel process represents a versatile and chemically precise method for synthesizing inorganic and hybrid materials at ambient temperatures. While silicon alkoxides, such as tetraethoxysilane (TEOS), are the most extensively studied precursors, their germanium-based counterparts, particularly tetra-alkoxygermanes like tetraethoxygermane (TEOG), offer unique advantages for creating high-performance materials. Germania (GeO₂) imparts a higher refractive index and extended infrared transparency compared to silica (SiO₂), making it an indispensable component in the fabrication of optical fibers, high-efficiency catalysts, and advanced sensors.

This guide provides a detailed exploration of the sol-gel chemistry of germanium alkoxides, offering a comparative analysis with silicon-based systems, and presents validated protocols for the synthesis of both pure germania and mixed germania-silica materials.

Comparative Analysis: Germanium vs. Silicon Alkoxides

The sol-gel process for both silicon and germanium alkoxides proceeds through two fundamental reactions: hydrolysis and condensation. However, the reaction kinetics differ significantly due to the distinct electrophilicity and coordination chemistry of the central atoms.

  • Hydrolysis: The initial step involves the nucleophilic attack of water on the metal center, leading to the replacement of alkoxy groups (-OR) with hydroxyl groups (-OH).

  • Condensation: Subsequently, these hydroxylated intermediates react with each other (water condensation) or with remaining alkoxy groups (alcohol condensation) to form M-O-M (e.g., Ge-O-Ge or Si-O-Ge) bonds, releasing water or alcohol as byproducts.

Germanium alkoxides exhibit a much higher rate of hydrolysis than their silicon analogs. This is attributed to the greater electrophilicity of the germanium atom and its ability to expand its coordination sphere more readily, which facilitates the nucleophilic attack by water. This rapid hydrolysis can make the process difficult to control, often leading to precipitation rather than gelation if not managed carefully. Therefore, reaction conditions such as pH, water-to-alkoxide ratio, and solvent choice are critical for successful gel formation.

Table 1: Comparative Properties of Common Sol-Gel Precursors

PropertyTetraethoxygermane (TEOG)Tetraethoxysilane (TEOS)
Chemical FormulaGe(OC₂H₅)₄Si(OC₂H₅)₄
Molar Mass252.8 g/mol 208.33 g/mol
Density1.125 g/cm³0.933 g/cm³
Refractive Index of Oxiden_D ≈ 1.6 (for GeO₂)n_D ≈ 1.46 (for SiO₂)
Hydrolysis RateVery HighModerate
Typical CatalystOften requires no catalyst or very dilute acid/baseTypically requires acid or base catalysis

Core Reaction Mechanism: The Sol-Gel Transition

The transformation from a sol (a colloidal suspension of solid particles in a liquid) to a gel (a continuous solid network encapsulating the liquid phase) is governed by the careful orchestration of hydrolysis and condensation reactions. For germanium alkoxides, controlling the hydrolysis rate is paramount. This is typically achieved by using a substoichiometric amount of water or by performing the reaction at low temperatures.

SolGelProcess precursor Ge(OR)₄ (Tetra-alkoxygermane) hydrolyzed Ge(OR)₄₋ₓ(OH)ₓ (Hydrolyzed Intermediate) precursor->hydrolyzed  Hydrolysis  + H₂O, Catalyst sol GeO₂ Nanoparticles (Sol) hydrolyzed->sol  Condensation  - H₂O / ROH gel Ge-O-Ge Network (Wet Gel) sol->gel Gelation final Dense GeO₂ Material (Xerogel/Aerogel) gel->final Drying

Figure 1: A simplified workflow of the sol-gel process starting from a tetra-alkoxygermane precursor.

Protocol 1: Synthesis of Monolithic Germania (GeO₂) Gels

This protocol details the preparation of a pure germania gel, a precursor for high refractive index optical materials. The key challenge is to moderate the rapid reactivity of the germanium alkoxide.

Materials and Reagents:

  • Tetraethoxygermane (TEOG, Ge(OC₂H₅)₄), high purity (>99%)

  • Ethanol (EtOH), anhydrous

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), as a catalyst

  • Polypropylene vials with airtight caps

Step-by-Step Methodology:

  • Precursor Solution Preparation: In a polypropylene vial, mix 10 mL of TEOG with 20 mL of anhydrous ethanol. Stir the solution gently with a magnetic stirrer for 10 minutes in a controlled environment (e.g., a glovebox or under a dry nitrogen stream) to ensure a homogeneous mixture.

  • Hydrolysis Solution Preparation: In a separate vial, prepare the hydrolysis solution by mixing 1.8 mL of deionized water and 0.1 mL of 0.5 M HCl with 10 mL of ethanol. The acidic catalyst helps to promote a more linear polymer structure, which is beneficial for forming strong gels.

  • Initiation of Hydrolysis: Slowly add the hydrolysis solution to the TEOG solution dropwise while stirring vigorously. The molar ratio of TEOG:H₂O:EtOH:HCl should be approximately 1:4:10:0.005.

  • Gelation: After complete addition of the hydrolysis solution, seal the vial tightly to prevent solvent evaporation. Cease stirring and allow the solution to stand undisturbed at room temperature. Gelation time can vary from a few hours to a day, depending on the precise conditions.

  • Aging: Once the gel has set (i.e., it no longer flows when the vial is tilted), it should be aged in the mother liquor for 24-48 hours at 50°C. This step, known as syneresis, strengthens the gel network by promoting further condensation reactions and expelling solvent from the pores.

  • Drying: The wet gel can be dried under ambient conditions to form a xerogel, which will involve significant shrinkage and potential cracking. For applications requiring low-density, high-surface-area materials, supercritical drying is recommended to produce an aerogel.

Protocol 2: Synthesis of Homogeneous Germania-Silica (GeO₂-SiO₂) Glass

This protocol describes the co-hydrolysis of TEOG and TEOS to create a mixed oxide glass, commonly used in optical fiber preforms. The challenge here is to manage the disparate hydrolysis rates of the two precursors to avoid compositional inhomogeneity. A common strategy is to pre-hydrolyze the less reactive precursor (TEOS).

Materials and Reagents:

  • Tetraethoxygermane (TEOG)

  • Tetraethoxysilane (TEOS)

  • Ethanol (EtOH), anhydrous

  • Deionized water

  • Hydrochloric acid (HCl, 0.1 M)

Step-by-Step Methodology:

CoHydrolysis cluster_teos Step 1: Pre-hydrolysis of TEOS cluster_teog Step 2: Addition of TEOG cluster_gelation Step 3: Gelation and Aging teos TEOS + EtOH + H₂O/HCl hydrolyzed_teos Partially Hydrolyzed TEOS teos->hydrolyzed_teos Stir for 60 min teog TEOG mixed_sol Mixed Si/Ge Sol teog->mixed_sol Add and Stir gel Si-O-Ge Wet Gel mixed_sol->gel Cast and Seal aged_gel Aged Gel gel->aged_gel Age at 60°C

Figure 2: Workflow for synthesizing GeO₂-SiO₂ glass via a pre-hydrolysis strategy.

  • TEOS Pre-hydrolysis: In a beaker, combine 15 mL of TEOS, 20 mL of ethanol, and 1 mL of 0.1 M HCl. Stir this solution for 60 minutes at room temperature. This allows the slower-reacting TEOS to partially hydrolyze.

  • Addition of TEOG: After the pre-hydrolysis step, add the desired amount of TEOG to the solution. For a 10 mol% GeO₂ glass, for example, add approximately 2.5 mL of TEOG. Stir the combined solution for another 30 minutes to ensure complete mixing.

  • Final Hydrolysis and Gelation: Add the remaining stoichiometric amount of water required for the hydrolysis of both precursors. Continue stirring for a few minutes, then pour the sol into a mold and seal it.

  • Aging and Drying: Allow the sol to gel at 40°C. Once gelled, age the material for 48 hours at 60°C. The subsequent drying process can be followed as described in Protocol 1. The resulting xerogel can be heat-treated (sintered) at temperatures above 1000°C to form a dense, transparent glass.

Expert Insights and Troubleshooting

  • Precipitation vs. Gelation: If a white precipitate forms immediately upon adding water, it indicates that the hydrolysis and condensation reactions are occurring too rapidly. To avoid this, reduce the amount of water, lower the reaction temperature, or use a less concentrated catalyst.

  • Cracking During Drying: Cracking is the most common issue when producing monolithic gels. To mitigate this, use a drying control chemical additive (DCCA) like formamide, or employ a slow solvent exchange and drying process. Supercritical drying is the most effective method to produce large, crack-free monoliths.

  • Homogeneity in Mixed Oxides: Ensuring homogeneity in GeO₂-SiO₂ systems is crucial for optical applications. The pre-hydrolysis of TEOS is a key step. Verifying homogeneity can be done using techniques like Energy-Dispersive X-ray Spectroscopy (EDS) mapping.

References

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.
  • Guglielmi, M., & Carturan, G. (1988). Precursors for Sol-Gel Preparation. Journal of Non-Crystalline Solids, 100(1-3), 16-30. Available at: [Link]

  • Procyk, B., & Haberko, K. (1991). Hydrolysis of tetraethoxygermane and gelation in the GeO2 system. Journal of Non-Crystalline Solids, 127(3), 329-335. Available at: [Link]

  • Sharma, K. K., & Gupta, A. (2005). Sol-gel derived germania-silica glasses for optical applications. Journal of Materials Science, 40(12), 3095-3100. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Trimethylgermanium (TMGe) MOCVD Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist System Status: Operational Topic: Optimization of Growth Rates & Defect Mitigation in TMGe Epitaxy

Executive Summary

Welcome to the Advanced Materials Technical Support Center. You are likely utilizing Trimethylgermanium (TMGe) as a safer, liquid alternative to Germane (


) for the deposition of Germanium or SiGe layers. While TMGe offers superior safety profiles and easier handling, it introduces distinct challenges regarding kinetic limitations  and carbon incorporation  due to the stability of the Ge-C bond.

This guide is structured as a dynamic troubleshooting interface designed to isolate variables affecting your growth rate (


) and film quality.
Module 1: Diagnostic Framework for Low Growth Rates

User Query: "My growth rate is significantly lower than predicted by mass-transport calculations. Increasing the flow rate yields diminishing returns."

Root Cause Analysis: In MOCVD, growth rate is governed by three regimes. If your rate is low, you are likely trapped in the Kinetic Regime (temperature too low) or suffering from Parasitic Depletion (pressure/temperature too high). Unlike Germane, which decomposes readily, TMGe requires higher thermal energy to crack the methyl ligands.

The Self-Validating Protocol

Step 1: Determine the Growth Regime Perform a temperature sweep (e.g., 550°C to 700°C) while keeping all other parameters constant. Plot


 vs. 

.
  • Scenario A (Slope

    
     0):  You are in the Mass Transport Limited  regime (Ideal). The issue is Flux Delivery  (See Step 2).
    
  • Scenario B (Steep Slope): You are in the Kinetic Limited regime. The surface temperature is insufficient to crack the TMGe.

  • Scenario C (Negative Slope): You are in the Desorption/Parasitic regime. Reactants are reacting in the gas phase or desorbing before incorporation.

Step 2: Verify Precursor Flux (The Bubbler Equation) If you are in Scenario A but rates are low, your bubbler is likely not saturating the carrier gas. TMGe has a vapor pressure (


) defined by the Antoine Equation:


For TMGe:


, 

,

(Check specific MSDS for precise batch constants).

Action: Calculate the theoretical molar flux (


):


  • Check: Is

    
     significantly higher than 
    
    
    
    ? If they are close, the carrier gas is just bypassing the liquid.
  • Fix: Increase bubbler pressure or decrease carrier flow to ensure residence time for saturation.

Visualization: Growth Regime Logic

G Start Diagnostic: Low Growth Rate TempSweep Step 1: Temperature Sweep (Arrhenius Plot) Start->TempSweep SlopeHigh Steep Slope (Kinetic Limited) TempSweep->SlopeHigh Low T SlopeZero Flat Slope (Mass Transport) TempSweep->SlopeZero Mid T SlopeNeg Negative Slope (Parasitic/Desorption) TempSweep->SlopeNeg High T Action1 Increase Substrate Temp Check Susceptor Calib. SlopeHigh->Action1 Action2 Check Bubbler Saturation Verify Line Pressure SlopeZero->Action2 Action3 Reduce Reactor Pressure Increase Gas Velocity SlopeNeg->Action3

Figure 1: Decision tree for isolating the physical mechanism limiting growth rate based on thermal behavior.

Module 2: Carbon Incorporation & Impurity Management

User Query: "I have achieved the target growth rate, but SIMS analysis shows high Carbon background (


)."

Root Cause Analysis: TMGe (


) contains direct Ge-C bonds. During decomposition, methyl radicals (

) are generated. If these radicals are not scavenged by atomic hydrogen, they re-adsorb onto the surface and incorporate as Carbon impurities. This is the "intrinsic penalty" of using organometallics over hydrides.

The Mechanism:



The 

must react with

to form stable Methane (

) and desorb:

Troubleshooting Protocol:

  • Increase Carrier Gas

    
     Partial Pressure: 
    
    • Nitrogen (

      
      ) is often used as a carrier for safety, but it is inert. It cannot scavenge methyl groups.
      
    • Action: Switch to

      
       carrier or increase the 
      
      
      
      dilution flow. This increases the supply of atomic hydrogen at the surface.
  • Temperature Optimization (The "Window"):

    • Too Low: Incomplete cracking leads to

      
       fragments incorporating whole.
      
    • Too High: Desorption of hydrogen from the surface leaves "dangling bonds" where Carbon can easily attach.

    • Target: Typically 600°C - 650°C is the sweet spot for TMGe on Si/Ge, balancing rate and purity.

  • Pressure Tuning:

    • Higher reactor pressure increases the residence time of

      
       near the surface, increasing the probability of re-adsorption.
      
    • Action: Reduce reactor pressure (e.g., from 100 Torr to 20 Torr) to sweep methyl radicals away faster.

Module 3: Gas-Phase Pre-Reactions (Haze & Non-Uniformity)

User Query: "The wafer has a milky haze and the upstream side of the susceptor is coated with deposits."

Root Cause Analysis: This indicates Parasitic Pre-reaction . The TMGe is decomposing before it reaches the boundary layer of the wafer. This often happens if the thermal boundary layer is too thick or the gas temperature is too high upstream.

Corrective Actions:

ParameterAdjustmentScientific Rationale
Reactor Pressure Decrease (

)
Increases Mean Free Path (

). Reduces the frequency of gas-phase collisions, delaying decomposition until the precursor hits the hot substrate surface.
Gas Velocity Increase (

)
Reduces residence time in the heated zone above the wafer, suppressing homogenous gas-phase nucleation.
Ceiling Height Reduce (if adjustable)Compresses the boundary layer, forcing a sharper thermal gradient which favors surface reaction over gas-phase reaction.
Summary Data: TMGe Process Parameters

The following table summarizes the operational window for optimized TMGe growth compared to Germane.

FeatureGermane (

)
This compound (TMGe)Optimization Note
Decomposition T Low (~500°C)High (>600°C)TMGe requires higher T for efficient cracking.
C-Incorporation NegligibleHigh RiskRequires high

overpressure to scavenge Methyls.
Growth Mechanism PyrolysisStepwise DemethylationRate limited by desorption of

at lower T.
Safety High Toxicity (Gas)Liquid (Lower Vap. Pressure)TMGe is safer but requires precise bubbler control.
Visualizing the Reaction Pathway

To understand where your process is failing, visualize the competition between Growth (Ge incorporation) and Poisoning (C incorporation).

ReactionPath TMGe_Gas TMGe (Gas Phase) Adsorption Surface Adsorption TMGe_Gas->Adsorption Decomp Stepwise Decomposition Ge(CH3)x Adsorption->Decomp Ge_Film Ge Film Growth Decomp->Ge_Film CH3_Radical CH3 Radicals Decomp->CH3_Radical H2_Scavenge H2 Scavenging (CH4 Formation) CH3_Radical->H2_Scavenge High H2 / Opt T C_Incorp Carbon Defect (Impurity) CH3_Radical->C_Incorp Low H2 / Low T Desorption (Vent) Desorption (Vent) H2_Scavenge->Desorption (Vent)

Figure 2: Competitive pathway between Ge film formation and Carbon incorporation. The "High H2" path is critical for purity.

References
  • Stringfellow, G. B. (1999). Organometallic Vapor-Phase Epitaxy: Theory and Practice. Academic Press. (Fundamental text on MOCVD kinetics and thermodynamics).
  • Venezia, V. C., et al. (2004). "Selective epitaxial growth of SiGe using TMGe." Journal of Electronic Materials, 33, 1070–1075. Link (Discusses TMGe selectivity and growth rates).

  • Kirste, L., et al. (2024). "MOCVD growth of β-Ga2O3 with fast growth rates." ResearchGate.[1][2][3] Link (Provides relevant data on kinetic vs mass transport regimes in oxide/Ge systems).

  • Gaffney, M. S., et al. (1998). "Control of a III-V epitaxial MOCVD process using ultraviolet absorption concentration monitoring." ETH Zurich Research Collection.[4] Link (Detailed analysis of bubbler dynamics and flux control).

  • Horiba Scientific. (2022). "InGaAs-layers growth by MOCVD via vapor concentration control." Application Note. Link (Practical guide on precursor delivery and Antoine equation relevance).

Sources

Technical Support Center: Synthesis of Trimethylgermanium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Trimethylgermanium chloride ((CH₃)₃GeCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. Organogermanium compounds are of growing importance in medicinal chemistry and materials science, making reliable synthetic protocols essential.[1][2] This document provides in-depth, field-tested insights to ensure your success.

Core Synthesis Overview: The Grignard Approach

The most common and generally reliable method for synthesizing this compound chloride is the Grignard reaction, involving the methylation of Germanium (IV) tetrachloride (GeCl₄) with a methyl Grignard reagent, such as methylmagnesium chloride (CH₃MgCl) or bromide (CH₃MgBr).

Baseline Protocol: Methylation of GeCl₄ with CH₃MgCl

This protocol aims for high selectivity towards the trimethylated product by carefully controlling stoichiometry and reaction conditions.

Materials:

  • Germanium (IV) tetrachloride (GeCl₄)

  • Methylmagnesium chloride (CH₃MgCl) in Tetrahydrofuran (THF) (typically 3M solution)

  • Anhydrous Diethyl Ether ((C₂H₅)₂O)

  • Anhydrous Hexane

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen/argon inlet, and a thermometer. Ensure the entire system is under a positive pressure of inert gas.

  • Reagent Preparation: In the flask, dilute the required amount of GeCl₄ with anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the CH₃MgCl solution (3.0 equivalents) dropwise from the dropping funnel to the stirred GeCl₄ solution. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.[3]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is a mixture of methylgermanium chlorides. Purify by fractional distillation to isolate this compound chloride (Boiling Point: 102 °C).[4][5]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My yield of (CH₃)₃GeCl is consistently low, and I'm isolating significant amounts of di- and tetra-methylated byproducts. What's going wrong?

Answer: This is the most common issue in this synthesis and points directly to problems with stoichiometry and reaction control . The methylation of GeCl₄ is a stepwise process. Achieving high selectivity for the trimethyl product requires precise control to prevent over- or under-methylation.

  • Causality: The reaction proceeds through several stages: GeCl₄ → CH₃GeCl₃ → (CH₃)₂GeCl₂ → (CH₃)₃GeCl → (CH₃)₄Ge

    If too much Grignard reagent is added, or if it is added too quickly, the reaction will proceed past the desired trimethyl stage to form the fully methylated Tetramethylgermane ((CH₃)₄Ge). If too little is added, you will be left with significant amounts of Dimethyldichlorogermane ((CH₃)₂GeCl₂) and Methyltrichlorogermane (CH₃GeCl₃).

  • Solutions & Protocols:

    • Accurate Grignard Titration: Never assume the concentration of a commercial Grignard solution. Its activity can decrease over time. Titrate the reagent immediately before use. A common method is titration against a known amount of I₂ in THF until the iodine color disappears.

    • Slow, Controlled Addition at Low Temperature: The addition of the Grignard reagent is an exothermic process. Adding it too quickly creates localized "hot spots" where the reaction rate increases dramatically, leading to over-methylation.

      • Protocol: Use a syringe pump for a consistent, slow addition rate. Maintain the internal reaction temperature strictly between 0-5 °C during the entire addition process.

    • Inverse Addition: Consider adding the GeCl₄ solution to the Grignard reagent. While less common, this can sometimes improve selectivity by ensuring the Grignard is never in large excess at the point of reaction.

Question 2: The reaction mixture turns dark brown or black upon adding the Grignard reagent, and I get a lot of solid precipitate and poor yield. Why?

Answer: This indicates either a problem with reagent quality or the presence of moisture/oxygen in your reaction system.

  • Causality:

    • Moisture: Germanium (IV) tetrachloride reacts violently with water to form Germanium dioxide (GeO₂) and hydrochloric acid (HCl).[6][7][8] Grignard reagents are also extremely sensitive to moisture and will be quenched. The presence of water will significantly reduce the amount of active reagent and introduce unwanted side products.

    • Oxygen: Grignard reagents can be oxidized by atmospheric oxygen, which reduces their effective concentration.

    • Poor Quality Grignard: Old or improperly stored Grignard reagent can contain significant amounts of magnesium hydroxides/oxides and coupled byproducts (e.g., ethane from methylmagnesium reagents), leading to complex and messy reaction mixtures.

  • Solutions & Protocols:

    • Rigorous Anhydrous Technique:

      • Flame-dry all glassware under vacuum or in an oven at >120 °C and cool under a stream of dry inert gas (Argon or Nitrogen).

      • Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from sodium/benzophenone for ethers).

      • Ensure your inert gas line has a drying tube or is from a high-purity source.

    • Reagent Quality Check: Use fresh, high-quality GeCl₄. If the GeCl₄ is old or has been exposed to air, it may need to be distilled before use. Use a fresh bottle of Grignard reagent or one that has been stored properly under an inert atmosphere.

Question 3: My fractional distillation is inefficient. The boiling points of the different methylgermanium chlorides seem too close, leading to cross-contamination.

Answer: The boiling points of the methylated germanium chlorides are indeed close, making a simple distillation challenging. Achieving good separation requires an efficient distillation setup.

  • Causality: The intermolecular forces of the methylgermanium chlorides are similar, resulting in close boiling points.

    • (CH₃)₂GeCl₂: ~124 °C

    • (CH₃)₃GeCl: 102 °C

    • (CH₃)₄Ge: 43 °C

    • GeCl₄: 86.5 °C[7]

  • Solutions & Protocols:

    • Use a Vigreux Column: A simple distillation setup is inadequate. Use a fractionating column, such as a Vigreux column (at least 20-30 cm in length), to increase the number of theoretical plates and improve separation.

    • Slow and Steady Distillation: Do not rush the distillation. Apply heat slowly and maintain a low, steady distillation rate (e.g., 1-2 drops per second). This allows for proper vapor-liquid equilibrium to be established in the column.

    • Insulate the Column: Wrap the fractionating column in glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

Data Summary: Reagents and Products
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Key Hazard
Germanium (IV) TetrachlorideGeCl₄214.4086.51.879Corrosive, Water-Reactive[7][9]
This compound Chloride (CH₃)₃GeCl 153.20 102 1.24 Flammable, Moisture Sensitive [4][5]
Dimethyldichlorogermane(CH₃)₂GeCl₂177.59~124~1.5Corrosive
Tetramethylgermane(CH₃)₄Ge132.74431.00Flammable

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the key steps and decision points in the synthesis and purification process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-Dry Glassware & Purge with Inert Gas B Use Anhydrous Solvents & High-Purity GeCl4 A->B C Titrate Grignard Reagent B->C E Slow, Dropwise Addition of Grignard (3 equiv.) C->E Accurate Stoichiometry D Cool GeCl4 Solution (0-5 °C) D->E F Warm to RT & Stir E->F G Quench with aq. NH4Cl F->G H Extract with Ether & Dry G->H I Fractional Distillation (Vigreux Column) H->I

Caption: Overall workflow for the synthesis of this compound chloride.

TroubleshootingTree Start Low Yield of (CH3)3GeCl? Q1 Analysis shows mix of Me2GeCl2, Me4Ge? Start->Q1 Yes Q2 Dark mixture, solids, low recovery? Start->Q2 Yes Q3 Poor separation during distillation? Start->Q3 Yes A1 Stoichiometry/Rate Issue: 1. Re-titrate Grignard. 2. Slow addition at <5 °C. 3. Use syringe pump. Q1->A1 A2 Contamination Issue: 1. Check for moisture/air leaks. 2. Use freshly dried solvents. 3. Use fresh reagents. Q2->A2 A3 Purification Issue: 1. Use Vigreux column. 2. Distill slowly. 3. Insulate column. Q3->A3

Caption: Troubleshooting decision tree for common synthesis problems.

Frequently Asked Questions (FAQs)

Q: Are there alternative, higher-yielding methods for this synthesis? A: Yes, an alternative method involves the redistribution reaction using Tetramethylsilane (Me₄Si) and GeCl₄ with a Lewis acid catalyst like AlCl₃ or AlBr₃.[10] This method can offer excellent, selective yields of MeGeCl₃, Me₂GeCl₂, Me₃GeCl, or Me₄Ge depending on the stoichiometry. For Me₃GeCl, using a Me₄Si/GeCl₄ ratio of approximately 3:1 can yield the product quantitatively.[10] However, this method requires higher temperatures (up to 200 °C) and handling of another organometallic reagent.

Q: What are the primary safety concerns when handling Germanium (IV) tetrachloride? A: GeCl₄ is a highly corrosive and moisture-sensitive liquid.[7][11] Upon contact with water or moist air, it hydrolyzes to form dense white fumes of Germanium dioxide and corrosive, toxic hydrogen chloride gas.[6] It can cause severe skin burns and eye damage, and is fatal if inhaled.[6] Always handle GeCl₄ in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety goggles, face shield), and have a suitable quenching agent (like powdered sodium bicarbonate) ready for spills.[6][11][12]

Q: How can I confirm the purity of my final this compound chloride product? A: The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: This will allow you to separate and identify the different methylated species ((CH₃)₄Ge, (CH₃)₃GeCl, (CH₃)₂GeCl₂, etc.) based on their retention times and mass spectra, giving you a clear picture of the product distribution.

  • ¹H NMR: In CDCl₃, this compound chloride will show a sharp singlet for the nine equivalent protons of the methyl groups. The chemical shift will be distinct from the other methylated species.

  • ⁷³Ge NMR: While less common due to the low sensitivity and large quadrupole moment of the ⁷³Ge nucleus, this technique can provide direct structural information.[13]

Q: Can I use other methylating agents besides Grignard reagents? A: Yes, other organometallic reagents like methyllithium (CH₃Li) or dimethylzinc ((CH₃)₂Zn) can be used. However, Grignard reagents are often preferred due to their balance of reactivity, cost, and ease of handling in a laboratory setting. The choice of reagent can sometimes influence the selectivity of the reaction, but the fundamental principles of stoichiometry and temperature control remain paramount.

References

  • Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Safety Data Sheet Germanium Tetrachloride. Gelest. Available from: [Link]

  • Organogermanium Analogues of Alkenes, Alkynes, 1,3-Dienes, Allenes, and Vinylidenes. PMC. Available from: [Link]

  • Organogermanium Chemistry. Chemical Reviews - ACS Publications. Available from: [Link]

  • Genesis and evolution in the chemistry of organogermanium, organotin and organolead compounds. Available from: [Link]

  • Toward Multi-Functionalized Organogermaniums: Diastereoselective Transformations of Germacycles Derived from Cheletropic Reactions. Osaka University Knowledge Archive. Available from: [Link]

  • Safety Data Sheet: Germanium tetrachloride. Chemos GmbH&Co.KG. Available from: [Link]

  • Tetramethylsilane in Synthesis:1 Selective Mono- and Polymethylations of Germanium Tetrachloride. American Chemical Society. Available from: [Link]

  • This compound CHLORIDE. Chongqing Chemdad Co., Ltd. Available from: [Link]

  • TRIMETHYLCHLOROGERMANE Safety Data Sheet. Gelest, Inc. Available from: [Link]

  • CAS:1529-47-1 | this compound Chloride. Intatrade Chemicals. Available from: [Link]

  • Reaction of GeCl4 with some phosphorus and arsenic donor ligands; crystal structures of the germanium(II) complex [Bun3PCl][GeCl3] and the germanium(IV) complex GeCl4(AsMe3)2, the first reported example of a tertiary arsine complex of GeIV. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available from: [Link]

  • Successive Reactions of this compound Chloride to Achieve > 26% Efficiency MA‐Free Perovskite Solar Cell With 3000‐Hour Unattenuated Operation. ResearchGate. Available from: [Link]

  • This compound chloride | Chlorotrimethylgermane | C3H9ClGe. Ereztech. Available from: [Link]

  • Germanium tetrachloride. Wikipedia. Available from: [Link]

  • This compound Chloride. Journal of the American Chemical Society. Available from: [Link]

  • Chlorine-free germanium processing. Wikipedia. Available from: [Link]

  • Synthesis of chiral germanium center enabled by poly-deborylative alkylation and desymmetrization. PMC. Available from: [Link]

  • Extraction Behavior and Purification of Germanium using an Undiluted Quaternary Ammonium Ionic Liquid in Combination with a Complexing Agent. Lirias. Available from: [Link]

  • Purification of germanium tetrachloride. Google Patents.
  • Process for the preparation of grignard compounds. Google Patents.
  • Organic Syntheses Procedure. Available from: [Link]

  • New insights into the selective and systematic preparation of arylgermanium hydrides. Graz University of Technology. Available from: [Link]

  • Grignard reagent. Wikipedia. Available from: [Link]

Sources

Stabilizing Trimethylgermanium hydride during storage

Technical Support Center: Stabilizing Trimethylgermanium Hydride ( )

Introduction: The Volatility Challenge

This compound hydride (TMGH), also known as Trimethylgermane, presents a unique storage challenge due to its physical properties. With a boiling point of approximately 26°C (79°F) , TMGH sits on the threshold between a volatile liquid and a gas at standard laboratory temperatures.

This proximity to ambient temperature means that minor fluctuations in storage conditions can lead to drastic changes in vapor pressure, promoting phase instability and increasing the risk of seal failure. Furthermore, as a hydride, it is susceptible to oxidation and hydrolysis, necessitating rigorous exclusion of air and moisture.

This guide provides an evidence-based framework for stabilizing TMGH, designed to prevent the three primary failure modes: Thermal Decomposition , Oxidative Degradation , and Vapor Pressure Runaway .

Module 1: Critical Storage Parameters

The following parameters are non-negotiable for maintaining the chemical integrity of TMGH (

Thermal Management (The < 20°C Rule)

Question: Why does my cylinder pressure fluctuate wildly even when the lab temperature is stable?

Technical Insight: Because the boiling point of TMGH is ~26°C, storing it at 23-25°C places the compound in a state of high thermodynamic stress where it constantly transitions between liquid and gas. This creates unstable headspace pressure.

  • Requirement: Store TMGH at 10°C – 18°C .

  • Reasoning: Keeping the temperature well below the boiling point ensures the material remains in the liquid phase, stabilizing the vapor pressure (Raoult’s Law application). This prevents "burping" of the safety relief valves and ensures consistent mass flow controller (MFC) performance during CVD processes.

Vessel Specifications

Question: Can I store TMGH in borosilicate glass Schlenk flasks?

Technical Insight: While glass is acceptable for short-term synthesis (< 24 hours), it is forbidden for long-term storage. The permeation rate of oxygen through grease seals (even high-vacuum grease) is sufficient to degrade TMGH over weeks.

  • Standard: Stainless Steel (316L) Cylinders (DOT-4B compliant).

  • Valve Type: Diaphragm valves (e.g., Swagelok® or Parker®) are mandatory. Packed valves are prone to micro-leaks which allow

    
     ingress.
    
  • Fittings: VCR® (Face Seal) fittings are required to ensure leak rates

    
     atm·cc/sec He.
    
Chemical Stability Data
ParameterValueImplications for Storage
Boiling Point 26.5°CMust be refrigerated or kept in cool gas cabinets.
Vapor Pressure ~850 Torr @ 20°CCylinder is pressurized; risk of venting if heated.
Air Sensitivity HighOxidizes to Hexamethyldigermoxane (liquid/haze).
Flash Point -40°CExtreme Flammability Hazard. Grounding is essential.

Module 2: Troubleshooting Matrix

Use this matrix to diagnose issues based on physical observations.

Scenario A: Pressure Buildup in Cylinder

Symptom: The cylinder pressure reads significantly higher than the calculated vapor pressure for the current temperature. Diagnosis: Thermal Decomposition (


 Release)Mechanism:


Corrective Action:

  • Degas: Perform a Freeze-Pump-Thaw (FPT) cycle (see Protocol 3.1) to remove non-condensable

    
    .
    
  • Relocate: Move cylinder to a cooler environment (< 15°C).

Scenario B: Liquid Appears Cloudy or Hazy

Symptom: Visual inspection (if in glass/bubbler) shows turbidity or suspended particulates. Diagnosis: Oxidative Ingress . Mechanism:

Corrective Action:

  • Filtration: If used for CVD, install a 0.003

    
     point-of-use filter.
    
  • Distillation: The material must be re-distilled. FPT will not remove germoxanes as they have lower vapor pressures than TMGH.

Module 3: Experimental Protocols

Protocol 3.1: Freeze-Pump-Thaw (FPT) Degassing

Use this protocol to remove Hydrogen (

Safety: Perform in a fume hood. TMGH is flammable.[1][2][3]

  • Connect: Attach the TMGH cylinder to a high-vacuum Schlenk line (

    
     Torr).
    
  • Freeze: Submerge the cylinder/bubbler base in liquid nitrogen (

    
    , -196°C).
    
    • Note: TMGH freezes at ~ -123°C. Wait until the solid is fully formed (10-15 mins).

  • Pump: Open the valve to vacuum. Pump for 5–10 minutes.

    • Logic: At -196°C, TMGH vapor pressure is effectively zero. Any gas removed is a non-condensable impurity (

      
      , 
      
      
      ,
      
      
      ).
  • Close & Thaw: Close the valve. Remove

    
     and allow to warm to room temperature.
    
    • Warning: Do not use a heat gun. Let it thaw naturally to avoid thermal shock or over-pressurization.

  • Repeat: Perform steps 2–4 for a total of 3 cycles.

Protocol 3.2: Degradation Pathway Visualization

Understanding how storage failures lead to specific impurities.

TMGH_DegradationTMGHTrimethylgermane(Me3GeH)LeakSeal Failure(Micro-leak)TMGH->Leak + Air (O2/H2O)HeatThermal Stress(> 30°C)TMGH->Heat Storage > 25°COxidationOxidationLeak->OxidationDecompDehydrocouplingHeat->DecompGermoxaneHexamethyldigermoxane(Viscous Liquid/Haze)Oxidation->Germoxane Main PathwayHydrogenHydrogen Gas (H2)(Pressure Buildup)Decomp->Hydrogen Gas ReleaseDigermaneHexamethyldigermane(High BP Impurity)Decomp->Digermane Liquid Residue

Figure 1: Logical flow of Trimethylgermane degradation. Red nodes indicate failure points; Grey nodes indicate resultant impurities.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store TMGH in a standard solvent safety cabinet? A: Only if the cabinet is temperature-controlled. Standard cabinets can reach 25-30°C in summer, exceeding TMGH's boiling point. This creates dangerous internal cylinder pressure.[1] A refrigerated flammable storage cabinet or a dedicated gas cabinet with temperature monitoring is required.

Q2: What is the correct headspace gas? A: Helium (He) or Argon (Ar). Nitrogen (

Q3: My MFC (Mass Flow Controller) is oscillating. Is the TMGH bad? A: Likely not chemically degraded, but physically unstable. If the cylinder is at 24°C, the TMGH is boiling in the line.

  • Fix: Cool the cylinder to 15°C and heat the delivery line to 30°C. This creates a positive temperature gradient, preventing condensation or boiling in the MFC.

References

  • Gelest, Inc. (2015).[2][4] Safety Data Sheet: Trimethylchlorogermane (Precursor Analog). Retrieved from (Note: Used for analog reactivity data).

  • National Institute of Standards and Technology (NIST) . (2023). Tetramethylgermane Thermochemical Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Linde Gas . (2024). Germane and Organogermane Handling Guidelines. Retrieved from

Technical Support Center: Navigating Steric Hindrance with Trimethylgermanium Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimethylgermanium (Me₃Ge) ligands. This guide is designed to provide practical, in-depth solutions to common challenges arising from steric hindrance during synthesis and catalysis. By understanding the underlying principles of these sterically demanding ligands, you can optimize your reaction conditions and achieve your desired outcomes.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a particular concern with this compound ligands?

A: Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down because of the spatial bulk of the groups attached to the reacting centers.[1][2] The trimethylgermyl group ((CH₃)₃Ge-), while not the largest ligand, possesses a significant three-dimensional profile that can impede the approach of reactants to a metal center or other reactive sites.[3] This can lead to lower reaction rates, incomplete conversions, or favor alternative, undesired reaction pathways.[2][4] Understanding and mitigating these steric effects is crucial for successful synthesis.

Q2: My reaction with a this compound-containing compound is sluggish or failing. How do I know if steric hindrance is the primary cause?

A: Diagnosing steric hindrance as the root cause of a problematic reaction involves a combination of experimental observation and deductive reasoning. Here are some key indicators:

  • Comparison with less bulky analogues: If a similar reaction proceeds efficiently with a less sterically demanding ligand (e.g., a trimethylsilyl or even a simple methyl group), it strongly suggests that the bulk of the trimethylgermyl group is the issue.

  • Failed nucleophilic attack at a hindered site: If you are attempting a substitution reaction at a carbon or metal center bearing the trimethylgermyl group and it fails, while the same reaction works on a less substituted analog, steric hindrance is a likely culprit.[5]

  • Unusual byproducts: The formation of products resulting from elimination or rearrangement pathways, rather than the expected substitution or addition, can be a sign that the sterically preferred pathway is not the one you intended.[6]

  • Computational modeling: In some cases, computational chemistry can be used to model the transition state of your reaction and provide a quantitative measure of the steric strain.

Q3: Are there general strategies to overcome steric hindrance in reactions involving this compound ligands?

A: Yes, several general strategies can be employed:

  • Elevated Temperatures: Increasing the reaction temperature provides the molecules with more kinetic energy to overcome the activation energy barrier imposed by steric repulsion.

  • Longer Reaction Times: For sluggish reactions, simply extending the reaction time can sometimes be sufficient to achieve a reasonable yield.

  • Use of More Reactive Reagents: Employing a more potent nucleophile or a more active catalyst can sometimes force a reaction to proceed despite steric challenges.

  • Solvent Effects: The choice of solvent can influence the effective size of both the reactants and the transition state. In some cases, a less coordinating solvent can reduce the steric bulk around the reactive center.[7]

  • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reactions by efficiently and rapidly heating the reaction mixture, which can be particularly effective in overcoming steric barriers.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution at a Germanium Center

Scenario: You are attempting to displace a leaving group (e.g., chloride) from this compound chloride ((CH₃)₃GeCl) with a bulky nucleophile, but the yield is consistently low.[8][9][10][11]

Causality:

The tetrahedral geometry of the this compound group, with its three methyl substituents, creates a sterically congested environment around the germanium atom. A bulky nucleophile will experience significant steric repulsion as it approaches the germanium center, making the Sₙ2 transition state high in energy and therefore difficult to achieve.

Troubleshooting Protocol:
  • Assess Nucleophile Size:

    • Action: If possible, switch to a smaller, less sterically demanding nucleophile to test if the reaction proceeds more efficiently.

    • Rationale: This will help confirm that steric hindrance is the primary issue.

  • Optimize Reaction Conditions:

    • Action: Systematically increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or GC-MS at each temperature.

    • Rationale: Higher temperatures provide the necessary energy to overcome the steric barrier.

  • Solvent Selection:

    • Action: Switch to a polar aprotic solvent like DMF or DMSO.

    • Rationale: These solvents can help to solvate the leaving group and stabilize the transition state without coordinating too strongly to the germanium center, which would increase its effective steric bulk.

  • Use of a Catalyst:

    • Action: For certain reactions, the addition of a Lewis acid or a phase-transfer catalyst may facilitate the reaction.

    • Rationale: A Lewis acid can coordinate to the leaving group, making it more labile. A phase-transfer catalyst can help to bring the nucleophile into the organic phase in a more reactive, less solvated form.

Data Summary: Solvent Effects on Substitution Reactions
SolventDielectric Constant (ε)General Effect on Sₙ2 ReactionsExpected Impact on Hindered Reactions
Hexane1.9SlowVery Slow
THF7.6ModerateSlow
Acetonitrile37.5FastModerate
DMF38.3FastPotentially Faster
DMSO47Very FastPotentially Fastest
Issue 2: Poor Selectivity in Reactions with Substrates Containing this compound Ligands

Scenario: You are performing a reaction on a molecule that contains a this compound ligand, but you are observing a mixture of products due to a lack of regioselectivity or stereoselectivity.

Causality:

The steric bulk of the this compound group can act as a "directing group," influencing the trajectory of incoming reagents.[1] However, if other bulky groups are present in the molecule, or if the reaction conditions are not carefully controlled, this directing effect can be overcome, leading to poor selectivity.

Troubleshooting Workflow:

G start Low Selectivity Observed temp Lower Reaction Temperature start->temp Is the reaction kinetically controlled? reagent Use a More Selective Reagent temp->reagent Still low selectivity success Improved Selectivity temp->success Yes solvent Change Solvent reagent->solvent Still low selectivity reagent->success Yes protecting_group Introduce a Directing or Protecting Group solvent->protecting_group Still low selectivity solvent->success Yes protecting_group->success Yes fail Re-evaluate Synthetic Strategy protecting_group->fail No improvement

Caption: Decision workflow for troubleshooting poor selectivity.

Detailed Protocol:
  • Lower the Reaction Temperature:

    • Action: Run the reaction at a lower temperature, even if it requires a longer reaction time.

    • Rationale: Lower temperatures favor the product that is formed through the lowest energy transition state, which is often the more sterically favored and therefore more selective pathway.

  • Employ a More Selective Reagent:

    • Action: If you are using a highly reactive, non-selective reagent (e.g., a small, hard nucleophile), consider switching to a bulkier, softer reagent.

    • Rationale: A bulkier reagent will be more sensitive to the steric environment of the substrate and will preferentially attack the less hindered site.

  • Utilize a Directing Group:

    • Action: In complex syntheses, it may be necessary to introduce a temporary directing group that can chelate to the incoming reagent and force it to attack a specific site.

    • Rationale: This provides a strong electronic and steric bias, overriding other competing factors.

Issue 3: Difficulty in Achieving Reductive Elimination from a Metal Complex with a this compound Ligand

Scenario: You have synthesized a metal complex containing a this compound ligand and another ligand that you wish to couple via reductive elimination, but the reaction is not proceeding.

Causality:

Reductive elimination requires the two ligands to be in a cis orientation on the metal center.[12] The steric bulk of the this compound ligand can disfavor the formation of the required cis intermediate, or it can increase the energy of the transition state for the elimination step itself.

Experimental Pathway to Promote Reductive Elimination:

G start Precursor Complex (trans-isomer favored) cis_intermediate Cis-Intermediate (Sterically disfavored) start:f0->cis_intermediate:f0 Ligand Dissociation/Association or Isomerization product Reductive Elimination Product cis_intermediate:f0->product:f0 Reductive Elimination

Caption: General pathway for reductive elimination.

Troubleshooting Protocol:
  • Promote cis Isomerization:

    • Action: Add a coordinating solvent or a ligand that can temporarily bind to the metal center, promoting fluxionality and allowing the formation of the cis isomer.

    • Rationale: This can help to overcome the thermodynamic preference for the trans isomer.

  • Increase the Electron Density on the Metal Center:

    • Action: If possible, replace ancillary ligands with more electron-donating ones.

    • Rationale: Reductive elimination is often favored on more electron-rich metal centers.

  • Use a Smaller Co-ligand:

    • Action: If the other ligand to be eliminated is also bulky, consider replacing it with a smaller analogue if the synthesis allows.

    • Rationale: This will reduce the overall steric congestion around the metal center, lowering the barrier to reductive elimination.

  • Photochemical or Thermal Activation:

    • Action: In some cases, irradiating the reaction mixture with UV light or using higher temperatures can provide the energy needed to induce reductive elimination.

    • Rationale: These methods can access higher energy intermediates that are not accessible under standard thermal conditions.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2019, July 7). Organometallic Reaction Mechanisms | Previous Years Solved Problems. Retrieved from [Link]

  • Lai, T. Y. (n.d.). Steric Effects in the Reactivity and Bonding of Low Coordinate Germanium and Tin Species. Retrieved from [Link]

  • Bartleby.com. (2021, August 10). Organometallic Compounds. Retrieved from [Link]

  • PMC. (2025, May 30). Synthesis of chiral germanium center enabled by poly-deborylative alkylation and desymmetrization. Retrieved from [Link]

  • PMC. (2025, August 26). Iridium‐Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers. Retrieved from [Link]

  • American Elements. (n.d.). This compound Chloride. Retrieved from [Link]

  • Semantic Scholar. (2002, March 15). Synthesis and characterization of an extremely hindered tetraaryl-substituted digermene and its unique properties in the solid state and in solution. Retrieved from [Link]

  • PubChem. (n.d.). Tetramethylgermanium. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of trimethylgermyl trimethylsilyl ketone and bis(trimethylgermyl) ketone. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reactions of trichlorogermane HGeCl3 and dichlorogallane HGaCl2 with pyridine donors. Retrieved from [Link]

  • University of Rochester. (n.d.). Basic Organometallic Reactions. Retrieved from [Link]

  • Scholars@Duke. (2002, March). Steric effects and solvent effects in ionic reactions. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Steric Hindrance in Chemistry. Retrieved from [Link]

  • ACS Publications. (2024, September 4). Diverse Functionality of Molecular Germanium: Emerging Opportunities as Catalysts. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Germanium catalysis for chemical synthesis. (B) Comparison of the.... Retrieved from [Link]

  • MDPI. (2021, September 16). Synthesis and Characterization of Super Bulky β-Diketiminato Group 1 Metal Complexes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. Retrieved from [Link]

  • Semantic Scholar. (2023, February 13). cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo-. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2025, April 18). Steric effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from [Link]

  • PMC. (n.d.). Chemistry of Several Sterically Bulky Molecules with P=P, P=C, and C≡P Bond. Retrieved from [Link]

  • Digital CSIC. (n.d.). Sterically Crowded Gold Germylene Compounds with Methyl and Hydride Substituents. Retrieved from [Link]

  • University of Bath. (n.d.). Latent Steric Parameters. Retrieved from [Link]

  • PMC. (n.d.). Puzzling Out the Structure of Novofumigatamide: Total Synthesis of Constitutional Isomers. Part II. Retrieved from [Link]

  • Study.com. (n.d.). Video: Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]

  • Royal Society of Chemistry. (2007). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 5(13), 2081-2086. Retrieved from [Link]

  • Materials Physics Center. (2019, May 15). Applications in catalysis, photochemistry, and photodetection: general discussion. Retrieved from [Link]

  • MDPI. (2023, November 13). A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. Retrieved from [Link]

  • PubMed. (2009, October 16). Examination of the role of Taft-type steric parameters in asymmetric catalysis. Retrieved from [Link]

Sources

Technical Support Center: Precision Delivery of Trimethylgermanium (TMGe) Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

User Advisory: In the context of Metal-Organic Chemical Vapor Deposition (MOCVD), "TMGe" is the industry-standard acronym for Tetramethylgermanium (


).[1] While the nomenclature "Trimethyl-" implies three methyl groups, the stable saturated precursor for Germanium deposition is the tetra-substituted molecule.

The Core Challenge: TMGe is exceptionally volatile compared to standard Group III precursors (like Trimethylgallium). With a boiling point of ~43.4°C and a vapor pressure of ~350 Torr at 20°C, it behaves nearly like a liquefied gas. Small temperature fluctuations causing "burping" or saturation loss are the primary causes of process instability.

Physicochemical Profile
PropertyValueImplication for CVD
Formula

Tetrahedral symmetry; non-polar.
Boiling Point 43.4°CRequires heated lines (>50°C) to prevent downstream condensation.
Melting Point -88°CAllows for deep sub-ambient cooling (-20°C to 0°C) without freezing.
Vapor Pressure (20°C) ~350 TorrCritical Control Point: High flux sensitivity to temperature.

Thermodynamics & Flux Control

The Volatility Management System

To achieve stable growth rates (e.g., for SiGe HBTs or Ge photodetectors), you cannot rely on standard "room temperature" bubbler baths. The vapor pressure curve is too steep.

Vapor Pressure Equation (Antoine)


Approximate parameters for TMGe:

,

,

. (Note: Always verify with your specific batch CoA, as slight impurities affect partial pressures).
Diagram 1: The "Double-Lock" Control Loop

This logic gate illustrates how to stabilize TMGe flux using both Temperature and Pressure.

TMGe_Control_Logic Start Start: Unstable TMGe Flux Temp_Check Step 1: Bath Temperature Is T > 10°C? Start->Temp_Check Cooling Action: Cool Bath to -5°C to 0°C (Reduces VP to ~120-150 Torr) Temp_Check->Cooling Yes (Too Hot) Press_Check Step 2: Bubbler Pressure Is P_bubbler < 500 Torr? Temp_Check->Press_Check No (OK) Cooling->Press_Check EPC_Action Action: Increase EPC Setpoint (600-800 Torr) Suppresses Mole Fraction Press_Check->EPC_Action Yes (Too Low) Line_Check Step 3: Line Temperature Is T_line < T_bubbler + 20°C? Press_Check->Line_Check No (OK) EPC_Action->Line_Check Heat_Trace Action: Set Lines to >50°C (Prevents Condensation) Line_Check->Heat_Trace Yes (Risk) Stable Result: Stable Laminar Flux Line_Check->Stable No (Safe) Heat_Trace->Stable

Caption: Logic flow for stabilizing high-volatility precursors. Note the priority of cooling followed by pressure suppression.

Troubleshooting Guides & FAQs

Scenario A: "My growth rate drifts downward over the course of a long run."

Root Cause Analysis: This is the classic "Evaporative Cooling Effect." Because TMGe is so volatile, the rapid phase change from liquid to gas absorbs significant heat (Enthalpy of Vaporization). If your carrier gas flow is high and your bath circulation is poor, the liquid TMGe cools down inside the bubbler, dropping the vapor pressure locally even if the bath thermostat reads 20°C.

Corrective Protocol:

  • Reduce Carrier Flow: Lower the standard cubic centimeters per minute (sccm) through the bubbler.

  • Compensate with Dilution: Use a "Double Dilution" network. Inject a small, saturated stream of TMGe into a larger bypass flow of Hydrogen/Nitrogen.

  • Check Bath Fluid: Ensure the glycol/water level is above the liquid level of the precursor inside the cylinder.

Scenario B: "I see pressure spikes ('Burping') in the reactor pressure controller."

Root Cause Analysis: This indicates Condensation-Re-evaporation cycles . TMGe vapor has condensed in a cool spot in the delivery line (usually a valve manifold or a flexible line section). When the liquid droplet builds up, it blocks flow, causing a pressure rise, then flashes into vapor, causing a spike.

Corrective Protocol:

  • Audit the Thermal Gradient:

    • Bubbler Bath: 0°C

    • Manifold Inlet: 30°C

    • Run Lines: 40°C

    • Reactor Inlet: 50°C

  • Action: The temperature must monotonically increase from source to reactor. No cold spots allowed.

Scenario C: "My Ge concentration is too high, even at the lowest MFC setting."

Root Cause Analysis: The vapor pressure of TMGe at room temperature (350 Torr) is too high for the minimum stable flow of standard Mass Flow Controllers (MFCs). An MFC set to 10 sccm might still deliver too much precursor.

Corrective Protocol: The High-Pressure Mode Use an Electronic Pressure Controller (EPC) downstream of the bubbler.

  • Standard Operation: Bubbler pressure = Reactor pressure (e.g., 50 Torr).

  • High-Pressure Operation: Set Bubbler EPC to 800 Torr .

    • Physics: By increasing the total pressure (

      
      ) inside the bubbler while keeping Vapor Pressure (
      
      
      
      ) constant (via temperature), you reduce the Mole Fraction (
      
      
      ) in the gas stream:
      
      
    • Raising

      
       from 50 Torr to 800 Torr reduces the Ge flux by a factor of 16 without changing the MFC flow.
      

Experimental Protocol: Changing a TMGe Bubbler

Safety Warning: TMGe is pyrophoric (ignites in air) and toxic. This procedure requires a "Cross-Purge" sequence.

Diagram 2: Safe Exchange Workflow

Bubbler_Change Step1 1. Isolate Bubbler (Close Manual Valves) Step2 2. Cycle Purge (Vac/Inert Gas x 20) Step1->Step2 Step3 3. Disconnect VCR Fittings Step2->Step3 Step4 4. Install New Bubbler (Hand Tight) Step3->Step4 Step5 5. Leak Check (He Leak Detector) Step4->Step5 Step6 6. Process Purge (Flow Carrier Gas) Step5->Step6

Caption: Standard Operating Procedure (SOP) for exchanging pyrophoric liquid sources.

Detailed Steps:

  • Preparation: Wear flame-retardant gloves and face shield. Ensure the new bubbler is chilled to 0°C before connection to minimize internal pressure.

  • Purge: Execute a "Cycle Purge" on the dead volume between the manual valve and the gas line valve. Alternate between vacuum (<50 mTorr) and high-purity Nitrogen/Argon at least 20 times.

  • Gasket Replacement: Always use new silver-plated nickel gaskets for VCR fittings. Never reuse gaskets.

  • Leak Check: Pressurize the connection with Helium to 60 psi and use a sniffer. Pass rate:

    
    .
    

References & Authority

  • Tetramethylgermanium Physical Data. National Institute of Standards and Technology (NIST) WebBook. (Standard Reference Data for Antoine Equation parameters). Link

  • Precursor Delivery Systems for MOCVD. Horiba Scientific Technical Notes. (Principles of Vapor Concentration Control and ultrasonic monitoring for volatile precursors). Link

  • Safety Data Sheet (SDS): Tetramethylgermanium. Sigma-Aldrich/Merck. (Toxicological and flammability handling standards). Link

  • MOCVD Growth of Ge/Si. BenchChem Application Protocols. (General methodology for Ge heteroepitaxy on Silicon). Link

Disclaimer: This guide is for qualified personnel only. Always consult your facility's EHS officer before handling pyrophoric organometallics.

Sources

Navigating the Pyrophoric Landscape: A Technical Support Center for Alkylgermanium Handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the safe and effective handling of alkylgermanium compounds. As researchers, scientists, and drug development professionals, you are at the forefront of innovation, often working with highly reactive and pyrophoric materials. This guide is designed to be your trusted resource, providing not just procedural steps, but the scientific rationale behind them. Our goal is to empower you with the knowledge to mitigate risks, troubleshoot challenges, and conduct your experiments with the highest degree of safety and confidence.

Part 1: Foundational Safety Principles for Alkylgermanium Compounds

Alkylgermanium compounds, while invaluable in synthesis, are classified as pyrophoric, meaning they can ignite spontaneously on contact with air.[1] Understanding and respecting this inherent reactivity is the cornerstone of safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

Standard laboratory attire is insufficient when working with pyrophoric materials. A comprehensive PPE ensemble is mandatory to protect against splashes, fires, and unexpected reactions.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[2][3]Protects against splashes and potential explosions. Standard safety glasses are inadequate.
Hand Protection Double gloving: nitrile gloves as a base layer with neoprene or Nomex® gloves on top.[2][3]Nitrile provides chemical resistance, while the outer layer offers flame resistance. Nitrile gloves alone are combustible.[2]
Body Protection Flame-resistant (FR) lab coat, such as Nomex®.[3]Synthetic materials like polyester can melt and adhere to the skin in a fire, exacerbating burns.[3]
Clothing Natural fiber clothing (e.g., cotton) and closed-toe shoes.[4]Synthetic clothing can easily ignite.[2]
The Inert Atmosphere: Your Reaction's Safe Haven

The exclusion of air and moisture is critical when handling alkylgermanium compounds. This is achieved through the use of a glovebox or a Schlenk line.[1][5]

  • Glovebox: Provides a fully enclosed, inert environment, ideal for handling solid pyrophorics and for complex manipulations.[1]

  • Schlenk Line: A dual-manifold system that allows for the evacuation of air and backfilling with an inert gas (typically argon or nitrogen).[5] It is essential for reactions conducted in glassware outside of a glovebox.

Part 2: Troubleshooting Guide for Alkylgermanium Handling

Even with meticulous preparation, challenges can arise. This section addresses common issues encountered during the handling and use of alkylgermanium compounds in a question-and-answer format.

Inert Atmosphere and Reagent Transfer Issues

Q1: My cannula transfer is sluggish or has stopped completely. What should I do?

A slow or stalled cannula transfer is a common issue that can often be resolved with systematic troubleshooting.

  • Check for Leaks: A leak in the system is the most likely culprit, preventing the buildup of positive pressure needed to drive the liquid transfer.

    • Septa: Repeatedly punctured septa can lose their seal. Replace any suspect septa.

    • Joints: Ensure all ground glass joints are properly greased and sealed.

  • Clogged Cannula or Needle: Small particles can obstruct the flow.

    • Carefully and briefly increase the inert gas pressure to try and dislodge the blockage.

    • If that fails, safely remove the cannula and clean it with a dry, inert solvent.

  • Insufficient Pressure: If no leaks are apparent, you may need to slightly increase the inert gas pressure. This can be done by momentarily restricting the outlet of the bubbler.

  • Positional Adjustment: Ensure the transferring flask is at a higher elevation than the receiving flask to utilize gravity assistance.

Q2: I suspect a leak in my Schlenk line. How can I confirm this and locate the source?

A leak compromises the inert atmosphere, potentially leading to reaction failure or a hazardous situation.

  • Visual and Auditory Cues:

    • Bubbler "Suck-Back": If oil from the bubbler is being drawn into the inert gas manifold, it's a clear indication of a leak.

    • Hissing Sounds: A significant leak may produce an audible hissing sound.

  • Manometer Reading: A vacuum gauge (manometer) is the most reliable way to detect a leak. If the pressure does not reach the expected low level or rises quickly after isolating the pump, a leak is present.

  • Isolating the Leak:

    • Close all stopcocks to individual flasks.

    • Evacuate the manifold and observe the pressure. If it holds, the leak is in one of the attached flasks or their connections.

    • Individually open the stopcock to each flask while monitoring the pressure. A sudden pressure increase will identify the leaking component.

Q3: The alkylgermanium reagent appears discolored. Is it still usable?

Discoloration can be a sign of decomposition, which may affect the reagent's reactivity and potentially introduce impurities.[2]

  • Nature of Discoloration: A slight yellowing may indicate minor decomposition, but the reagent might still be viable for some applications. A dark or precipitated appearance suggests significant degradation.

  • Consider the Compound: Some organometallic compounds are inherently colored. Consult the supplier's technical data sheet for the expected appearance.

  • Small-Scale Test: If unsure, it is prudent to perform a small-scale test reaction to assess the reagent's activity before committing to a large-scale experiment.

  • When in Doubt, Dispose: If significant decomposition is suspected, it is safer to quench and dispose of the reagent properly.

Reaction and Quenching Problems

Q1: My reaction is unexpectedly exothermic, and the temperature is rising rapidly. What are the immediate steps?

An uncontrolled exotherm is a serious safety hazard that can lead to a runaway reaction.[6]

  • Immediate Actions:

    • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.[6]

    • Maximize Cooling: Ensure your cooling bath is at its maximum capacity. If using an ice bath, add more ice and salt.

    • Alert a Colleague: Inform someone in the lab of the situation. Do not work alone with pyrophoric materials.[7]

  • If the Temperature Continues to Rise:

    • Emergency Quenching: If you have a pre-planned and safe quenching procedure for a runaway reaction, initiate it. This may involve the rapid addition of a cold, less reactive solvent.

    • Evacuate: If the situation cannot be controlled, evacuate the immediate area and follow your institution's emergency procedures.[6]

Q2: I need to quench a reaction containing an alkylgermanium compound. What is the general procedure?

Quenching pyrophoric reagents must be done carefully to control the release of heat and potentially flammable gases.[3] The general principle is a stepwise addition of increasingly reactive protic solvents.

Quenching_Protocol cluster_0 Quenching Steps Start Reaction Mixture in Inert Solvent (e.g., Toluene) Cool Cool to 0°C (Ice Bath) Quench1 Slow, Dropwise Addition of Isopropanol Observe1 Monitor for Cessation of Gas Evolution/Exotherm Quench2 Slow, Dropwise Addition of Methanol Observe2 Monitor for Cessation of Gas Evolution/Exotherm Quench3 Slow, Dropwise Addition of Water Observe3 Monitor for Cessation of Gas Evolution/Exotherm End Safe for Aqueous Workup and Disposal

Caption: Decision-making workflow for solvent selection.

References

  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory | ORS. (n.d.). Retrieved February 20, 2026, from [Link]

  • Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory | ACS Chemical Health & Safety. (n.d.). Retrieved February 20, 2026, from [Link]

  • The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. (2024, December 10). Lab Manager. Retrieved February 20, 2026, from [Link]

  • How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager. (2024, December 30). Lab Manager. Retrieved February 20, 2026, from [Link]

  • ISOBUTYLGERMANE - Gelest, Inc. (2016, May 23). Retrieved February 20, 2026, from [Link]

  • How to Clean Lab Glassware: Solutions & Best Practices - Laboratory Equipment Company. (2026, January 6). Retrieved February 20, 2026, from [Link]

  • Pyrophoric Reagents Handling in Research Labs - Environmental Health and Safety. (n.d.). Retrieved February 20, 2026, from [Link]

  • Inert atmosphere Technique : r/chemistry. (2025, December 3). Reddit. Retrieved February 20, 2026, from [Link]

  • Pyrophoric and other highly reactive Flammable Substances - Information Sheet. (2025, September 15). Retrieved February 20, 2026, from [Link]

  • Thornton, P. (n.d.). The chemistry of organogermanium halides has been well established for many years. They have considerable applicatio. Retrieved February 20, 2026, from [Link]

  • A Report on Reagents and its Quenching Methods - Research and Reviews. (2021, October 25). Retrieved February 20, 2026, from [Link]

  • Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University. (2009, October 30). Retrieved February 20, 2026, from [Link]

  • Fire protection concept for the storage of pyrophoric materials - IChemE. (n.d.). Retrieved February 20, 2026, from [Link]

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). Retrieved February 20, 2026, from [Link]

  • PYROPHORIC AND/OR WATER REACTIVE COMPOUNDS - University of Waterloo. (n.d.). Retrieved February 20, 2026, from [Link]

  • 12: Refluxing Under an Inert Atmosphere - Chemistry LibreTexts. (2024, October 15). Retrieved February 20, 2026, from [Link]

  • Hazardous waste acceptance conditions. (n.d.). Retrieved February 20, 2026, from [Link]

  • WO2002006421A1 - Methods and reaction mixtures for controlling exothermic reactions - Google Patents. (n.d.).
  • Performing Sensitive Reactions without a Schlenk Line. (n.d.). The Schlenk Line Survival Guide. Retrieved February 20, 2026, from [Link]

  • Chemical Compatibility Guide. (n.d.). Retrieved February 20, 2026, from [Link]

  • 12: Refluxing Under an Inert Atmosphere - Chemistry LibreTexts. (2024, October 15). Retrieved February 20, 2026, from [Link]

  • Quenching Reactions: Lithium Aluminium Hydride - Chemistry LibreTexts. (2021, August 15). Retrieved February 20, 2026, from [Link]

  • Hydrolysis of environmental contaminants as an experimental tool for indication of their persistency - PubMed. (2005, May 1). Retrieved February 20, 2026, from [Link]

  • The effects of hydrolysis and oligomerization upon the NMR shieldings of Be+2 and Al+3 species in aqueous solution - PubMed. (n.d.). Retrieved February 20, 2026, from [Link]

  • How to Identify a Decomposition Reaction | Chemistry - Study.com. (2021, May 28). Retrieved February 20, 2026, from [Link]

  • DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab - 1.2 - YouTube. (2018, March 31). Retrieved February 20, 2026, from [Link]

  • Preventing Explosions in Exothermic Reaction Calorimetry - Lab Manager. (2026, January 8). Retrieved February 20, 2026, from [Link]

  • Decomposition Reactions | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved February 20, 2026, from [Link]

  • Chemical Compatibility Database from Cole-Parmer. (n.d.). Retrieved February 20, 2026, from [Link]

  • Classifying Chemical Reactions and Predicting Products - American Board. (n.d.). Retrieved February 20, 2026, from [Link]

  • Managing Excessive Heat in Exothermic Chemical Reactions - ResearchGate. (2023, July 5). Retrieved February 20, 2026, from [Link]

  • Decomposition Reactions (Honors) - YouTube. (2023, January 17). Retrieved February 20, 2026, from [Link]

  • Chemical Compatibility Chart. (n.d.). Retrieved February 20, 2026, from [Link]

  • Organogermanium compounds. Part VIII. The preparation of optically active asymmetric germanium compounds - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). (n.d.). Retrieved February 20, 2026, from [Link]

  • Quenching and partitioning; APMS conference - YouTube. (2013, August 10). Retrieved February 20, 2026, from [Link]

  • EP1464647B1 - Process for the preparation of germanium compounds - Google Patents. (n.d.).
  • (PDF) SOLUTION-BASED SYNTHESIS OF AMORPHOUS GERMANIUM NANO-PARTICLES FROM ORGANOGERMANIUM HALIDE PRECURSORS - ResearchGate. (2019, March 29). Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Purification of Electronic Grade Trimethylgermanium (TMGe)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the purification of electronic grade Trimethylgermanium (Ge(CH₃)₃H), a critical precursor in the semiconductor industry for the deposition of germanium-containing thin films. This guide is designed for researchers and process engineers to navigate the complexities of achieving the ultra-high purity levels required for advanced electronic applications. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established scientific principles and field-proven experience.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of this compound. Each question details a common problem, explores its root causes, and provides a step-by-step protocol for resolution.

Question 1: My final TMGe product shows significant levels of carbon and silicon-containing impurities after fractional distillation. What is going wrong?

Answer:

This is a common issue stemming from the presence of impurities with boiling points very close to that of TMGe, making separation by standard distillation difficult. The primary culprits are often organosilicon and other organogermanium compounds introduced during synthesis.

Underlying Causes & Scientific Explanation:

  • Co-boiling Impurities (Azeotropes): Impurities such as trimethylgermyl methyl ether ((CH₃)₃GeOCH₃) or various siloxanes can form azeotropes or have boiling points that are nearly identical to TMGe, rendering simple distillation ineffective.

  • Inefficient Distillation Column: The efficiency of your distillation column, measured in "theoretical plates," may be insufficient to separate these closely boiling compounds. A higher number of theoretical plates provides a better separation.

  • Incorrect Reflux Ratio: A low reflux ratio (the ratio of liquid returned to the column to the liquid removed as distillate) can prevent the establishment of a proper vapor-liquid equilibrium, leading to poor separation.

Troubleshooting Protocol:

  • Impurity Identification:

    • Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific molecular structures of the contaminants.

    • Employ Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify metallic and silicon contamination levels with high sensitivity.

  • Distillation Process Optimization:

    • Increase Column Efficiency: Switch to a column with a more efficient packing material (e.g., structured packing like Sulzer or Dixon rings) or increase the packed length of your existing column.

    • Optimize Reflux Ratio: Increase the reflux ratio to a minimum of 10:1. For very challenging separations, ratios of 20:1 or higher may be necessary. This enhances the number of evaporation-condensation cycles, improving separation.

    • Reduce Distillation Pressure: Performing the distillation under vacuum lowers the boiling points and can sometimes alter the azeotropic behavior of impurity mixtures, potentially improving separation.

  • Implement Adduct Purification (A Chemical Approach):

    • If optimized distillation fails, a chemical method known as adduct purification is highly effective. This technique involves reacting the impure TMGe with a specific Lewis acid or base that selectively forms a solid complex (adduct) with certain impurities.

    • The non-reacting, purified TMGe can then be separated by filtration or distillation. The adduct can later be dissociated to recover the complexing agent if desired.

Impurity NameChemical FormulaTypical Boiling Point (°C)Separation Challenge
This compound (Product)Ge(CH₃)₃H~70 °C-
TetramethylgermaniumGe(CH₃)₄43 °CRelatively easy to separate.
TrimethylchlorogermaneGe(CH₃)₃Cl98 °CRelatively easy to separate.
Hexamethyldigermane(CH₃)₃Ge-Ge(CH₃)₃137 °CRelatively easy to separate.
Trimethylgermyl methyl ether(CH₃)₃GeOCH₃~75 °CHigh. Very close boiling point.
Hexamethyldisiloxane(CH₃)₃Si-O-Si(CH₃)₃101 °CModerate. Can be persistent.
Question 2: My yield of purified TMGe is consistently low after implementing adduct purification. Where am I losing my product?

Answer:

Low yield in adduct purification typically points to two main areas: non-selective adduct formation where the product itself reacts with the complexing agent, or mechanical losses during the separation and recovery steps.

Underlying Causes & Scientific Explanation:

  • Non-Selective Complexing Agent: The chosen Lewis acid/base may not be perfectly selective and could be forming an adduct with the TMGe product itself, not just the impurities. This is particularly true if the electronic or steric properties of the TMGe and the impurity are similar.

  • Product Occlusion: The desired TMGe product can become physically trapped (occluded) within the precipitated adduct crystals, leading to its removal along with the impurities during filtration.

  • Thermal Dissociation of TMGe: this compound can be thermally sensitive. Excessive heating during the process, especially when trying to dissociate the adduct to recover any trapped product, can lead to decomposition.

Troubleshooting Protocol:

  • Re-evaluate the Complexing Agent:

    • Consult literature for complexing agents known to be highly selective for your specific impurities (identified via GC-MS). For example, certain silver salts are known to selectively form adducts with specific organogermanium compounds.

    • Perform small-scale screening experiments with different Lewis acids/bases to empirically determine the one with the highest selectivity.

  • Optimize Reaction and Separation Conditions:

    • Control Stoichiometry: Carefully control the molar ratio of the complexing agent to the estimated impurity concentration. Over-addition of the agent increases the risk of reacting with the product.

    • Optimize Temperature: Run the adduct formation reaction at the lowest practical temperature to slow down kinetics and improve selectivity.

    • Improve Washing: After filtering the solid adduct, wash it with a cold, inert solvent (e.g., pentane or hexane) in which the adduct is insoluble but TMGe has some solubility. This helps recover any occluded product from the crystal surfaces.

  • Develop a Recovery Protocol:

    • If significant product is lost to the adduct, develop a protocol to recover it. This usually involves carefully heating the adduct under vacuum to break the coordinate bond and release the TMGe, which is then collected in a cold trap. The conditions (temperature and pressure) must be carefully optimized to avoid decomposing the TMGe itself.

G cluster_input Start cluster_purification Purification Stages cluster_qc Quality Control cluster_output Finish cluster_fail Recycle Crude Crude TMGe Distill Fractional Distillation Crude->Distill Analysis Purity Analysis (GC-MS, ICP-MS) Distill->Analysis Collect Fractions Adduct Adduct Purification Adduct->Analysis Re-analyze Analysis->Adduct Purity Not Met Product Electronic Grade TMGe (>99.999%) Analysis->Product Purity Met Reprocess Reprocess Batch Analysis->Reprocess Persistent Impurities Reprocess->Distill

Caption: A workflow diagram illustrating the multi-step purification and quality control process for producing electronic grade TMGe.

Frequently Asked Questions (FAQs)

What are the primary safety concerns when handling this compound?

TMGe is a hazardous material that requires strict handling protocols. The primary concerns are:

  • Pyrophoricity: TMGe is spontaneously flammable in air. All handling and transfers must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

  • Toxicity: Organogermanium compounds are toxic. Inhalation, ingestion, and skin contact should be avoided. Always use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and compatible gloves.

  • Chemical Reactivity: It can react violently with water and other protic solvents.

What analytical methods are essential for certifying electronic grade TMGe?

To certify TMGe for electronic applications (often requiring >99.999% or 5N purity), a suite of analytical techniques is necessary:

  • Gas Chromatography (GC): Used to separate volatile compounds. A Flame Ionization Detector (FID) can quantify organic impurities, while a Mass Spectrometer (MS) detector helps identify them.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for detecting and quantifying trace metallic impurities (e.g., Si, Al, Fe, Cu) down to parts-per-billion (ppb) levels, which is critical for avoiding unintentional doping of semiconductor films.

How should I properly store purified, electronic grade TMGe?

Proper storage is critical to maintain purity.

  • Container: Store in a certified clean, passivated stainless steel cylinder or bubbler equipped with a high-purity diaphragm valve. For lab-scale quantities, a thick-walled glass ampule sealed under vacuum or inert gas is acceptable.

  • Atmosphere: The container must be free of air and moisture. It should be under a positive pressure of a high-purity inert gas like helium or argon.

  • Temperature: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials. Refrigeration can be used to reduce vapor pressure but ensure the container is designed for low temperatures.

G cluster_before Initial Mixture cluster_reaction Reaction Step cluster_after After Separation TMGe_pure { TMGe | (Product)} Agent { Complexing Agent | (Lewis Acid)} TMGe_purified { Purified TMGe | (Liquid Phase)} TMGe_pure->TMGe_purified Remains in Solution Impurity { Impurity | (e.g., Ether)} Adduct Solid Adduct (Impurity + Agent) Agent->Adduct Selective Reaction

Technical Support Center: Trimethylgermanium (TMGe) Radical Chains

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢 Topic: Mitigating Side Reactions in Radical Chain Propagation Ticket ID: TMGe-RC-001

Welcome to the TMGe Application Support Portal

You are likely accessing this guide because your radical chain reaction—intended for dehalogenation, cyclization, or intermolecular addition—has stalled, produced distinct "germyl dimer" precipitates, or resulted in low yields due to competitive hydrogermylation.

Unlike the robust Tributyltin (


) radical, the Trimethylgermanium (

)
radical is a faster, more volatile, and kinetically distinct species. It does not forgive sloppy technique. This guide treats your reaction vessel as a competitive kinetic system where you must manipulate rate constants (

) through concentration and temperature.[1]
Module 1: The Oxidative Trap (Oxygen Quenching)

The Issue: Your reaction starts but terminates prematurely. NMR shows broad signals or germanol (


) byproducts.

The Science: Group 14 radicals are extremely oxophilic. The reaction of


 with molecular oxygen is diffusion-controlled, with a rate constant (

) approaching

[1]. This is orders of magnitude faster than hydrogen abstraction (

). If

is present, it acts as a "super-trap," converting your active propagator into a peroxyl species (

), effectively killing the chain.

Troubleshooting Protocol: The "Rigorous De-gas" Do not rely on simple nitrogen sparging for TMGe chains.

  • Seal: Place substrate and solvent in a Schlenk tube with a high-vacuum seal (J. Young valve recommended).

  • Freeze: Submerge in liquid

    
     until solid.
    
  • Pump: Open to high vacuum (<0.1 mmHg) for 5-10 minutes.

  • Thaw: Close valve, thaw in warm water. Observe gas bubbles exiting the solvent.

  • Repeat: Perform 3 cycles minimum .

  • Backfill: Fill with Argon (heavier than air, better blanket than

    
    ).
    

Critical Check: If your solvent volume decreases significantly, you are pumping off the solvent, not just the gas. Keep the "Pump" phase short but high-vacuum.

Module 2: The Dimerization Dead-End

The Issue: You observe the formation of Hexamethyldigermane (


). This is the "termination product" appearing in significant quantities, indicating the radicals combined with each other rather than the substrate.

The Science: Radical dimerization is second-order with respect to radical concentration (


). Chain propagation is first-order (

). To favor propagation, you must keep the steady-state concentration of

low so that the unimolecular reaction with the substrate is statistically more probable than finding another germyl radical [2].

Data: Kinetic Competition

Reaction PathwayKinetic OrderRate Constant (

)
Strategy
Propagation (Desired)1st Order in Radical

Increase Substrate Conc.
Dimerization (Side Rxn)2nd Order in Radical

Decrease Radical Conc.[2]

Troubleshooting Protocol: Syringe Pump Addition Instead of adding the initiator/hydride all at once:

  • Dissolve the TMGe precursor and AIBN (initiator) in a separate syringe.

  • Set Pump Rate: Calculate addition to occur over 2-4 hours.

  • Mechanism: This maintains a "starved" radical environment. The

    
     is generated slowly and is immediately consumed by the substrate (which is in high excess relative to the radical), preventing radical-radical collision.
    
Module 3: Competitive Hydrogermylation

The Issue: You are attempting a radical reduction (e.g., removing a halide), but the germyl radical adds across an alkene in your molecule instead (Hydrogermylation).

The Science: The


 radical is nucleophilic. It attacks electron-deficient alkenes rapidly. This is governed by "Polarity Matching" [3]. If your alkene is electron-poor (e.g., an acrylate), the nucleophilic germyl radical will attack it faster than it abstracts a halogen.

Visualizing the Pathway Competition

G Initiator Initiator (AIBN) GeRad Me3Ge• Initiator->GeRad Heat/hv GeH Me3Ge-H GeH->GeRad Propagation Reduction Reduction (Desired) Abstraction of X GeRad->Reduction k_abs Hydrogerm Hydrogermylation (Side Rxn) Addition to C=C GeRad->Hydrogerm k_add Substrate Substrate (R-X + Alkene) Substrate->Reduction Substrate->Hydrogerm Reduction->GeH Regenerates Chain Hydrogerm->GeH Regenerates Chain

Caption: Figure 1. The kinetic bifurcation between Halogen Abstraction (Reduction) and Alkene Addition (Hydrogermylation).

Troubleshooting Protocol: Polarity Reversal

  • Modify the Lewis Acidity: If possible, use a Lewis Acid to complex the halide, making the C-X bond more electron-deficient and attractive to the nucleophilic germyl radical.

  • Temperature Control: Abstraction has a higher activation energy (

    
    ) than addition. Paradoxically, raising  the temperature often favors the higher 
    
    
    
    pathway (abstraction) if the pre-exponential factor is favorable, but for Ge-H, lowering temperature usually suppresses the addition side-reaction if the abstraction is facile. Start at 0°C and ramp slowly.
Module 4: Volatility & Handling (Specific to Trimethyl)

The Issue: Yields are inconsistent; reagent seems to "disappear" even in sealed vessels.

The Science: this compound hydride (


) boils at 26°C . This is drastically different from Tributyltin hydride (>200°C). Standard reflux condensers will lose the reagent to the atmosphere, breaking the chain stoichiometry.

Protocol:

  • Cold Finger: Use a dry ice/acetone condenser (-78°C) if refluxing.

  • Sealed Tube: Perform reactions in heavy-walled pressure tubes (behind a blast shield) to contain the vapor pressure.

FAQ: Quick Troubleshooting

Q: Can I use


 / Air to initiate TMGe chains like I do with Tin? 
A: Proceed with Caution.  While 

works, the introduction of "Air" (Oxygen) is risky with Germyl radicals due to the high

(See Module 1). If you use

, introduce strictly stoichiometric amounts of

via syringe, or use a peroxide initiator (like DTBP) instead to avoid continuous oxygen exposure.

Q: Why is my reaction turning yellow/brown? A: This often indicates the formation of polymeric germanium species or decomposition of the initiator. If using AIBN, ensure it is recrystallized (white). If the color appears after addition, it may be the "Germanium Mirror" effect from thermal decomposition of unstable intermediates.

Q: How do I remove TMGe residues? A: Unlike Tin, Germanium residues are less toxic and often more volatile. Many can be removed by simple rotary evaporation (if


) or short silica plug filtration using non-polar eluents (Hexanes).
References
  • Chatgilialoglu, C. (2001). Organosilanes in Radical Chemistry. Wiley. (Note: Covers Group 14 radical kinetics comprehensively).

  • Lusztyk, J., et al. (1989). "Absolute Rate Constants for the Reaction of Silyl, Germyl, and Stannyl Radicals with Organic Halides." Journal of the American Chemical Society, 111(11), 3863-3871.

  • Bowman, W. R., & Storey, J. M. (2007). "Synthesis using aromatic homolytic substitution—recent advances." Chemical Society Reviews, 36, 1803-1822.

  • Lightsey, N. G., et al. (1993). "On the mechanism of the reduction of organic halides by organogermanium hydrides." Journal of Organic Chemistry, 58(10), 2750-2758.

Sources

Validation & Comparative

A Comparative Analysis of ¹H-NMR Chemical Shifts: Trimethylgermanium Compounds vs. Tetramethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, precision in structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, stands as a cornerstone analytical technique for this purpose. The accuracy of structural assignment hinges on the precise interpretation of chemical shifts (δ), which are fundamentally influenced by the electronic environment of the proton. This guide provides an in-depth comparison of the ¹H-NMR chemical shifts of trimethylgermanium compounds and the universal reference standard, tetramethylsilane (TMS), supported by experimental data and a discussion of the underlying physicochemical principles.

The Foundational Role of Tetramethylsilane (TMS) in ¹H-NMR

Tetramethylsilane, Si(CH₃)₄, is the universally accepted internal standard for calibrating ¹H, ¹³C, and ²⁹Si NMR spectra.[1][2] Its chemical shift is defined as 0.0 ppm, providing a fixed reference point against which all other proton resonances are measured.[1] The utility of TMS stems from several key properties:

  • Chemical Inertness: TMS is largely unreactive, preventing interference with the sample under analysis.[3]

  • Magnetic and Electronic Isotropy: The tetrahedral symmetry of TMS ensures that all twelve protons are chemically and magnetically equivalent. This results in a single, sharp resonance signal, simplifying spectral calibration.

  • High Volatility: With a boiling point of 27 °C, TMS can be easily removed from the sample post-analysis.

  • Upfield Resonance: The protons in TMS are highly shielded due to the low electronegativity of silicon, causing them to resonate at a higher magnetic field (upfield) than most organic protons. This minimizes the risk of signal overlap with the analyte.[4]

Unveiling the Chemical Shift of this compound

To understand the influence of germanium on proton chemical shifts, we will consider tetramethylgermane, Ge(CH₃)₄, as a direct analogue to TMS. While TMS is the established standard at 0.0 ppm, the protons of the methyl groups in tetramethylgermane exhibit a resonance at approximately +0.136 ppm . This downfield shift, though small, is significant and reveals fundamental differences in the electronic properties of silicon and germanium.

Comparative Data Summary
CompoundFormulaCentral Atom¹H-NMR Chemical Shift (δ, ppm)
Tetramethylsilane (TMS)Si(CH₃)₄Silicon0.00 (by definition)
TetramethylgermaneGe(CH₃)₄Germanium~ +0.136

This seemingly minor difference in chemical shifts is a direct consequence of the differing abilities of silicon and germanium to shield the protons of the methyl groups from the external magnetic field of the NMR spectrometer.

The Science Behind the Shift: Electronegativity and Shielding

The primary determinant of the observed chemical shift difference between TMS and tetramethylgermane is the electronegativity of the central atom. Electronegativity is a measure of an atom's ability to attract shared electrons in a chemical bond.

On the Pauling scale, the electronegativities of silicon and germanium are:

  • Silicon (Si): 1.90[5]

  • Germanium (Ge): 2.01[5]

Germanium is slightly more electronegative than silicon.[5] This higher electronegativity means that the germanium atom in tetramethylgermane pulls the electron density from the surrounding methyl groups more strongly than the silicon atom does in TMS.

This withdrawal of electron density has a direct impact on the magnetic shielding of the protons. The electrons circulating around a proton generate a small, localized magnetic field that opposes the main external magnetic field (B₀) of the NMR instrument. This effect is known as shielding . The more shielded a proton is, the stronger the external magnetic field required to bring it into resonance, and the further upfield (closer to 0 ppm) its signal appears.

In the case of tetramethylgermane, the greater electronegativity of germanium reduces the electron density around the methyl protons compared to those in TMS. This phenomenon is referred to as deshielding . Consequently, the protons in tetramethylgermane are less shielded, experience a slightly stronger effective magnetic field, and resonate at a lower applied field, resulting in a downfield shift to +0.136 ppm.

Experimental Protocol: Acquiring High-Resolution ¹H-NMR Spectra of Air-Sensitive Organometallic Compounds

The accurate determination of chemical shifts for compounds like tetramethylgermane requires meticulous experimental technique, particularly given that many organometallic reagents are sensitive to air and moisture.[6][7] The following protocol outlines the key steps for obtaining a high-quality ¹H-NMR spectrum using Schlenk line techniques.

Objective: To prepare and analyze an air-sensitive organometallic compound by ¹H-NMR spectroscopy.

Materials:

  • Organometallic sample (e.g., tetramethylgermane)

  • Anhydrous, deuterated NMR solvent (e.g., C₆D₆, CDCl₃) stored over molecular sieves

  • High-quality 5 mm NMR tubes, oven-dried

  • Schlenk line apparatus with a high-vacuum pump and inert gas (N₂ or Ar) supply

  • Gastight syringes and needles

  • Septa

  • Tetramethylsilane (TMS) as an internal standard

Methodology:

  • Preparation of the NMR Tube:

    • Place the NMR tube in an oven at >120 °C for at least 4 hours to remove any adsorbed water.

    • While still hot, transfer the tube to a desiccator to cool under a dry atmosphere.

    • Once cool, securely cap the NMR tube with a septum and cycle it onto the Schlenk line, alternating between vacuum and inert gas at least three times to ensure an inert atmosphere within the tube.

  • Sample Preparation in a Glovebox or via Schlenk Line:

    • Glovebox Method (Preferred): Inside an inert atmosphere glovebox, dissolve a precisely weighed amount of the organometallic compound (typically 5-10 mg) in approximately 0.6-0.7 mL of the anhydrous deuterated solvent. Add a small amount of TMS (if not already present in the solvent). Transfer the solution to the prepared NMR tube and cap securely.

    • Schlenk Line Method: In a flame-dried Schlenk flask under a positive pressure of inert gas, dissolve the organometallic compound in the anhydrous deuterated solvent. Using a gastight syringe, carefully withdraw the solution and inject it into the prepared NMR tube through the septum.

  • Data Acquisition:

    • Carefully transport the sealed NMR tube to the NMR spectrometer.

    • Insert the sample into the spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a high level of homogeneity, indicated by a sharp and symmetrical lock signal.

    • Set the appropriate acquisition parameters for a ¹H-NMR experiment (e.g., spectral width, acquisition time, number of scans). For a simple spectrum like that of tetramethylgermane, a small number of scans (e.g., 8 or 16) should be sufficient.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to elucidate the structure.

Visualizing the Factors Influencing Chemical Shift

The following diagram illustrates the relationship between electronegativity, electron density, and the resulting ¹H-NMR chemical shift for TMS and tetramethylgermane.

G cluster_TMS Tetramethylsilane (TMS) cluster_TMG Tetramethylgermane (TMG) cluster_shielding Resulting Electronic Environment cluster_shift Observed ¹H-NMR Chemical Shift TMS_Si Si (Electronegativity: 1.90) TMS_H Methyl Protons (H) TMS_Si->TMS_H Less electron-withdrawing Shielding Higher Electron Density (More Shielded) TMS_H->Shielding TMG_Ge Ge (Electronegativity: 2.01) TMG_H Methyl Protons (H) TMG_Ge->TMG_H More electron-withdrawing Deshielding Lower Electron Density (Less Shielded / Deshielded) TMG_H->Deshielding Upfield Upfield Shift (δ = 0.00 ppm) Shielding->Upfield Downfield Downfield Shift (δ = +0.136 ppm) Deshielding->Downfield

Caption: Influence of central atom electronegativity on proton chemical shift.

Conclusion

The comparison of the ¹H-NMR chemical shifts of tetramethylsilane and tetramethylgermane provides a clear and instructive example of the influence of electronegativity on proton shielding. The greater electronegativity of germanium compared to silicon leads to a deshielding of the methyl protons in tetramethylgermane, resulting in a characteristic downfield shift relative to the TMS standard.[5] This fundamental understanding is crucial for the accurate interpretation of NMR spectra and the unambiguous structural elucidation of novel organogermanium compounds in pharmaceutical and materials science research. The application of rigorous experimental techniques, particularly for air-sensitive samples, is essential to ensure the reliability of the obtained data.

References

  • Maldonado, A. F., et al. (2015). Absolute value of the nuclear magnetic shielding of silicon and germanium atoms in Si/Ge(CH3)4. Chemical Physics, 459, 125-130.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Retrieved from [Link]

  • Gelest, Inc. (n.d.). germanium vs. silicon. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 3). 23.1C: Characterization of Organometallic Complexes. Retrieved from [Link]

  • Hoffman, R. E. (2003). Variations on the chemical shift of TMS. Journal of Magnetic Resonance, 163(2), 325-331.
  • Reich, H. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Pregosin, P. S. (2004). NMR in Organometallic Chemistry. John Wiley & Sons.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Ottawa. (n.d.). Chemical shift referencing. Retrieved from [Link]

  • Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. Retrieved from [Link]

  • ResearchGate. (2021, May 21). How to Characterize Organometallic Compounds?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

Advanced Spectroscopic Analysis: Ge-C vs. Ge-Cl Bond Vibrations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of organogermanium pharmaceuticals (e.g., propagermanium) and semiconductor precursors, the precise characterization of the germanium coordination sphere is critical. This guide provides an in-depth technical comparison of Fourier Transform Infrared (FTIR) spectroscopy for analyzing Germanium-Carbon (Ge-C) and Germanium-Chlorine (Ge-Cl) bonds.

While Ge-C bonds fall within the standard Mid-IR fingerprint region, Ge-Cl bonds exhibit vibrational modes in the Far-IR region, presenting specific detection challenges. This guide outlines the causal relationship between bond physics and spectral location, compares FTIR against Raman spectroscopy, and provides a self-validating experimental protocol.

Part 1: The Physics of Vibration (Causality)

To interpret the spectra accurately, one must understand the underlying harmonic oscillator physics governing these bonds. The vibrational frequency (


) is inversely proportional to the reduced mass (

) of the bonded atoms:


  • Ge-C Bonds: The reduced mass of the Ge-C pair is relatively low, and the bond is moderately strong (bond dissociation energy

    
     255 kJ/mol). Consequently, these vibrations appear in the Mid-IR  region (
    
    
    
    ).
  • Ge-Cl Bonds: The Chlorine atom is significantly heavier than Carbon, and the Ge-Cl bond is more polar but kinetically labile. The increased reduced mass shifts the stretching frequency significantly lower, into the Far-IR region (

    
    ).
    

Critical Implication: Standard FTIR configurations (KBr beamsplitters/windows) often cut off at


, rendering them blind  to Ge-Cl stretches. Successful analysis requires specific optical modifications.

Part 2: Technical Comparison – FTIR vs. Raman[1]

While FTIR is the industry standard for quantitative analysis, Raman spectroscopy offers distinct advantages for low-frequency modes. The following table objectively compares the two methodologies for Germanium bond analysis.

Table 1: Comparative Performance Matrix
FeatureFTIR (Mid/Far)Raman Spectroscopy
Ge-C Detection Excellent. Strong dipole change due to Ge-C polarity. Distinct peaks in 500–700 cm⁻¹ range.Good. Visible, but often weaker than in IR unless symmetric stretches are targeted.
Ge-Cl Detection Challenging. Requires Far-IR optics (CsI or Polyethylene). Standard KBr optics will miss this band.Superior. Ge-Cl vibrations are highly polarizable, yielding intense Raman scattering in the 300–450 cm⁻¹ region.
Sample Prep Strict. Requires transparent windows (CsI, Diamond) and moisture control.Minimal. Can measure directly in glass vials or through aqueous solutions.
Quantification High. Beer-Lambert law applies directly; ideal for purity assays.Moderate. Intensity depends on laser power and scattering efficiency; requires internal standards.
Interference Moisture. Water vapor absorbs strongly in Far-IR; purge is essential.Fluorescence. Impurities can mask weak signals; less affected by water.

Part 3: Detailed Spectral Analysis

The Ge-C Bond (Mid-IR Target)

The Ge-C stretching vibration is the primary confirmation of organometallic synthesis.

  • Frequency Range:

    
    
    
  • Characteristics:

    • 
       (Asymmetric Stretch):  Typically a strong, sharp band near 
      
      
      
      .
    • 
       (Symmetric Stretch):  Often weaker in IR, appearing near 
      
      
      
      .
    • Substituent Effect: Electron-withdrawing groups on the carbon chain will stiffen the bond, shifting the peak to higher wavenumbers (

      
      ).
      
The Ge-Cl Bond (Far-IR Target)

The Ge-Cl stretch is diagnostic for unreacted precursors (e.g.,


) or specific chlorogermane intermediates.
  • Frequency Range:

    
    
    
  • Characteristics:

    • Broadening: Peaks are often broader due to the natural isotopic abundance of Germanium (

      
      ) and Chlorine (
      
      
      
      ).
    • Multiplets: In

      
       species, multiple bands may appear due to symmetric and asymmetric modes. 
      
      
      
      shows a strong stretch at
      
      
      (often just visible on extended range Mid-IR) and bending modes below
      
      
      .
Table 2: Diagnostic Peak Assignments
Bond TypeVibration ModeWavenumber (

)
Intensity (IR)Notes
Ge-CH₃

(Rocking)

StrongCharacteristic of methyl-germanium.
Ge-C

(Stretch)

StrongPrimary diagnostic band.
Ge-C

(Stretch)

Weak/MedOften obscured in complex matrices.
Ge-Cl

(Stretch)

MediumRequires CsI or PE optics.
Ge-O-Ge

(Stretch)

Very StrongCommon hydrolysis impurity.

Part 4: Self-Validating Experimental Protocol

To ensure data integrity, this protocol includes "Stop/Go" validation steps.

Phase A: Instrument Configuration
  • Select Optics:

    • For Ge-C only: Standard KBr beamsplitter and windows (Range:

      
      ).
      
    • For Ge-Cl:MANDATORY switch to CsI (Cesium Iodide) or Solid-State/Mylar beamsplitter and Polyethylene/Diamond windows (Range:

      
      ).
      
  • Purge System:

    • Far-IR is highly sensitive to water vapor. Purge the optical bench with dry nitrogen for at least 20 minutes.

    • Validation: Collect a background spectrum. If sharp rotational water lines are visible between

      
      , STOP . Continue purging until baseline is flat.
      
Phase B: Sample Preparation (Nujol Mull Method)

We use the Mull method to avoid solvent absorption bands in the fingerprint region.

  • Grinding: In an agate mortar, grind 5-10 mg of the solid organogermanium sample.

  • Mulling: Add 2 drops of Nujol (mineral oil). Grind until a milky, viscous paste is formed.

    • Note: Nujol is transparent in the Ge-C and Ge-Cl regions (absorbs only at 2900, 1460, 1375 cm⁻¹).

  • Mounting:

    • Apply the mull between two CsI plates (for Ge-Cl detection) or KBr plates (if only Ge-C is needed).

    • Warning: Do not use KBr plates for Ge-Cl analysis; they will cut off the signal.

  • Validation: Check the sample transparency. If the mull is too thick, the baseline will tilt significantly. If too thin, signal-to-noise is poor. Aim for 10-20% transmittance at the strongest peak.

Phase C: Data Acquisition
  • Resolution: Set to

    
     or 
    
    
    
    .
  • Scans: Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Processing: Apply automatic baseline correction. Do not use heavy smoothing, as it may merge isotopic splittings in Ge-Cl bands.

Part 5: Decision & Workflow Visualization

The following diagram illustrates the logical workflow for selecting the correct spectroscopic approach based on the target bond.

Ge_Analysis_Workflow Start Start: Organogermanium Analysis Target_Decision Target Bond Identification Start->Target_Decision GeC_Path Target: Ge-C Bond (500-700 cm⁻¹) Target_Decision->GeC_Path Mid-IR Region GeCl_Path Target: Ge-Cl Bond (300-450 cm⁻¹) Target_Decision->GeCl_Path Far-IR Region Std_FTIR Standard Mid-IR FTIR (KBr Optics) GeC_Path->Std_FTIR Far_FTIR Far-IR / Extended Range (CsI or PE Optics) GeCl_Path->Far_FTIR Quantitative Required Raman_Alt Alternative: Raman Spectroscopy (Glass/Quartz Vials) GeCl_Path->Raman_Alt Qualitative / Quick ID Validation Validation Step: Check Water Vapor & Cutoff Std_FTIR->Validation Far_FTIR->Validation Analysis_GeCl Analyze Peaks: 360-460 cm⁻¹ (Stretch) Broad/Isotopic Splitting Raman_Alt->Analysis_GeCl Direct Analysis Analysis_GeC Analyze Peaks: 570-620 cm⁻¹ (Stretch) 800-850 cm⁻¹ (Rock) Validation->Analysis_GeC Pass Validation->Analysis_GeCl Pass

Caption: Decision matrix for selecting the appropriate optical configuration based on the specific Germanium bond frequency range.

References

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1] Link

  • Durig, J. R., et al. (2005). "Vibrational frequencies and structural determination of methylthiogermane". Journal of Molecular Structure. (Provides specific Ge-C and Ge-H assignments). Link

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.
  • Thermo Fisher Scientific. (2024). "Raman and FTIR Spectroscopy: Complementary Technologies". (Comparison of techniques for chemical identification). Link

Sources

Comparative toxicity: Trimethylgermanium vs Tributyltin hydride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Trimethylgermanium Hydride (TMGH) and Tributyltin Hydride (TBTH) , focusing on their application in radical chemistry for drug development.

Executive Verdict: The "Clean" Radical Source

For decades, Tributyltin Hydride (TBTH) has been the gold standard for radical generation, despite its notorious toxicity and the difficulty of removing tin residues to meet ICH Q3D standards. This compound Hydride (TMGH) —and its analogue Tributylgermanium Hydride (TBGH) —emerges as a superior alternative for pharmaceutical synthesis.

  • The Verdict: Switch to Germanium Hydrides for late-stage functionalization where residue control is critical.

    • TBTH (Sn): High toxicity (endocrine disruptor), difficult purification, strict regulatory limits.

    • TMGH (Ge): High volatility (bp ~26°C) allows for "evaporative purification," significantly lower toxicity, and biological inertness.

Mechanistic & Performance Comparison

Bond Dissociation Energy (BDE) & Reaction Kinetics

The core difference lies in the metal-hydrogen bond strength. The Ge–H bond is stronger than the Sn–H bond, which fundamentally alters the reaction kinetics.

FeatureTributyltin Hydride (Bu

SnH)
This compound Hydride (Me

GeH)
Impact on Synthesis
M–H BDE ~74 kcal/mol~82 kcal/molGe–H is stronger; H-abstraction is slower.
Rate Constant (

)

M

s


M

s

Slower quenching by GeH favors radical cyclization over premature reduction.
Volatility (bp) 290°C (Non-volatile)~26–29°C (Highly Volatile)TMGH can be removed by simple evaporation; TBTH requires chromatography.
Residue Limit Strict (Class 3 / Endocrine)Relaxed (Low inherent toxicity)Ge simplifies QC/QA in GMP settings.
The "Slow-Release" Advantage

In radical cyclizations, the intermediate carbon radical (


) has two paths:
  • Cyclize (

    
    ): Form the desired ring.
    
  • Reduce (

    
    ): Abstract a hydrogen from the reagent (premature termination).
    

Because


 for Germanium is an order of magnitude lower than for Tin, TMGH acts as a "slow-release" hydrogen donor. This extends the lifetime of the radical intermediate, significantly improving yields for difficult cyclizations (e.g., 5-exo-trig, 6-endo-trig) without needing high-dilution techniques.
Visualization: Radical Propagation Kinetics

The following diagram illustrates the kinetic competition between cyclization and reduction.

RadicalKinetics Initiator Initiator (AIBN) Radical_M Metal Radical (M•) Initiator->Radical_M Initiation Reagent Reagent (M-H) (Sn vs Ge) Substrate Substrate (R-X) Radical_M->Substrate X-Abstraction Radical_C Carbon Radical (R•) Substrate->Radical_C Cyclized_Rad Cyclized Radical (R'•) Radical_C->Cyclized_Rad Cyclization (k_c) Product_Red Reduced Product (R-H) Radical_C->Product_Red H-Abstraction (k_H) Fast for Sn, Slow for Ge Product_Cyc Cyclized Product (R'-H) Cyclized_Rad->Product_Cyc H-Abstraction Product_Red->Radical_M Product_Cyc->Radical_M Regenerates M•

Figure 1: Kinetic competition in radical chains. The slower H-abstraction rate of Germanium (Ge) minimizes the red path (premature reduction), favoring the green path (cyclization).

Toxicological Profile & Safety (E-E-A-T)

Tributyltin Hydride (The "Elephant in the Room")

Organotin compounds are notoriously toxic.[1]

  • Mechanism: TBTH degrades into tributyltin oxide/chloride. These are potent endocrine disruptors (causing imposex in marine life) and immunotoxins (thymus atrophy).

  • Neurotoxicity: While Trimethyltin is the primary neurotoxin (limbic system damage), Tributyltin is still neurotoxic and lipophilic, crossing the blood-brain barrier.

  • Regulatory Status: ICH Q3D classifies Tin as Class 3, but the specific biological activity of organotins often triggers stricter limits (e.g., EU Environmental Quality Standards).

  • Handling: Requires dedicated waste streams; spills require specific neutralization.

This compound Hydride (The Safer Alternative)

Organogermanium compounds exhibit a significantly more favorable safety profile.

  • Mechanism: Germanium lacks the specific affinity for thiol groups in proteins that characterizes tin toxicity. Inorganic germanium is rapidly excreted.

  • Volatility Factor: TMGH is highly volatile. While this poses an inhalation risk if not handled in a fume hood, it prevents the accumulation of residues in the solid product.

  • Comparative Toxicity:

    • Acute: Organogermaniums generally have higher LD50 values (less toxic) than organotins.

    • Chronic: No evidence of severe endocrine disruption or immunotoxicity comparable to TBT.

  • Note: While Trimethyltin is highly neurotoxic, this compound does not share this extreme neurotoxicity, though "Trimethyl" alkyls are generally more absorbable than "Butyl" analogues.

Visualization: Toxicity Pathways

ToxicityPathways Sn_Compound Tributyltin (TBT) Sn_Effect1 Endocrine Disruption (PPARγ / RXR agonist) Sn_Compound->Sn_Effect1 Sn_Effect2 Immunotoxicity (Thymus Atrophy) Sn_Compound->Sn_Effect2 Sn_Reg Strict ICH/EMA Limits Sn_Effect1->Sn_Reg Ge_Compound This compound (TMG) Ge_Effect1 Rapid Excretion (Low Accumulation) Ge_Compound->Ge_Effect1 Ge_Effect2 Low Biological Activity (Inert) Ge_Compound->Ge_Effect2 Ge_Reg Standard Safety Handling Ge_Effect2->Ge_Reg

Figure 2: Comparative toxicological pathways. Tin compounds trigger specific receptor-mediated toxicity, whereas Germanium compounds are largely inert and excreted.

Experimental Protocols

Protocol A: Radical Cyclization using TMGH (Volatile Method)

Use this protocol when product purification is difficult and zero residue is required.

Reagents:

  • Substrate: 6-bromo-1-hexene derivative (1.0 equiv)

  • Reagent: this compound Hydride (TMGH) (1.2 equiv)

  • Initiator: AIBN (0.1 equiv) or Et

    
    B/O
    
    
    
  • Solvent: Benzene or Toluene (degassed)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and argon balloon.

  • Dissolution: Dissolve substrate and AIBN in degassed toluene (0.05 M).

  • Addition: Add TMGH via syringe. Note: TMGH is volatile (bp ~26°C). Keep the reagent cold before addition.

  • Reaction: Heat to 80°C for 2–4 hours. Monitor by TLC.

  • Workup (The Advantage):

    • Cool the reaction mixture.

    • Evaporation: Concentrate the mixture on a rotary evaporator. The excess TMGH and the byproduct (this compound bromide, volatile) will co-evaporate with the solvent.

    • Contrast: With Tin, you would now be performing a tedious KF/Silica workup.

  • Purification: Flash chromatography (often minimal required).

Protocol B: Tin Residue Removal (The "Pain Point")

If you must use TBTH, follow this to meet ICH Q3D limits.

  • Reaction: Perform standard TBTH reduction.

  • Workup Options:

    • KF Method: Dilute with ether, add aqueous KF. Stir 4h. Filter the insoluble polymeric Bu

      
      SnF.
      
    • Silica/K

      
      CO
      
      
      
      :
      Stir crude oil with 10% w/w K
      
      
      CO
      
      
      -impregnated silica gel.
  • Validation: Submit sample for ICP-MS to quantify residual Sn (Limit: < 6000 µ g/day , but often < 10 ppm required by internal QA).

Summary Data Table

ParameterTributyltin Hydride (TBTH)This compound Hydride (TMGH)
CAS Number 688-73-31449-63-4 (approx)
Boiling Point 290°C~26–29°C
Toxicity Class High (Neuro/Immuno/Endocrine)Low (Low acute toxicity)
H-Donor Rate Fast (Promotes reduction)Slow (Promotes cyclization)
Workup Complex (KF, F- workup required)Simple (Evaporation)
Stability Oxidizes in air (white solid)Oxidizes slowly; volatile
Cost LowHigh (Specialty Reagent)

References

  • Bowman, W. R., et al. (2004). "Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions."[2] Organic & Biomolecular Chemistry. Link

  • ICH Expert Working Group. (2019). "ICH Q3D (R1): Guideline for Elemental Impurities." European Medicines Agency. Link

  • Baguley, P. A., & Walton, J. C. (1998). "Flight from the Tyranny of Tin: The Quest for Practical Radical Sources Free from Metal Encumbrances." Angewandte Chemie International Edition. Link

  • Emsley, J. (2011). Nature's Building Blocks: An A-Z Guide to the Elements. Oxford University Press. (Reference for Germanium biological inertness).
  • Lightsey, A. C., et al. (1993). "this compound Hydride: A New Radical Reducing Agent." Journal of Organic Chemistry.

Sources

High-Purity Characterization of Trimethylgermanium (TMG) Precursors via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Process Engineers, and Drug Development Scientists

Executive Summary: The Purity Imperative

In both semiconductor manufacturing (MOCVD) and pharmaceutical synthesis (e.g., Propagermanium production), the purity of organogermanium precursors is non-negotiable. While Trimethylgermanium is often a colloquialism for Trimethylchlorogermane (


)  or Trimethylgermane (

)
, characterizing these volatile species requires a rigorous analytical strategy.

This guide challenges the reliance on simple GC-FID (Flame Ionization Detection) for purity certification. While FID is excellent for linear quantitation, it is blind to structural identity. We argue that GC-MS (Gas Chromatography-Mass Spectrometry) is the superior technique for developing a self-validating purity profile, particularly when identifying homologous impurities (e.g.,


 vs. 

) that co-elute in lower-resolution systems.

Strategic Comparison: GC-MS vs. Alternatives

Selecting the right analytical tool depends on the specific "purity" you need to measure: organic integrity or elemental contamination.

Comparative Performance Matrix
FeatureGC-MS (Recommended) GC-FID ICP-MS
Primary Target Organic impurities, homologs, solvent residues.Routine assay (%) of main component.Trace metallic elements (Fe, Cu, Zn).
Structural ID High (Mass spectral fingerprint).None (Retention time only).None (Elemental counts only).
Sensitivity High (SIM mode: <10 ppb).Moderate (ppm level).Ultra-High (ppt level).
Blind Spots Inorganic salts, non-volatiles.Co-eluting peaks, non-combustibles.Organic structure, isomeric impurities.
Best Use Case R&D, Impurity Profiling, Troubleshooting. Routine QC in high-volume production.Final semiconductor grade certification.

Expert Insight: Do not use ICP-MS to determine chemical purity. ICP-MS will tell you there is 99.999% Germanium atoms, but it cannot distinguish between the desired


 and the impurity 

. Only GC-MS can resolve this molecular speciation.

The Origin of Impurities: A Mechanistic View

To characterize purity, one must understand where impurities originate. In the Grignard synthesis of this compound species, a step-wise alkylation occurs. Understanding this pathway allows you to predict the specific


 targets for your MS method.
Diagram 1: Impurity Formation Pathways in TMG Synthesis

TMG_Synthesis GeCl4 GeCl4 (Starting Material) Mono MeGeCl3 (Mono-methyl) GeCl4->Mono Alkylation 1 MeMgCl + MeMgCl (Grignard) MeMgCl->Mono Di Me2GeCl2 (Dimethyl) MeMgCl->Di Tri Me3GeCl (Target: TMG-Cl) MeMgCl->Tri Mono->Di Alkylation 2 Di->Tri Alkylation 3 Tetra Me4Ge (Over-alkylation) Tri->Tetra Over-Alkylation Oxide (Me3Ge)2O (Hydrolysis Impurity) Tri->Oxide + H2O (Air Leak)

Caption: Step-wise alkylation of Germanium. "Tri" is the target; "Di" and "Tetra" are homologous impurities.

Experimental Protocol: Self-Validating GC-MS Workflow

This protocol is designed for Trimethylchlorogermane (


) , the most common "Trimethyl" precursor.

Safety Warning: Organochlorogermanes are hydrolytically unstable and corrosive. All sample prep must occur in a glovebox or closed-loop system.

A. Instrumentation & Conditions[1][2][3][4][5]
  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-5MS or ZB-5MS (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
    • Why? A 5% phenyl phase provides better separation of polarizable chlorogermanes than a 100% dimethylpolysiloxane (DB-1) column.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless, 200°C.

    • Split Ratio: 50:1 (Essential to prevent detector saturation from the main peak).

  • Oven Program:

    • Hold 40°C for 3 min (Traps volatile

      
      ).
      
    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 280°C (Bake out).

B. Sample Preparation (The "Trust" Step)

To ensure the data is trustworthy, you must rule out hydrolysis artifacts (Germoxanes) caused by the analysis itself.

  • Blank: Inject anhydrous Hexane/DCM to verify system cleanliness.

  • System Suitability: Inject a standard of Tetramethylgermanium (

    
    ) .
    
    • Criterion: Tailing factor < 1.2. If tailing occurs, the liner is active and will degrade reactive chlorogermanes.

  • Sample: Dilute 10

    
    L of TMG precursor into 990 
    
    
    
    L of anhydrous Hexane inside a glovebox. Crimp with PTFE-lined caps.
C. MS Detection Parameters[4][6][7][8][9][10]

Germanium has a unique isotopic signature (


) which creates a "picket fence" pattern in mass spectra.
  • Source Temp: 230°C.

  • Scan Range: 35–300 amu.

  • Solvent Delay: 2.5 min (Adjust to miss the solvent but catch

    
    ).
    

Data Analysis & Interpretation

The power of GC-MS lies in the Extracted Ion Chromatogram (EIC) . Do not rely on the Total Ion Chromatogram (TIC) alone, as trace impurities are often buried in the baseline.

Key Impurity Fingerprints
ImpurityRetention (Relative)Primary Ions (

)
Identification Logic
Tetramethylgermanium Early117, 119, 132Look for molecular ion

at 132 and loss of methyl (

) at 117.
Dimethylgermanium Dichloride Mid139, 141, 143Distinctive isotope pattern due to

presence (

).
Trimethylchlorogermane (Target)Main Peak137, 139, 154

at 154 is weak; Base peak is usually

at 139.
Hexamethyldigermoxane Late221, 237Indicates moisture contamination during sampling.
Diagram 2: Analytical Logic Flow

Analysis_Logic Sample Inject Sample TIC Total Ion Chromatogram (TIC) Sample->TIC Decision Is Main Peak Tailing? TIC->Decision Fail System Active: Change Liner/Seal Decision->Fail Yes Pass Proceed to EIC Decision->Pass No EIC_1 EIC m/z 117 (Check for Me4Ge) Pass->EIC_1 EIC_2 EIC m/z 221 (Check for Hydrolysis) Pass->EIC_2 Result Calculate Purity % (Area Normalization) EIC_1->Result EIC_2->Result

Caption: Logical decision tree for validating GC-MS data integrity.

References

  • National Institutes of Health (NIH) - PubChem. Chlorotrimethylgermane Spectral Data. Retrieved from [Link]

  • Consolidated Sciences (CONSCI). GC-ICP-MS Analysis of Impurities in Germane. (Demonstrates the separation of germane homologs). Retrieved from [Link]

  • Chemistry LibreTexts. 6.3: GC-MS and LC-MS Theory. Retrieved from [Link]

  • Thieme Connect. Synthesis and Characterization of Organogermanium Halides. (Detailed synthesis pathways). Retrieved from [Link]

  • European Pharmaceutical Review. GC-MS Applications in Pharmaceutical Analysis (Mutagenic Impurities). Retrieved from [Link]

Decoding Crystalline Quality: Essential XRD Scans for Thin Films

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the X-ray Diffraction (XRD) of Germanium Films Grown from Trimethylgermanium (TMG)

In the pursuit of next-generation electronics and silicon photonics, the quality of semiconductor thin films is paramount. For germanium (Ge), a key material for high-mobility transistors and integrated light sources, its crystalline perfection dictates device performance. Metal-Organic Chemical Vapor Deposition (MOCVD) using the this compound (TMG) precursor is a prominent method for growing high-quality epitaxial Ge films. X-ray Diffraction (XRD) stands as the principal non-destructive technique to rigorously assess the structural properties of these films.[1]

This guide, intended for researchers and materials scientists, provides a comprehensive analysis of the XRD characterization of TMG-grown Ge films. We will explore the fundamental XRD techniques, compare the structural quality against alternative growth methods, and provide a detailed experimental protocol for achieving robust and reliable characterization.

XRD is a powerful tool used to determine structural properties like crystalline phases, orientation, lattice parameters, strain, and grain size.[1] For thin films, several specific measurement geometries are essential to extract this information accurately.[2]

  • Symmetrical (θ/2θ or ω-2θ) Scan: This is the most common XRD scan. It identifies the crystal planes oriented parallel to the sample surface. For an epitaxial Ge film grown on a Si(001) substrate, a high-quality scan would ideally show only the Ge (400) and substrate peaks, indicating a strong preferred out-of-plane orientation.[3]

  • Rocking Curve (ω-Scan): This scan assesses the crystalline quality by measuring the degree of misorientation of the crystal planes (mosaicity). The sample is rocked through a small angular range (ω) at a fixed detector angle (2θ) set to a specific diffraction peak. A narrow Full Width at Half Maximum (FWHM) of the rocking curve peak signifies high crystalline perfection with minimal lattice tilt.

  • Grazing Incidence XRD (GIXD): By using a very low, fixed angle of incidence, the X-ray beam path within the film is maximized, which enhances the signal from the film while minimizing contributions from the substrate.[4] This is particularly useful for analyzing very thin or polycrystalline films.

  • Phi (φ) Scan and Pole Figures: These techniques are used to determine the in-plane epitaxial relationship between the film and the substrate. By rotating the sample around its surface normal (φ-axis), the symmetry of the crystal lattice can be confirmed. A φ-scan of a high-quality, single-crystal-like Ge film on Si(001) will show four distinct peaks separated by 90°, confirming the cube-on-cube epitaxy.[3][5]

Characterizing TMG-Grown Germanium Films: A Comparative Analysis

The choice of precursor and deposition method profoundly impacts the final crystalline structure of the Ge film. MOCVD with TMG is favored for its ability to produce high-quality, single-crystal-like films, but it is crucial to compare its XRD signature against common alternatives.

Films grown using TMG via MOCVD typically exhibit excellent crystalline quality. The process allows for precise control over growth temperature and precursor flow, enabling the deposition of highly oriented, epitaxial Ge layers. These films are characterized by a very strong preferred orientation, as seen by a dominant peak in the θ-2θ scan (e.g., Ge (400)), and narrow rocking curve FWHMs, often well below 1°.[3][6] Due to the ~4.2% lattice mismatch between Ge and Si, these films often exhibit residual tensile strain, which can be quantified by the shift in the Ge diffraction peak position relative to bulk Ge.[7]

Growth Method Precursor/Source Typical Film Structure Key XRD Characteristics Representative FWHM (ω-Scan)
MOCVD/MOVPE This compound (TMG) Epitaxial, Single-Crystal-likeStrong (400) or (111) preferred orientation; low mosaicity; measurable tensile strain.[6][8]< 1°[3]
CVD Germane (GeH₄) Epitaxial, Single-Crystal-likeSimilar to TMG, high quality is achievable. Strain state can be precisely controlled.[7]~0.1° - 0.5°
Sputtering Solid Ge Target Polycrystalline or AmorphousBroader peaks; multiple diffraction peaks (e.g., (111), (220), (311)) indicate random orientation unless grown at high temperatures.[9][10]Not applicable (polycrystalline)
E-beam Evaporation Solid Ge Source Epitaxial or PolycrystallineQuality is highly dependent on temperature and substrate. Can produce high-quality epitaxial films with sharp interfaces.[3][11]~0.9° for high-quality films[3]

As the table shows, while methods like sputtering can produce Ge films, they often result in polycrystalline structures, especially at lower temperatures suitable for back-end-of-line integration.[9][12] This is evident in XRD patterns by the presence of multiple diffraction peaks corresponding to various crystal orientations.[10] In contrast, the chemical decomposition of TMG in an MOCVD reactor facilitates layer-by-layer epitaxial growth, leading to a superior single-crystal-like structure that is clearly identifiable with XRD.

A Practical Workflow for XRD Analysis

To ensure accurate and reproducible results, a systematic approach to XRD analysis is essential. The following protocol outlines the key steps for characterizing a TMG-grown Ge thin film on a Si(001) substrate.

Experimental Protocol

1. Sample Preparation and Mounting:

  • Ensure the sample surface is clean and free of contaminants. Use a nitrogen gun to blow off any dust particles.

  • Mount the sample on the holder, ensuring it is flat and level. For thin film analysis, a small amount of clay can be used to level the sample, with a glass slide pressed on top to ensure the film surface is flush with the holder's reference plane.[13]

  • Carefully place the holder onto the diffractometer stage.

2. Instrument Alignment and Configuration:

  • Perform the necessary beam and goniometer alignment procedures as specified by the instrument manufacturer.

  • Optics Selection: For high-resolution analysis of epitaxial films, use a setup with a monochromator on the incident beam side to select Cu Kα1 radiation and a receiving slit or crystal analyzer on the detector side to reduce background and improve resolution.

  • Initial Alignment Scan: Perform a quick, broad θ-2θ scan to locate the intense substrate peak (e.g., Si (400)) and the expected film peak (Ge (400)).

3. Data Collection:

  • High-Resolution θ-2θ Scan: Perform a slow, high-resolution scan around the Ge (400) peak (~66°) and the Si (400) peak (~69.1°). This allows for precise determination of the peak positions to calculate lattice parameters and strain.

  • Rocking Curve (ω-Scan):

    • Set the detector (2θ) to the peak maximum of the Ge (400) reflection.

    • Scan the sample angle (ω) over a small range (e.g., ±1°).

    • The FWHM of the resulting peak provides a quantitative measure of the crystalline quality.

  • Phi (φ) Scan (for in-plane texture):

    • Tilt the sample to an asymmetric reflection, such as the Ge (220) planes.

    • Perform a 360° rotation of the sample (φ-axis).

    • The presence of four sharp peaks separated by 90° confirms the epitaxial relationship.

4. Data Analysis and Interpretation:

  • Phase Identification: The position of the primary diffraction peak in the θ-2θ scan confirms the presence of the crystalline Ge phase.

  • Strain Calculation: The out-of-plane strain (ε⊥) can be calculated from the shift in the Ge peak position relative to a bulk Ge reference using the formula: ε⊥ = (a_bulk - a_film) / a_bulk, where 'a' is the lattice parameter derived from Bragg's Law.

  • Crystallinity Assessment: The FWHM of the ω-scan is the primary indicator of crystalline quality. Lower values indicate a more highly ordered film.

Visualizing the XRD Characterization Workflow

The entire process, from sample handling to final data interpretation, follows a logical sequence to build a complete picture of the film's structural properties.

XRD_Workflow cluster_prep Preparation & Setup cluster_data Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Output Sample Ge Film Grown from TMG Mounting Sample Mounting & Leveling Sample->Mounting Alignment Instrument & Beam Alignment Mounting->Alignment Th2Th θ-2θ Scan Alignment->Th2Th Omega Rocking Curve (ω-Scan) Th2Th->Omega Phase Phase & Orientation (from θ-2θ) Th2Th->Phase Phi Phi (φ) Scan Omega->Phi Quality Crystalline Quality (from ω-Scan FWHM) Omega->Quality Epitaxy In-Plane Epitaxy (from φ-Scan) Phi->Epitaxy Strain Strain Calculation (from Peak Shift) Phase->Strain Report Comprehensive Structural Characterization Report Phase->Report Quality->Report Epitaxy->Report Strain->Report

Caption: Workflow for the XRD analysis of epitaxial thin films.

Conclusion

X-ray diffraction is an indispensable, non-destructive tool for qualifying germanium thin films grown from this compound. Through a systematic application of θ-2θ scans, rocking curves, and phi scans, one can build a comprehensive understanding of the film's crystalline phase, orientation, quality, and epitaxial relationship with the substrate. When compared to alternative methods like sputtering, the XRD data from high-quality TMG-grown films consistently reveal a superior, single-crystal-like structure, evidenced by strong preferred orientation and low crystalline mosaicity. This detailed structural insight is critical for optimizing MOCVD growth processes and for establishing the structure-property relationships that underpin high-performance electronic and photonic devices.

References

  • West Campus Materials Characterization Core. (2021, October 13). Back-to-Basics tutorial: X-ray diffraction of thin films.
  • Appropedia. (2012, August 8). XRD (X-ray Diffraction) protocol: MOST. [Link]

  • University of Houston. Single-Crystalline-Like Germanium Thin Films on Glass Substrates. [Link]

  • Goyal, A., et al. Single-crystal-like germanium thin films on large-area, compliant, light-weight, flexible... PMC. [Link]

  • Rivnay, J., et al. (2016). Introduction to Advanced X-ray Diffraction Techniques for Polymeric Thin Films. MDPI. [Link]

  • Unknown. X-ray Diffraction (XRD). [Link]

  • Hartman, J. A., et al. (2013, March 26). Comparative Studies of the Growth and Characterization of Germanium Epitaxial Film on Silicon (001) with 0° and 6° Offcut. MIT Open Access Articles. [Link]

  • Kim, S., et al. (2007, October 22). Ge film growth in the presence of Sb by metal organic chemical vapor deposition. Journal of Applied Physics. [Link]

  • Unknown. (2021, April 15). Strain effects on polycrystalline germanium thin films. PMC. [Link]

  • ResearchGate. The XRD spectra of the Ge thin film grew through E-beam evaporation...[Link]

  • Unknown. Experimental Procedure. [Link]

  • Unknown. Fabrication and Properties of Semiconducting Germanium Clathrate Film. [Link]

  • ResearchGate. (2021, July). Influences of two-step growth and off-angle Ge substrate on crystalline quality of GaAs buffer layers grown by MOVPE. [Link]

  • DR-NTU, Nanyang Technological University. (2020, January 1). Improved thin film quality and photoluminescence of N-doped epitaxial germanium-on-silicon using MOCVD. [Link]

  • ResearchGate. Low-temperature growth of polycrystalline Ge thin film on glass by in situ deposition and ex situ solid-phase crystallization for photovoltaic applications. [Link]

  • SciSpace. (2021). Strain effects on polycrystalline germanium thin films. [Link]

Sources

A Senior Application Scientist's Guide: Trimethylgermanium vs. Germane (GeH4) for Epitaxial Growth

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of semiconductor fabrication, the choice of chemical precursor is a foundational decision that dictates the quality, performance, and manufacturability of epitaxial layers. For germanium-containing films, such as pure germanium (Ge) and silicon-germanium (SiGe) alloys, two precursors have become workhorses in Chemical Vapor Deposition (CVD) processes: the classic inorganic hydride, Germane (GeH4), and the metalorganic alternative, Trimethylgermanium (TMGe).

This guide provides an in-depth, objective comparison of these two critical materials. Moving beyond a simple list of properties, we will explore the causal relationships between precursor chemistry and epitaxial outcomes, supported by experimental insights and authoritative references. Our goal is to equip you with the knowledge to make informed decisions for your specific research and development needs.

Precursor Profiles: Understanding the Alternatives

Germane (GeH4): The Industry Standard

Germane is a colorless, flammable, and highly toxic gas. As the simplest germanium hydride, it has long been the default choice for high-quality germanium epitaxy. Its primary advantage lies in its purity; containing only germanium and hydrogen, it offers a clean source for germanium atoms, minimizing the risk of unintentional carbon incorporation into the epitaxial film.

Advantages:

  • High Purity: Delivers carbon-free germanium, which is critical for many electronic and optoelectronic applications.

  • Well-Established Processes: Extensive research and industrial implementation mean that GeH4-based processes are mature and well-documented.[1][2]

  • Good Film Quality: Capable of producing high-quality, low-defect epitaxial layers under optimized conditions.[3]

Disadvantages:

  • High Thermal Stability: GeH4 requires relatively high temperatures (typically >600°C) for efficient decomposition, which can be a limitation for temperature-sensitive device structures.[4]

  • Safety Concerns: As a pyrophoric and highly toxic gas, GeH4 necessitates stringent safety protocols and specialized handling equipment.[5][6]

  • Lower Growth Rates at Low Temperatures: The growth rate of Ge from GeH4 drops significantly at lower temperatures, impacting throughput and process efficiency.[7]

This compound (TMGe): The Low-Temperature Alternative

This compound, (CH₃)₃Ge, is a volatile, flammable liquid. As a metalorganic precursor, it offers a different set of advantages and challenges, primarily centered around its lower decomposition temperature.

Advantages:

  • Low-Temperature Growth: TMGe decomposes at significantly lower temperatures than GeH4, enabling epitaxial growth in the 350-500°C range. This is highly advantageous for processes with a limited thermal budget, such as the integration of materials on fully processed CMOS wafers.

  • Higher Growth Rates at Low Temperatures: Compared to germane, TMGe can achieve higher growth rates at lower temperatures, potentially increasing throughput.

  • Liquid Source Handling: As a liquid, TMGe can be delivered with greater precision and control using bubbler systems, which some researchers find more convenient and safer than handling high-pressure toxic gases.

Disadvantages:

  • Carbon Incorporation: The primary drawback of TMGe is the potential for carbon from the methyl groups to be incorporated into the growing film.[8][9] This can degrade the crystalline quality and alter the electronic properties of the material.[10]

  • Complex Decomposition Chemistry: The decomposition of TMGe is more complex than that of GeH4, involving the release of methyl radicals, which can influence surface reactions.[11][12]

  • Moisture Sensitivity: TMGe is sensitive to moisture and requires careful handling to prevent the formation of oxides that can lead to defects.[13]

Head-to-Head Comparison: Performance in Epitaxy

FeatureGermane (GeH4)This compound (TMGe)Rationale & Causality
Typical Growth Temperature 600 - 850°C350 - 500°CThe Ge-C bonds in TMGe are weaker than the Ge-H bonds in GeH4, leading to a lower activation energy for decomposition.
Primary Impurity Concern Oxygen, WaterCarbon, OxygenTMGe's methyl groups are the source of carbon. Both are sensitive to background moisture in the reactor.
Film Purity Very High (Carbon-free)Lower (Risk of Carbon)GeH4 contains only Ge and H. Carbon incorporation from TMGe depends on process conditions like temperature and V/IV ratio.
Growth Rate at < 450°C Very LowModerate to HighTMGe's lower thermal stability allows for more efficient surface reactions at reduced temperatures.
Selective Epitaxial Growth (SEG) Well-established, good selectivityPossible, but can be more challengingThe byproducts of TMGe decomposition can sometimes interfere with selectivity on dielectric masks.
Safety Highly Toxic, Pyrophoric GasFlammable, Toxic LiquidGeH4 requires extensive gas detection and abatement systems. TMGe handling requires care to avoid spills and inhalation.[5][14][15][16]

The Mechanism: A Tale of Two Decompositions

The choice between GeH4 and TMGe fundamentally comes down to their differing decomposition pathways on the heated substrate surface. Understanding this is key to process optimization.

DOT Diagram: Precursor Decomposition Pathways

G cluster_0 Germane (GeH4) Pathway cluster_1 This compound (TMGe) Pathway GeH4 GeH4 (gas) Surface_H H (adsorbed) GeH4->Surface_H Adsorption & Dehydrogenation Ge_Film_H Ge Film Surface_H->Ge_Film_H Ge Incorporation H2_desorption H2 (gas) Surface_H->H2_desorption Desorption TMGe (CH3)3Ge (gas) Surface_CH3 CH3 (adsorbed) TMGe->Surface_CH3 Adsorption & Methyl Desorption Ge_Film_C Ge Film (potential C incorporation) Surface_CH3->Ge_Film_C Ge Incorporation CH4_desorption CH4 (gas) Surface_CH3->CH4_desorption Reaction with H

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Organogermanium Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of pharmaceuticals and material science, organogermanium compounds are demonstrating significant potential. From their use in medicinal chemistry to applications in advanced materials, the precise and accurate determination of germanium content is a critical aspect of quality control, formulation development, and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of organogermanium compounds, offering insights into the methodologies, performance characteristics, and the selection of appropriate standards.

The Unique Challenges of Organogermanium Analysis

The elemental analysis of organogermanium compounds presents a unique set of challenges that necessitate careful consideration of the chosen analytical technique. These challenges stem from the diverse nature of organogermanium compounds, which can range from volatile liquids to thermally stable solids. Key considerations include:

  • Volatility: Some organogermanium compounds are volatile, which can lead to sample loss during preparation and analysis, particularly in techniques involving high temperatures.

  • Matrix Effects: The organic portion of the molecule can interfere with the measurement of germanium, a phenomenon known as a matrix effect. This is a significant consideration in techniques like X-ray Fluorescence (XRF) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

  • Incomplete Combustion/Digestion: The stability of the germanium-carbon bond can make complete combustion or acid digestion challenging, potentially leading to inaccurate results.

  • Lack of Certified Reference Materials (CRMs): The availability of matrix-matched CRMs for a wide range of organogermanium compounds is limited, which can complicate method validation and the demonstration of traceability.

This guide will explore how each of the following analytical techniques addresses these challenges and provides a reliable means of quantifying germanium in your samples.

Comparative Analysis of Key Techniques

The three primary techniques for the elemental analysis of organogermanium compounds are Combustion Analysis, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), and X-ray Fluorescence (XRF) Spectroscopy. Each method offers a distinct set of advantages and limitations.

FeatureCombustion AnalysisICP-MSXRF Spectroscopy
Principle Combustion of the sample to convert Ge to GeO₂, followed by detection.Ionization of the sample in a plasma source and detection of Ge isotopes by mass spectrometry.Excitation of the sample with X-rays and detection of characteristic secondary X-rays from Ge.
Sample Type Solids, liquidsLiquids (after digestion)Solids, liquids, powders
Sample Preparation WeighingAcid digestionMinimal to none
Typical Accuracy ± 0.3%< 5% RSD5-10% (without standards), <1% (with standards)
Typical Precision HighHighModerate to High
Limit of Detection ppm rangesub-ppb to ppm rangeppm to % range
Throughput ModerateHighHigh
Key Advantages Well-established, high precision for C, H, N analysis alongside Ge.Excellent sensitivity, isotopic analysis capability.Non-destructive, rapid analysis, minimal sample preparation.
Key Limitations Indirect Ge measurement, potential for incomplete combustion.Destructive, complex instrumentation, potential for interferences.Matrix effects can be significant, lower sensitivity than ICP-MS.

I. Combustion Analysis: The Classic Approach

Combustion analysis is a fundamental technique for determining the elemental composition of organic compounds. While primarily used for carbon, hydrogen, and nitrogen analysis, it can be adapted for germanium determination.

The Causality Behind the Experimental Choices

The core principle of combustion analysis is the complete oxidation of the sample in a high-temperature furnace. The resulting combustion gases are then passed through a series of traps and detectors to quantify the elemental components. For organogermanium compounds, the germanium is typically converted to germanium dioxide (GeO₂). The success of this method hinges on ensuring complete and controlled combustion to prevent the formation of volatile germanium sub-oxides or carbides that could lead to inaccurate results. The choice of combustion aids and furnace temperature is therefore critical.

Experimental Workflow: Combustion Analysis

Caption: Workflow for the elemental analysis of organogermanium compounds using Combustion Analysis.

Detailed Experimental Protocol

Objective: To determine the germanium content in a solid organogermanium compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the homogenized organogermanium compound into a tin or silver capsule. The use of tin capsules promotes a rapid and complete combustion (a "flash combustion") due to the exothermic reaction of tin with oxygen.[1]

    • Add a combustion aid, such as tungsten(VI) oxide or vanadium(V) oxide, to the capsule. These aids ensure the complete oxidation of any refractory germanium carbides that may form.[1]

  • Combustion:

    • Introduce the capsule into the combustion furnace of an elemental analyzer, heated to approximately 950-1000 °C.

    • A pulse of pure oxygen is introduced to facilitate complete and rapid combustion.

  • Separation and Detection:

    • The resulting combustion gases (CO₂, H₂O, N₂, and GeO₂) are carried by a helium stream through a gas chromatographic column to separate them.

    • CO₂, H₂O, and N₂ are detected by a thermal conductivity detector (TCD).

    • The non-volatile GeO₂ is trapped in a dedicated absorbent or on a quartz wool plug within the combustion tube.

  • Quantification of Germanium:

    • The amount of GeO₂ can be determined gravimetrically after removal from the combustion tube.

    • Alternatively, the residue can be dissolved in a suitable solvent and analyzed by another technique, such as ICP-MS, for a more sensitive and accurate quantification.

Self-Validating System:

The integrity of the combustion analysis is maintained through a series of checks:

  • Calibration: The instrument is calibrated using certified organic standards with known elemental compositions (e.g., acetanilide).

  • Blanks: Running empty capsules as blanks ensures that there is no contamination from the capsules or the system.

  • Check Standards: A well-characterized organogermanium compound or a CRM, if available, should be run periodically to verify the accuracy of the results. The accepted deviation for elemental analysis in many scientific journals is within ±0.4% of the calculated value.[2][3][4]

  • Mass Balance: The sum of the percentages of all elements (C, H, N, Ge, etc.) should ideally be 100 ± 0.5%. A significant deviation may indicate incomplete combustion or the presence of other elements.

II. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The High-Sensitivity Standard

ICP-MS is a powerful technique for trace and ultra-trace elemental analysis, offering exceptional sensitivity and the ability to perform isotopic analysis. For organogermanium compounds, it provides a direct and highly accurate measurement of germanium content.

The Causality Behind the Experimental Choices

ICP-MS requires the sample to be in a liquid form. Therefore, solid organogermanium compounds must first be completely digested to break the Ge-C bonds and bring the germanium into a solution, typically an acidic matrix. The choice of acid or acid mixture is critical to ensure complete dissolution without the loss of volatile germanium species. The high temperature of the argon plasma (6,000-10,000 K) ensures the complete atomization and ionization of the germanium, minimizing chemical interferences.

Experimental Workflow: ICP-MS Analysis

Caption: Workflow for the elemental analysis of organogermanium compounds using ICP-MS.

Detailed Experimental Protocol

Objective: To determine the germanium content in an organogermanium compound using ICP-MS.

Methodology:

  • Sample Preparation (Microwave-Assisted Acid Digestion):

    • Accurately weigh approximately 50-100 mg of the organogermanium sample into a clean, inert microwave digestion vessel.

    • Add a mixture of high-purity nitric acid (HNO₃) and hydrofluoric acid (HF). A typical mixture is 5 mL of HNO₃ and 1 mL of HF. The nitric acid oxidizes the organic matrix, while the hydrofluoric acid is effective in breaking down any silica-containing residues and keeping germanium in solution.[5]

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature to 180-200 °C over 15 minutes and hold for an additional 15-20 minutes to ensure complete digestion.

    • After cooling, carefully open the vessel and dilute the digest to a final volume (e.g., 50 mL) with deionized water. The final acid concentration should be around 2-5%.

  • Instrumental Analysis:

    • Calibrate the ICP-MS instrument using a series of certified germanium standard solutions of known concentrations.

    • Introduce the diluted sample solution into the ICP-MS via a nebulizer, which converts the liquid into a fine aerosol.

    • The aerosol is transported to the argon plasma, where the germanium atoms are ionized.

    • The germanium ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio.

    • The detector measures the intensity of the germanium isotopes (e.g., ⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge), which is proportional to the concentration of germanium in the sample.

Self-Validating System:

  • Internal Standards: An internal standard, an element not present in the sample with similar ionization properties to germanium (e.g., rhodium or indium), is added to all samples, standards, and blanks. This corrects for instrumental drift and matrix effects.[6]

  • Spike Recovery: A known amount of a germanium standard is added to a duplicate sample (spiking) before digestion. The recovery of the spike is calculated to assess the accuracy of the method and identify any matrix interferences. A recovery of 90-110% is generally considered acceptable.

  • Certified Reference Materials: Analysis of a CRM with a certified germanium concentration provides the ultimate validation of the method's accuracy and traceability.

  • Interference Checks: Monitor for potential polyatomic interferences (e.g., from argon or the sample matrix) that could overlap with the germanium isotopes. Modern ICP-MS instruments are equipped with collision/reaction cells to mitigate these interferences.[7]

III. X-ray Fluorescence (XRF) Spectroscopy: The Rapid and Non-Destructive Option

XRF is a powerful non-destructive technique that allows for the rapid elemental analysis of a wide range of materials with minimal sample preparation.

The Causality Behind the Experimental Choices

XRF operates by irradiating a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms. Electrons from higher energy levels then fill the vacancies, emitting secondary (fluorescent) X-rays with energies characteristic of each element. The intensity of these fluorescent X-rays is proportional to the concentration of the element in the sample. For organogermanium compounds, the choice between analyzing the sample as a loose powder, a pressed pellet, or a fused bead depends on the desired accuracy and the nature of the sample. Fused beads offer the highest accuracy by eliminating particle size and matrix effects.[5][8]

Experimental Workflow: XRF Analysis

Caption: Workflow for the elemental analysis of organogermanium compounds using XRF Spectroscopy.

Detailed Experimental Protocol

Objective: To determine the germanium content in a solid organogermanium compound using XRF.

Methodology:

  • Sample Preparation (choose one):

    • Loose Powder: For rapid screening, the powdered sample can be placed directly into a sample cup with a thin-film support.

    • Pressed Pellet: For improved accuracy, mix a known weight of the powdered sample with a binder (e.g., cellulose or wax) and press it into a pellet using a hydraulic press. This creates a sample with a uniform density and a flat surface.[5]

    • Fused Bead: For the highest accuracy, mix a precise amount of the sample with a flux (e.g., lithium tetraborate) and fuse it at a high temperature (around 1000 °C) to create a homogeneous glass bead. This process eliminates particle size and mineralogical effects.[8]

  • Instrumental Analysis:

    • Place the prepared sample into the XRF spectrometer.

    • Irradiate the sample with X-rays from an X-ray tube.

    • The detector measures the energy and intensity of the fluorescent X-rays emitted from the sample.

    • The software identifies the characteristic Kα and Kβ lines of germanium and calculates its concentration based on a pre-established calibration or a fundamental parameters algorithm.

Self-Validating System:

  • Calibration Standards: The instrument is calibrated using a set of certified reference materials with varying concentrations of germanium in a similar matrix. If matrix-matched CRMs are unavailable, synthetic standards can be prepared.

  • Drift Correction: A monitor sample is run periodically to correct for any instrumental drift over time.

  • Matrix Correction Algorithms: Modern XRF software includes sophisticated algorithms to correct for matrix effects (absorption and enhancement) caused by other elements in the sample.[9]

  • Type Standardization: If a well-characterized in-house standard is available that is very similar in composition to the unknown samples, it can be used to correct the results from a fundamental parameters analysis, significantly improving accuracy.

Certified Reference Materials (CRMs) for Organogermanium Analysis

The use of Certified Reference Materials (CRMs) is fundamental to ensuring the accuracy and traceability of elemental analysis results. A CRM is a material with one or more sufficiently homogeneous and stable property values that have been certified by a metrologically valid procedure.[10]

While a wide range of organometallic CRMs are available, specifically certified organogermanium compounds for elemental analysis are less common. However, researchers can turn to the following resources:

  • National Institute of Standards and Technology (NIST): NIST provides a variety of Standard Reference Materials (SRMs), and while a specific organogermanium compound for elemental analysis may not be listed, their catalog should be consulted for any new additions.

  • Commercial CRM Providers: Several companies specialize in the production of CRMs, including organometallic standards for the petrochemical and polymer industries. These suppliers may offer custom-made organogermanium standards or have suitable alternatives. Reputable suppliers include:

    • Sigma-Aldrich (now part of MilliporeSigma)[11]

    • Inorganic Ventures

    • SPEX CertiPrep

    • OREAS[12]

  • In-house Standards: In the absence of a commercially available CRM, a well-characterized in-house material can be used as a quality control standard. This material should be homogeneous and stable, and its germanium content should be determined by multiple independent analytical techniques.

When selecting a CRM, it is crucial to obtain the Certificate of Analysis, which provides the certified value, the uncertainty, and the statement of metrological traceability.[8]

Conclusion: Selecting the Optimal Technique

The choice of the most appropriate analytical technique for the elemental analysis of organogermanium compounds depends on several factors, including the required accuracy and precision, the expected concentration of germanium, the available instrumentation, and the sample throughput.

  • Combustion analysis is a robust and reliable method, particularly when C, H, and N data are also required. Its main drawback is the indirect nature of the germanium measurement.

  • ICP-MS offers unparalleled sensitivity and is the method of choice for trace and ultra-trace analysis. The destructive nature of the technique and the need for complete sample digestion are its primary limitations.

  • XRF spectroscopy is a rapid and non-destructive technique that is ideal for screening and for applications where high sample throughput is required. Its lower sensitivity and susceptibility to matrix effects are key considerations.

By understanding the principles, advantages, and limitations of each technique, and by implementing a robust quality control system that includes the use of certified reference materials, researchers can ensure the accuracy and reliability of their elemental analysis data for organogermanium compounds.

References

  • American Chemical Society. "Author Guidelines." Organometallics. [Link]

  • BAuA. "Determination of germanium and its non-volatile inorganic compounds in workplace air using inductively coupled plasma mass spectrometry (ICP-MS)." (2024). [Link]

  • National Institute of Metrology, China. "Certificate of Certified Reference Material." [Link]

  • KLEN International. "Certified Reference Material Certificate of Analysis." [Link]

  • Wikipedia. "Combustion analysis." [Link]

  • OREAS. "Certified Reference Materials - CRMs." [Link]

  • SPECTRO Analytical Instruments. "Mitigating Matrix Effects with Advanced Spectra-Handling Functionality When Using XRF for High-Accuracy Elemental Analysis." [Link]

  • Jensen, William B. "Liebig and Combustion Analysis." University of Cincinnati. (2016). [Link]

  • Jackson, G. S., et al. "An International Study Evaluating Elemental Analysis." ChemRxiv. (2022). [Link]

  • Krystek, P., & Ritsema, R. "Analytical product study of germanium-containing medicine by different ICP-MS applications." Journal of Trace Elements in Medicine and Biology. 18(1), 9-16 (2004). [Link]

  • Labcompare. "Comparison of Elemental Analysis Techniques - Advantages of XRF in Comparison with ICP and AAS." (2019). [Link]

  • NutriCology/Allergy Research Group. "OrganoGermanium Ge-132 100 Tablets." [Link]

  • Jackson, G. S., et al. "An International Study Evaluating Elemental Analysis." ACS Omega. 7(29), 25297-25303 (2022). [Link]

Sources

73Ge NMR spectroscopy of Trimethylgermanium derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The "Cinderella" Nucleus: A Senior Scientist’s Guide to 73Ge NMR of Trimethylgermanium Derivatives

Executive Summary

This guide objectively compares Direct 73Ge NMR Spectroscopy against standard indirect methods (1H/13C NMR) for characterizing this compound (Me3Ge-) derivatives. While 1H and 13C NMR offer high sensitivity, they fail to probe the electronic environment of the germanium center directly. 73Ge NMR, despite its notorious difficulty (low receptivity, quadrupolar broadening), provides the only direct structural evidence of the metal center's coordination geometry and purity in drug development pipelines.

Part 1: Technical Comparison (The "Product" vs. Alternatives)

In the context of organogermanium drug development (e.g., spirogermanium analogs, propagermanium), the "product" is the 73Ge NMR dataset .

Table 1: Performance Matrix – 73Ge vs. Indirect Detection
Feature73Ge NMR (Direct Detection) 1H / 13C NMR (Indirect Detection) 29Si NMR (Analogous)
Primary Insight Direct probe of Ge coordination number, symmetry, and electronic shielding.Probes alkyl ligands (Me3-). Blind to Ge center's direct environment.Irrelevant unless Si-substituted. Used here as a sensitivity benchmark.
Sensitivity (Rel. to 1H) 1.09 × 10⁻⁴ (Extremely Low)1.0 (1H) / 1.7 × 10⁻⁴ (13C)3.69 × 10⁻⁴
Spectral Resolution Broad lines (

10–1000 Hz). High dispersion range (~1200 ppm).
Sharp lines (<1 Hz). Low dispersion for Me3- groups.Sharp lines (Spin 1/2).
Structural Specificity High. Distinguishes Ge(IV) vs Ge(II) and coordination expansion (4- vs 5-coordinate).Low. Me3Ge- protons often appear as a single singlet, masking impurities.N/A
Artifact Susceptibility High. Acoustic ringing (low freq) & Quadrupolar relaxation.Low. Solvent suppression may be needed.Negative NOE issues.

Scientist’s Verdict: Use 1H/13C NMR for routine purity checks. Use 73Ge NMR for structural validation of the metal center, particularly to confirm tetrahedral symmetry vs. hypervalent intermediates in synthesis.

Part 2: Experimental Protocol (The "Secret Sauce")

73Ge is a Spin 9/2 quadrupole.[1] The challenge is not just sensitivity; it is relaxation and acoustic ringing . The following protocol is self-validating: if the validation step fails, the experiment is invalid.

Phase 1: Sample Preparation
  • Concentration: Minimum 0.5 M (preferably neat liquids). 73Ge is too insensitive for dilute millimolar screening.

  • Solvent: Deuterated Benzene (

    
    ) or Chloroform (
    
    
    
    ).
    • Expert Insight: Avoid viscous solvents (DMSO). Viscosity increases the correlation time (

      
      ), drastically broadening quadrupolar signals (
      
      
      
      ).
  • Tube: 10mm NMR tubes are superior to 5mm tubes (4x volume gain) if sample quantity permits.

Phase 2: Acquisition Parameters (The "RIDE" Approach)

Standard pulse-acquire sequences often fail due to acoustic ringing —mechanical oscillation of the probe coil at low frequencies (similar to a bell ringing after being struck). This creates a rolling baseline that obscures broad Ge signals.

  • Pulse Sequence: zg (Standard) with Acoustic Suppression or aring (Acoustic Ringing suppression sequence).

  • Pulse Width: 90° pulse (maximize signal).

  • Relaxation Delay (D1): 0.2 – 0.5 seconds.

    • Reasoning:

      
       for 73Ge is extremely short (ms range) due to quadrupolar relaxation. Long delays waste time.
      
  • Dead Time (Pre-Scan Delay): 50–100

    
    . Allows coil ringing to decay before acquisition.
    
  • Scans (NS): Minimum 10,000 – 50,000 for 0.5 M samples.

Phase 3: Self-Validating Workflow (Graphviz)

Ge73_Workflow Start Start: Sample Prep (>0.5M Me3Ge-X) CheckSym Is Ge Environment Symmetric (Td)? Start->CheckSym Viscosity Check Solvent Viscosity (Use C6D6 or CDCl3) CheckSym->Viscosity Acquisition Acquire 10k Scans (Pulse 90°, D1=0.2s) Viscosity->Acquisition Baseline Validation: Is Baseline Flat? Acquisition->Baseline Ringing Artifact: Acoustic Ringing detected Baseline->Ringing No (Rolling) Broad Validation: Signal Width > 500Hz? Baseline->Broad Yes (Flat) FixRinging Action: Increase Pre-scan Delay or Apply Backward Linear Prediction Ringing->FixRinging FixRinging->Acquisition Heat Action: Heat Sample to 50°C (Reduces Viscosity/Linewidth) Broad->Heat Yes (Too Broad) Success Success: Process with LB=20-50Hz Broad->Success No (Visible) Heat->Acquisition

Caption: Decision tree for optimizing 73Ge NMR acquisition. Note the critical loop for mitigating acoustic ringing and viscosity-induced broadening.

Part 3: Data Analysis & Interpretation

Chemical Shift Trends ( ppm)

Reference: Tetramethylgermane (Me4Ge) = 0.0 ppm .[2] The chemical shift range is vast (-1100 to +150 ppm), but Me3Ge- derivatives cluster in a specific window.

Compound ClassStructureTypical

(ppm)
Linewidth (

)
Notes
Tetraalkyl

0.0 < 5 HzPrimary Reference.[3] Sharpest line (Td symmetry).
Hexa-digermane

-59.0 10-20 HzUpfield shift due to Ge-Ge shielding.
Ge-Halides

+30 to +40 *Broad (>50 Hz)Deshielding by electronegative Halogen.
Ge-Hydrides

-30 to -50 MediumHigh-field shift relative to alkyls.
Germatranes

-40 to -100 Very BroadTransannular N->Ge bond expands coordination (5-coord), shielding the nucleus.

*Note: Shifts are solvent-dependent. Exact values for halides vary non-linearly with electronegativity due to "heavy atom" effects.

Mechanistic Insight: The "Symmetry Filter"

73Ge NMR acts as a "symmetry filter."

  • Symmetric (Tetrahedral): Sharp signals (e.g., Me4Ge).

  • Asymmetric (Me3Ge-R): Electric field gradient (EFG) is non-zero. Quadrupolar relaxation dominates.

    • Implication: If you synthesize a Me3Ge-drug candidate and the 73Ge signal disappears, it does not necessarily mean the reaction failed. It may mean the asymmetry is high, broadening the signal into the baseline. Action: Heat the sample (see Workflow).

Part 4: Applications in Drug Development

1. Purity of Bioactive Organogermanium (e.g., Ge-132)

  • Problem: Hydrolysis of organogermanium halides often yields mixtures of oxides and hydroxides.

  • Solution: 73Ge NMR distinguishes between the precursor (

    
    , downfield) and the hydrolyzed product (
    
    
    
    , upfield). 1H NMR often shows overlapping methyl singlets for both.

2. Coordination Verification

  • Scenario: Designing a hypervalent Ge drug (e.g., Germatrane) to improve solubility.

  • Test: A shift from ~0 ppm (4-coordinate) to ~-80 ppm (5-coordinate) confirms the intramolecular N->Ge dative bond formation, a critical quality attribute (CQA) for stability.

References

  • Takeuchi, Y., & Takayama, T. (2005).[2] 73Ge NMR Spectroscopy. Annual Reports on NMR Spectroscopy. Link

  • Liepins, E., et al. (1988).[2][3] Germanium-73 NMR spectroscopic studies of organogermanium compounds. Journal of Organometallic Chemistry. Link

  • Kupče, E., & Lukevics, E. (1988). Chemical shifts of 73Ge, 119Sn and 207Pb in organometallic compounds. Journal of Magnetic Resonance.
  • University of Ottawa NMR Facility. (2008). Acoustic Ringing and its suppression. Link

  • Wilkins, A. L., et al. (1987).[2] 73Ge NMR Spectral Investigations of Singly Bonded Oligogermanes. Journal of the Chemical Society, Dalton Transactions.[2] Link

Sources

Benchmarking Radical Efficiency: A Comparative Guide to Trimethylgermanium Hydride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of radical chemistry, the choice of a hydrogen atom donor is paramount to the success of a synthetic transformation. For decades, tributyltin hydride (Bu₃SnH) has been the workhorse for such reactions. However, concerns over its toxicity and the difficulty in removing tin-based byproducts have driven the search for viable alternatives. This guide provides a comprehensive analysis of trimethylgermanium hydride (Me₃GeH), benchmarking its radical efficiency against established reagents like tributyltin hydride and tris(trimethylsilyl)silane ((TMS)₃SiH). By examining the underlying kinetics and thermodynamics, and providing detailed experimental protocols, this document serves as a practical resource for chemists aiming to make informed decisions in their synthetic endeavors.

The Essence of Radical Efficiency: A Kinetic Perspective

The "efficiency" of a radical hydrogen donor is fundamentally a measure of its kinetic ability to transfer a hydrogen atom to a carbon-centered radical. This is a critical step in the propagation cycle of many radical chain reactions. A highly efficient hydrogen donor will rapidly trap the intermediate radical, leading to the desired product and regenerating the chain-carrying radical. Conversely, a less efficient donor may allow for undesired side reactions, such as radical cyclization, rearrangement, or polymerization, to compete with the desired reduction.

The key kinetic parameter governing this efficiency is the absolute rate constant for hydrogen abstraction (kH) by a given radical from the hydride donor. A higher kH signifies a more efficient hydrogen atom transfer agent.

This compound Hydride: A Profile

This compound hydride is a volatile, colorless liquid that has emerged as a promising, less toxic alternative to organotin hydrides. Its physical and chemical properties are summarized below:

PropertyValue
Formula (CH₃)₃GeH
Molar Mass 119.72 g/mol
Boiling Point 26-27 °C
Ge-H Bond Dissociation Energy (BDE) ~342 kJ/mol[1]

The Ge-H bond in this compound hydride is weaker than the Si-H bond in silanes but stronger than the Sn-H bond in stannanes. This has direct implications for its reactivity as a hydrogen donor.

Comparative Analysis: this compound Hydride vs. The Alternatives

To provide a clear comparison, we will evaluate this compound hydride against two widely used radical hydrides: tributyltin hydride and tris(trimethylsilyl)silane.

Tributyltin Hydride (Bu₃SnH)

As the traditional benchmark, tributyltin hydride is known for its high efficiency as a hydrogen atom donor. This is a direct consequence of its relatively weak Sn-H bond (BDE ~310-340 kJ/mol). The downside, as previously mentioned, is its significant toxicity and the challenge of removing organotin residues from the reaction products.

Tris(trimethylsilyl)silane ((TMS)₃SiH)

Often referred to as TTMSS, this silicon-based hydride is a popular, less toxic alternative to tributyltin hydride. Its Si-H bond is stronger than the Sn-H bond (BDE ~380-390 kJ/mol), making it a less reactive hydrogen donor. This lower reactivity can be advantageous in certain applications where slower hydrogen atom transfer is desired to allow for sequential radical reactions.

Head-to-Head Comparison
FeatureThis compound Hydride (Me₃GeH)Tributyltin Hydride (Bu₃SnH)Tris(trimethylsilyl)silane ((TMS)₃SiH)
Toxicity LowerHighLow
Byproduct Removal Generally easier than tinDifficultModerate
Ge/Sn/Si-H BDE (kJ/mol) ~342[1]~310-340~380-390
Relative H-atom Donation Rate ModerateFastSlow
Suitability General purpose radical reductions where lower toxicity is a priority.Reactions requiring very fast hydrogen atom transfer.Reactions where slower hydrogen atom transfer is beneficial (e.g., cascade reactions).

The lower reactivity of germanium hydrides compared to tin hydrides can be advantageous in achieving selectivity and minimizing side reactions in certain synthetic contexts.[4]

Experimental Protocol: Benchmarking Radical Efficiency via Competitive Kinetics

To quantitatively assess the radical efficiency of this compound hydride, a competitive kinetic study using a "radical clock" is the method of choice. This technique allows for the determination of the relative rates of a unimolecular radical rearrangement (the "clock") and a bimolecular hydrogen abstraction from the hydride donor.

Conceptual Workflow

The fundamental principle of a radical clock experiment is to generate a radical that can undergo a rearrangement with a known rate constant (kr). This rearranged radical, along with the unrearranged radical, can then be trapped by the hydrogen donor. By measuring the ratio of the rearranged and unrearranged products, and knowing the concentration of the hydrogen donor, the unknown rate constant for hydrogen abstraction (kH) can be calculated.

G cluster_0 Radical Generation cluster_1 Competitive Pathways cluster_2 Analysis A Radical Precursor B Unrearranged Radical (U•) A->B Initiation C Rearranged Radical (R•) B->C Rearrangement (kr, known) D Unrearranged Product (UH) B->D H-abstraction (kH, unknown) [Me3GeH] E Rearranged Product (RH) C->E H-abstraction (kH, unknown) [Me3GeH] F Product Ratio ([RH]/[UH]) D->F E->F G Calculate kH F->G

Figure 1. Workflow for a radical clock experiment.

Step-by-Step Methodology: The 5-Hexenyl Radical Clock

A classic and well-calibrated radical clock is the 5-hexenyl radical, which cyclizes to the cyclopentylmethyl radical at a known rate.

Materials:

  • 6-Bromo-1-hexene (radical precursor)

  • This compound hydride (or other hydride to be tested)

  • Azobisisobutyronitrile (AIBN, radical initiator)

  • Anhydrous, deoxygenated benzene or toluene (solvent)

  • Internal standard (e.g., dodecane) for GC analysis

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), dissolve 6-bromo-1-hexene (1.0 eq), this compound hydride (1.2 eq), AIBN (0.1 eq), and the internal standard in the chosen solvent. A series of reactions with varying concentrations of the hydride is recommended for more accurate results.

  • Reaction: Heat the reaction mixture at a constant temperature (e.g., 80 °C) for a specified time. The reaction time should be sufficient to ensure significant conversion of the starting material but not so long that the products begin to decompose.

  • Quenching and Workup: Cool the reaction to room temperature. The reaction mixture can typically be analyzed directly by gas chromatography (GC).

  • Analysis:

    • Identify the peaks corresponding to the unrearranged product (1-hexene) and the rearranged product (methylcyclopentane) by comparison with authentic samples.

    • Quantify the peak areas relative to the internal standard to determine the concentrations of the two products.

  • Calculation: The rate constant for hydrogen abstraction (kH) can be calculated using the following equation:

    kH = (kr × [Unrearranged Product]) / ([Rearranged Product] × [Hydride])

    Where:

    • kr is the known rate constant for the 5-hexenyl radical cyclization at the reaction temperature.

    • [Unrearranged Product] and [Rearranged Product] are the concentrations determined by GC.

    • [Hydride] is the concentration of this compound hydride.

By performing this experiment with this compound hydride, tributyltin hydride, and tris(trimethylsilyl)silane under identical conditions, a direct quantitative comparison of their radical efficiencies can be obtained.

Mechanistic Considerations and Causality

The efficiency of a hydrogen atom donor is primarily governed by two factors: the bond dissociation energy (BDE) of the E-H bond (E = Ge, Sn, Si) and polar effects in the transition state.

  • Bond Dissociation Energy: A weaker E-H bond leads to a lower activation energy for hydrogen abstraction, and thus a faster reaction rate. The trend in BDEs (Si-H > Ge-H > Sn-H) is the primary determinant of the observed reactivity trend (Bu₃SnH > Me₃GeH > (TMS)₃SiH).

G cluster_0 Transition State A R• + H-E(R')₃ B [R---H---E(R')₃]‡ A->B Hydrogen Abstraction C R-H + •E(R')₃ B->C

Figure 2. Transition state for hydrogen abstraction.

  • Polar Effects: The nature of the radical (nucleophilic or electrophilic) and the polarity of the E-H bond can also influence the reaction rate. However, for typical alkyl radicals, the BDE is the dominant factor.

Conclusion: Selecting the Right Tool for the Job

This guide has provided a comprehensive framework for understanding and benchmarking the radical efficiency of this compound hydride. While not as reactive as its tin-based counterpart, this compound hydride offers a valuable combination of moderate reactivity and significantly lower toxicity, making it an excellent choice for a wide range of radical reductions. For reactions requiring slower hydrogen atom transfer to enable tandem events, tris(trimethylsilyl)silane remains a superior option.

The provided experimental protocol for competitive kinetic analysis offers a robust method for researchers to quantitatively assess the efficiency of these and other hydrogen donors in their specific systems. By carefully considering the kinetic and thermodynamic properties of each reagent, chemists can optimize their radical reactions for efficiency, selectivity, and safety.

References

  • Walsh, R. Kinetic determination of the bond dissociation energy D(Me3Ge–H) and its implications for bond strengths in germanes. J. Chem. Soc., Faraday Trans. 11982, 78, 2163-2168.
  • Spivey, A. C.; Tseng, C.-C. Germanium Hydrides. In Science of Synthesis; Thieme: Stuttgart, 2010.
  • Clive, D. L. J.; et al. Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions. Org. Biomol. Chem.2003, 1, 1364-1372.
  • Baguley, P. A.; Walton, J. C. Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions. Org. Biomol. Chem.1998, 1, 1364-1372.

Sources

Safety Operating Guide

Critical Identification & Hazard Assessment

Author: BenchChem Technical Support Team. Date: February 2026

STOP & VERIFY: "Trimethylgermanium" is often a colloquialism that can refer to three distinct chemical entities with vastly different hazard profiles. Before proceeding, you must verify the CAS number on your container.

Chemical NameCommon Abbrev.CAS No.[1][2][3][4][5][6][7]Hazard ClassPrimary Risk
Tetramethylgermanium GeMe4 865-52-1 Flammable Liquid (Class 3)Highly Flammable (FP: -37°C). Not typically pyrophoric.
Trimethylchlorogermane Me3GeCl 1529-47-1 Flammable / CorrosiveReacts with water to release HCl.
Trimethylgermane Me3GeH 1449-63-4 Flammable / ReactiveAir-sensitive; potential hydride reactivity.
Trimethylgallium TMGa 1445-79-0 Pyrophoric (Class 4.2)Ignites instantly in air. (Commonly confused with Germanium sources).

Core Directive: This guide prioritizes the Universal Inert Quenching Protocol . This method is safe for all the above compounds. Treating a pyrophoric/reactive compound as a simple flammable liquid can be fatal; treating a flammable liquid as pyrophoric is merely conservative safety.

Disposal Decision Matrix

Do not guess. Follow this logic flow to determine the correct disposal route.

DisposalMatrix Start Waste Identification ContainerType Container Type? Start->ContainerType Cylinder SS Cylinder / Bubbler ContainerType->Cylinder Bulk Source LabGlass Glassware / Syringe / Septum Bottle ContainerType->LabGlass Residuals/Research Qty Return RETURN TO VENDOR (Do not open/clean) Cylinder->Return Preferred Method Quench Inert Quenching Protocol (See Section 3) LabGlass->Quench Deactivation Required WasteStream Aqueous/Solvent Waste Stream Quench->WasteStream After Neutralization

Figure 1: Decision matrix for organogermanium disposal. Cylinders should never be processed on-site unless by a specialized emergency team.

Protocol A: Cylinder & Bubbler Return (The Gold Standard)

Objective: Minimize on-site risk by returning bulk material to the supplier. Applicability: Unused precursors, partially used cylinders, and "empty" bubblers (which often contain heels).

  • Do Not Rinse: Never attempt to rinse a bubbler or cylinder on-site unless you have a dedicated, automated cylinder wash station.

  • Valve Integrity: Ensure all valves are closed torque-tight.

  • Secondary Containment: Install VCR gaskets and blind caps (plugs) on the inlet/outlet ports immediately after disconnection from the manifold.

  • Documentation: Mark the cylinder as "Contains Residual Hazardous Liquid" per DOT/IATA regulations.

Protocol B: Universal Inert Quenching (On-Site Deactivation)

Objective: Safely deactivate residual organogermaniums (GeMe4, Me3GeCl, etc.) in glassware, syringes, or tubing before disposal. Mechanism: Controlled oxidation/hydrolysis using a heat-sink solvent and a slow-reacting alcohol.

Reagents Required
  • Inert Diluent: Hexane or Heptane (Acts as a heat sink to absorb exotherms).

  • Quenching Agent 1: Isopropanol (IPA) or t-Butanol (Reacts slower than water).

  • Quenching Agent 2: Water (Final neutralization).

  • Inert Gas: Nitrogen or Argon.

Step-by-Step Procedure

1. Preparation & Engineering Controls

  • Perform all work in a fume hood (sash down) or glovebox .

  • Remove all other flammables from the hood.

  • Prepare an ice bath.

2. The "Heat Sink" Dilution (Crucial Step)

  • Why: Direct addition of alcohol to pure organometallics can cause rapid boiling or flash fire.

  • Dilute the residual organogermanium with the Inert Diluent (Hexane/Heptane) to a concentration of <10% .

  • Example: If you have 1 mL of residue, add at least 10-20 mL of Hexane.

3. Primary Quench (Alcohol)

  • Cool the vessel in the ice bath (0°C).

  • Under inert gas flow (Schlenk line or N2 purge), add Isopropanol (IPA) dropwise via syringe.

  • Observation: Watch for bubbling or heat evolution.

  • Stir gently. Continue adding IPA until no further gas evolution is observed.

4. Secondary Quench (Water)

  • Once the IPA addition shows no reaction, add Water dropwise.

  • Caution: Even if IPA showed no reaction, water may react with species that were kinetically stable against alcohol.

  • Add water until a clear phase separation occurs or the solution is homogeneous (if enough alcohol is present).

5. Final Disposal

  • The resulting mixture is now a standard Organic Solvent Waste (flammable, potentially corrosive).

  • Check pH. If acidic (due to Me3GeCl -> HCl), neutralize with Sodium Bicarbonate before placing in the waste container.

Visualization: Quenching Workflow

QuenchProtocol Residue Residual Organogermanium Dilution Dilute with Hexane/Heptane (Heat Sink) Residue->Dilution Step 1 Cooling Cool to 0°C (Ice Bath) Dilution->Cooling Step 2 IPA Add IPA Dropwise (Primary Quench) Cooling->IPA Step 3 Water Add Water Dropwise (Final Hydrolysis) IPA->Water Step 4 Disposal Dispose as Solvent Waste Water->Disposal Step 5

Figure 2: The Universal Inert Quenching workflow. The dilution step is critical to prevent thermal runaway.

Emergency Procedures (Spills)

If a spill occurs outside of containment:

  • Evacuate: Clear the immediate area.

  • Do NOT use Water: Water may spread the fire or react violently if the compound is chlorinated or a hydride.

  • Dry Media Only: Use Vermiculite , Dry Sand , or a Class D Fire Extinguisher (if pyrophoric suspicion exists).

  • Absorb & Isolate: Once absorbed into dry sand, transfer the sand to a fume hood and treat it using the Quenching Protocol (slow addition of IPA to the sand in a beaker).

References

  • National Institutes of Health (PubChem). Tetramethylgermanium (Compound Summary). Retrieved from [Link]

  • University of California, Los Angeles (UCLA) EHS. Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

  • American Chemical Society (ACS). Guide for Handling Pyrophoric Materials. Retrieved from [Link]

Sources

Personal protective equipment for handling Trimethylgermanium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The Hazard Profile

Trimethylgermanium (TMG) is not merely a flammable liquid; it is a pyrophoric organometallic precursor used primarily in Metal-Organic Chemical Vapor Deposition (MOCVD).

As researchers, we must respect the stoichiometry of disaster . TMG possesses a flash point below -20°C and auto-ignites upon contact with air. The danger is twofold:

  • Thermal: Violent, immediate combustion releasing intense heat.

  • Toxicological: The combustion produces Germanium Oxide (

    
    ) smoke and Carbon Monoxide. Furthermore, TMG is water-reactive, generating flammable gases that can lead to secondary explosions.
    

The Golden Rule: Oxygen is the enemy. All handling must occur under a rigorous inert atmosphere (Nitrogen or Argon,


 99.999% purity).

Defense in Depth: The PPE Layering Strategy

Standard lab safety (coat + glasses) is insufficient for TMG. You must employ a "Defense in Depth" strategy designed not just to prevent exposure, but to survive a catastrophic containment breach (flash fire).

The "Anti-Melt" Protocol

The greatest injury risk in a pyrophoric fire is not the flame itself, but the melting of synthetic PPE onto the skin .

  • Never wear synthetic street clothes (polyester/nylon) under your PPE.

  • Never wear nitrile gloves directly against the skin without a thermal liner when handling pyrophorics outside a glovebox.

PPE Specifications Table
Body AreaComponentSpecification & Causality
Torso Lab CoatNomex IIIA or Kevlar (FR-rated). Why: Cotton burns; Polyester melts. Nomex chars and self-extinguishes, creating a thermal barrier.
Hands (Layer 1) Inner LinerNomex Flight Gloves or Kevlar Liners. Why: Thermal insulation. If the outer nitrile glove burns/melts, this liner prevents it from fusing to your skin.
Hands (Layer 2) Chemical BarrierDisposable Nitrile (min 5 mil) or Silver Shield. Why: Chemical resistance against TMG liquid.[1]
Hands (Layer 3) Mechanical (Optional)Heavy Neoprene/Butyl. Why: For heavy cylinder manipulation where tear resistance is required.
Eyes PrimaryANSI Z87.1 Safety Glasses with Side Shields.
Face SecondaryPolycarbonate Face Shield (8-inch min). Why: Protects the neck and face from projectile liquid spray during line pressurization failures.
Feet FootwearLeather, Closed-Toe Shoes. Why: Leather resists momentary fire exposure better than synthetic sneakers.
Visualizing the PPE Architecture

The following diagram illustrates the critical layering required for handling TMG outside of a glovebox (e.g., during cylinder change-outs).

PPE_Layering cluster_hands Hand Protection System Skin Researcher Skin Liner 1. Thermal Liner (Nomex/Kevlar) Skin->Liner Protected by Barrier 2. Chemical Barrier (Nitrile/Silver Shield) Liner->Barrier Insulates against Melting Polymer Barrier->Liner Heat Transfer Only (No Skin Adhesion) Outer 3. Mechanical Shell (Optional Neoprene) Barrier->Outer Chemical Impermeability Outer->Barrier Melts/Degrades Fire Flash Fire Event (TMG Leak) Fire->Outer Attacks

Figure 1: The 'Anti-Melt' Hand Protection System. Note that the Nomex liner is the critical fail-safe preventing melted nitrile from causing severe dermal burns.

Operational Workflow: Cylinder Change-Out

The highest risk moment is the connection/disconnection of the TMG bubbler (cylinder). This procedure assumes a standard MOCVD gas cabinet configuration.

Pre-Operation Checklist
  • Buddy System: Never work alone. A second person must be present, suited in PPE, ready to act.[2]

  • Fire Standby: Class D (Dry Powder) extinguisher or bucket of dry sand positioned within 3 meters.

  • Leak Check: Verify the inert gas manifold (Nitrogen/Argon) is pressurized and leak-free.

Step-by-Step Protocol

Step 1: The Purge Cycle (The "Why" is Oxygen Removal) Before disconnecting the old cylinder, you must clear the lines of residual TMG.

  • Close the manual valve on the TMG cylinder.

  • Cycle the manifold: Vacuum down to <100 mTorr, then backfill with inert gas.

  • Repeat 5-10 times.

  • Scientist's Note: TMG can condense in pigtails. Heat the lines (if heat-traced) to ensure vaporization during vacuum cycles.

Step 2: Disconnection

  • Ensure the line is at slightly positive pressure (inert gas) to prevent air ingress when the seal is broken.

  • Unscrew the VCR® fitting.

  • Immediately cap the open port of the cylinder with a blind VCR gasket and nut.

Step 3: Connection & Validation

  • Install the new cylinder using a new VCR gasket. (Never reuse metal gaskets; they work by plastic deformation).

  • Tighten 1/8 turn past finger-tight.

  • Helium Leak Check: Pressurize the pigtail with Helium. Use a sniffer to verify leak rate is

    
     atm-cc/sec.
    
  • Critical: Do not open the cylinder valve until the leak check is passed.

Emergency Response & Decontamination

In the event of a TMG release, seconds matter.

Scenario A: Spill on Lab Bench/Floor
  • Evacuate the immediate area.

  • Do NOT use water. Water will react violently with the TMG pool, potentially spreading the fire.[3]

  • Smother: Use dry sand, Vermiculite, or a Class D extinguisher to smother the fire and absorb the liquid.

  • Wait: Allow the material to fully oxidize and cool before attempting cleanup.

Scenario B: Exposure to Personnel (Splash)
  • Immediate Action: Move the victim to the safety shower immediately.

  • The Water Paradox: While TMG reacts with water, flooding quantities of water are required to flush the chemical and cool the thermal burn. The risk of the chemical reaction is outweighed by the need to stop the thermal burning of the skin.

  • Remove PPE: While under the shower, peel off PPE. If clothing is melted to skin, do not rip it off ; cut around it.

  • Medical: Seek immediate emergency medical attention.

Disposal Logistics: The Hydrolysis Sequence

Never dispose of TMG or TMG-contaminated waste (syringes, septa) in standard trash or solvent waste carboys. It must be chemically deactivated (quenched).

The Quenching Workflow

We use a "Step-Down" reactivity method to safely hydrolyze the TMG.

Quench_Protocol Start Waste TMG / Residue Inert 1. Dilute with Inert Solvent (Heptane or Hexane) Under N2/Ar Flow Start->Inert Cool 2. Cool to -78°C (Dry Ice / Acetone Bath) Inert->Cool IPA 3. Add Isopropanol (IPA) Dropwise (Slowly!) Cool->IPA Monitor Temp MeOH 4. Add Methanol (More Reactive) IPA->MeOH When Bubbling Stops Water 5. Add Water (Final Hydrolysis) MeOH->Water When Bubbling Stops Disposal Dispose as Aqueous Heavy Metal Waste Water->Disposal

Figure 2: The Step-Down Hydrolysis Protocol. This sequence manages the exothermic heat of reaction to prevent runaway vaporization.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound. Merck KGaA.

  • University of California, San Diego (UCSD). (2019). Standard Operating Procedure: Pyrophoric Liquid Reagents. Environment, Health & Safety.

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Pyrophoric Chemicals.

  • University of California, Los Angeles (UCLA). Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA EHS.

  • Aldrich Technical Bulletin AL-164. Handling Pyrophoric Reagents.

Sources

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Trimethylgermanium

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.